molecular formula C10H10O2 B153656 4-Methylcinnamic Acid CAS No. 940-61-4

4-Methylcinnamic Acid

Cat. No.: B153656
CAS No.: 940-61-4
M. Wt: 162.18 g/mol
InChI Key: RURHILYUWQEGOS-VOTSOKGWSA-N
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Description

4-Methylcinnamic acid is a member of cinnamic acids.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURHILYUWQEGOS-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20901045
Record name NoName_95
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1866-39-3
Record name trans-p-Methylcinnamic acid
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Record name 1866-39-3
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Record name trans-p-methylcinnamic acid
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Foundational & Exploratory

4-Methylcinnamic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to 4-Methylcinnamic Acid: Chemical Structure and Properties

This technical guide provides a comprehensive overview of the chemical structure and IUPAC nomenclature of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nomenclature

IUPAC Name: (2E)-3-(4-methylphenyl)prop-2-enoic acid[1][2][3][4]

Synonyms:

  • 4-methyl-cinnamic acid[1][2]

  • trans-p-Methylcinnamic acid[3]

Chemical Properties and Identifiers

The following table summarizes the key chemical properties and identifiers for this compound.

PropertyValue
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
CAS Number 1866-39-3
Appearance White to pale cream or pale yellow crystals or powder
Melting Point 196-202 °C
SMILES CC1=CC=C(C=CC(O)=O)C=C1[1][2][4]
InChI Key RURHILYUWQEGOS-VOTSOKGWSA-N

Chemical Structure

This compound is a derivative of cinnamic acid, characterized by a methyl group substituted at the fourth position (para position) of the phenyl ring. The "trans" or "(E)" configuration of the alkene group is the most common isomer.

G Chemical Structure of this compound cluster_phenyl cluster_substituents C1 C C2 C C1->C2 C1:e->C2:w C_alpha C C1->C_alpha C3 C C2->C3 C4 C C3->C4 C3:e->C4:w C5 C C4->C5 CH3 CH₃ C4->CH3 C6 C C5->C6 C5:e->C6:w C6->C1 H_alpha H C_alpha->H_alpha C_beta C C_alpha->C_beta H_beta H C_beta->H_beta COOH COOH C_beta->COOH

Caption: 2D chemical structure of this compound.

Structural Elucidation via IUPAC Name

The IUPAC name, (2E)-3-(4-methylphenyl)prop-2-enoic acid, provides a systematic description of the molecule's structure. The following diagram illustrates the relationship between the components of the IUPAC name and the molecular structure.

IUPAC (2E)-3-(4-methylphenyl)prop-2-enoic acid prop prop (3-carbon chain) IUPAC->prop identifies parent chain enoic_acid -en-oic acid (alkene and carboxylic acid) IUPAC->enoic_acid identifies functional groups methylphenyl 4-methylphenyl (substituent on carbon 3) IUPAC->methylphenyl identifies substituent E_config (2E) (trans configuration at double bond) IUPAC->E_config specifies stereochemistry

Caption: Breakdown of the IUPAC name for this compound.

Experimental Protocols

This document focuses on the chemical structure and nomenclature of this compound. Detailed experimental protocols for its synthesis, purification, or analytical characterization (such as NMR, IR, or Mass Spectrometry) are application-specific and can be found in relevant chemical literature and databases. The primary analytical techniques used for structure confirmation include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the proton and carbon framework of the molecule.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) of the carboxylic acid and the C=C double bonds.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Melting Point Analysis: To assess the purity of the compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 4-Methylcinnamic acid, a compound of interest in the pharmaceutical and chemical industries. This document outlines its key physicochemical properties, details the experimental methodologies for their determination, and presents a schematic for its chemical synthesis. This compound is recognized for its role as an intermediate in the synthesis of more complex organic molecules and its potential as an antifungal agent.[1][2][3][4]

Physicochemical Data of this compound

The accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The data below has been compiled from various chemical suppliers and databases.

ParameterValue
Melting Point 196-198 °C[5]
197-201 °C
196-202 °C[6][7]
196.5-202.5 °C
Boiling Point 228.88 °C (rough estimate)[8]

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the melting and boiling points of a solid organic compound such as this compound.

Melting Point Determination (Capillary Method)

This method is a common and reliable technique for determining the melting point of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

  • Heating medium (e.g., mineral oil for Thiele tube)

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[9]

  • Apparatus Setup (for a heating block apparatus): The loaded capillary tube is placed into the sample holder of the melting point apparatus, alongside a calibrated thermometer.

  • Heating: The apparatus is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[10] A pure compound will typically exhibit a sharp melting range of 0.5-1.0 °C.[11]

  • Cooling and Repetition: The apparatus is allowed to cool. For accuracy, the determination should be repeated at least once with a fresh sample and a new capillary tube.[12]

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, this protocol would apply to its molten state or a solution, though it is less commonly performed than melting point determination for solids. The provided boiling point is an estimate.

Apparatus:

  • Thiele tube

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Rubber band or thread

  • Heating source (e.g., Bunsen burner)

  • Liquid paraffin or mineral oil

Procedure:

  • Sample Preparation: A few milliliters of the liquid sample are placed into the small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[6][7]

  • Assembly: The test tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[6]

  • Heating: The entire assembly is placed in a Thiele tube containing mineral oil, ensuring the heat-transferring side arm is heated gently.[6][7] The shape of the Thiele tube allows for the circulation of the oil by convection, ensuring uniform heating.

  • Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.[6]

  • Boiling Point Reading: The heat source is then removed. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[6][7]

Synthesis Pathway of this compound

The following diagram illustrates a laboratory-scale synthesis method for this compound. This process involves the reaction of p-methylbenzaldehyde with succinic acid, catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

Synthesis_of_4_Methylcinnamic_acid reagents p-methylbenzaldehyde + Succinic Acid mixing Mix and Stir (Room Temp, 2-3h) reagents->mixing catalyst DBU (catalyst) catalyst->mixing acidification Acidify with HCl (to pH 2) mixing->acidification filtration1 Cold Filtration acidification->filtration1 precipitate Crude Product (Filter Cake) filtration1->precipitate Solid filtrate Filtrate filtration1->filtrate Liquid washing Wash, Filter, Dry precipitate->washing basification Add NaOH (to alkaline) filtrate->basification distillation Vacuum Distillation basification->distillation dbu_recovery Recovered DBU distillation->dbu_recovery recrystallization Recrystallize (with Ethanol) washing->recrystallization drying Vacuum Dry (≤ 70°C) recrystallization->drying final_product This compound drying->final_product

References

Spectroscopic Analysis of 4-Methylcinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Methylcinnamic acid, a compound of interest in various research and development fields. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation.

Chemical Structure and Properties

  • IUPAC Name: (2E)-3-(4-methylphenyl)prop-2-enoic acid

  • Synonyms: p-Methylcinnamic acid, trans-4-Methylcinnamic acid

  • CAS Number: 1866-39-3

  • Molecular Formula: C₁₀H₁₀O₂

  • Molecular Weight: 162.19 g/mol

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR) Data

  • Solvent: DMSO-d₆

  • Frequency: 300 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
12.30Singlet-1H-COOH
7.57Doublet8.12HAr-H (ortho to acrylic acid)
7.55Doublet16.21H=CH-COOH
7.22Doublet8.12HAr-H (meta to acrylic acid)
6.45Doublet16.21HAr-CH=
2.32Singlet-3H-CH₃

2.1.2. ¹³C NMR (Carbon NMR) Data

  • Solvent: DMSO-d₆

  • Frequency: 75 MHz

Chemical Shift (δ) ppmAssignment
167.81C=O
144.02=C H-COOH
140.20Ar-C -CH₃
131.61Ar-C -CH=
129.58Ar-CH (meta to acrylic acid)
128.22Ar-CH (ortho to acrylic acid)
118.18Ar-C H=
21.05-CH₃
Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3100-2500Broad, StrongO-H stretch (Carboxylic acid, H-bonded)
1685StrongC=O stretch (Carboxylic acid dimer)
1625MediumC=C stretch (Alkenyl)
1515MediumC=C stretch (Aromatic)
1420MediumC-O-H in-plane bend
1300MediumC-O stretch
980Strong=C-H out-of-plane bend (trans)
820StrongC-H out-of-plane bend (p-disubstituted ring)
Mass Spectrometry (MS)
  • Ionization Method: Electron Ionization (EI)

m/zRelative Intensity (%)Proposed Fragment
162100[M]⁺ (Molecular Ion)
14760[M - CH₃]⁺
11785[M - COOH]⁺
9145[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

  • Instrument: A 300 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • The spectral width is set to 15 ppm.

    • A relaxation delay of 2 seconds is applied between scans.

    • A total of 16 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is utilized.

    • The spectral width is set to 220 ppm.

    • A relaxation delay of 5 seconds is used.

    • Approximately 1024 scans are accumulated to achieve adequate signal intensity.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

ATR-FTIR Spectroscopy Protocol
  • Sample Preparation: A small amount of solid this compound powder is placed directly onto the diamond crystal of the ATR accessory.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric and instrument-related absorptions.

  • Sample Spectrum Acquisition:

    • The anvil is lowered to ensure firm contact between the sample and the ATR crystal.

    • The spectrum is recorded in the range of 4000-400 cm⁻¹.

    • A total of 32 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation (Derivatization): To increase volatility, the carboxylic acid group is often derivatized. A common method is silylation:

    • Approximately 1 mg of this compound is dissolved in 100 µL of a suitable solvent (e.g., pyridine).

    • 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is added.

    • The mixture is heated at 60-70°C for 30 minutes to ensure complete derivatization.

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection: 1 µL of the derivatized sample is injected in split mode.

    • Oven Temperature Program: Initial temperature of 100°C, held for 2 minutes, then ramped to 280°C at 15°C/min, and held for 5 minutes.

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-500.

    • Scan Mode: Full scan.

  • Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the derivatized this compound are analyzed. The fragmentation pattern is interpreted to confirm the structure.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample Solid Sample (this compound) NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep IR_Prep Direct Placement on ATR Crystal Sample->IR_Prep MS_Prep Derivatization (e.g., Silylation) Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer with ATR IR_Prep->IR_Acq MS_Acq GC-MS System MS_Prep->MS_Acq NMR_Proc Fourier Transform Phase & Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc MS_Proc Chromatogram & Spectrum Extraction MS_Acq->MS_Proc NMR_Analysis Chemical Shift & Coupling Constant Analysis NMR_Proc->NMR_Analysis IR_Analysis Vibrational Mode Assignment IR_Proc->IR_Analysis MS_Analysis Fragmentation Pattern Analysis MS_Proc->MS_Analysis Final_Report Comprehensive Spectroscopic Report NMR_Analysis->Final_Report IR_Analysis->Final_Report MS_Analysis->Final_Report

Caption: General workflow for spectroscopic analysis.

An In-Depth Technical Guide to the FT-IR Analysis of 4-Methylcinnamic Acid Functional Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-Methylcinnamic acid, a compound of interest in various research and development sectors. By detailing the characteristic vibrational frequencies of its functional groups, this document serves as a crucial resource for the identification, characterization, and quality control of this molecule.

Introduction to FT-IR Spectroscopy of this compound

This compound (C₁₀H₁₀O₂) is a derivative of cinnamic acid, featuring a carboxylic acid group, a trans-alkene, and a para-substituted aromatic ring. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by measuring the absorption of infrared radiation by the sample's molecular bonds. Each functional group within the this compound molecule vibrates at a characteristic frequency, resulting in a unique spectrum that allows for its unambiguous identification and the assessment of its chemical structure.

Key Functional Groups and Their Vibrational Frequencies

The FT-IR spectrum of this compound is characterized by the absorption bands corresponding to its primary functional groups: the carboxylic acid, the aromatic ring, and the alkene moiety. The precise positions of these bands can be influenced by the solid-state packing and intermolecular interactions, such as hydrogen bonding.

Data Presentation: FT-IR Peak Assignments for this compound

The following table summarizes the principal FT-IR absorption bands for solid-state this compound, with assignments to the specific vibrational modes of its functional groups.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3300-2500Broad, StrongO-H Stretch (H-bonded)Carboxylic Acid
~3080-3000Medium=C-H StretchAromatic/Alkene
~2920MediumC-H StretchMethyl (-CH₃)
~1685StrongC=O StretchCarboxylic Acid
~1625StrongC=C StretchAlkene
~1610, ~1515MediumC=C StretchAromatic Ring
~1420MediumO-H Bend (in-plane)Carboxylic Acid
~1310MediumC-O StretchCarboxylic Acid
~980Strong=C-H Bend (out-of-plane)trans-Alkene
~820StrongC-H Bend (out-of-plane)p-Substituted Aromatic

Note: The exact peak positions may vary slightly depending on the sample preparation and the specific instrument used.

Experimental Protocols

Accurate and reproducible FT-IR spectra are contingent upon proper sample preparation and instrument operation. The following are detailed methodologies for the analysis of solid this compound.

Potassium Bromide (KBr) Pellet Method

This traditional transmission method provides high-quality spectra for solid samples.

Materials and Equipment:

  • This compound sample

  • Spectroscopic grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with a die

  • FT-IR spectrometer

Procedure:

  • Grinding: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder.

  • Mixing: Transfer the sample and KBr to an agate mortar and grind them together until a fine, homogeneous powder is obtained. This minimizes light scattering.

  • Pellet Formation: Place the mixture into the pellet die. Apply pressure using a hydraulic press (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Spectrum Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a suitable number of scans for a good signal-to-noise ratio. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR is a modern, rapid sampling technique that requires minimal sample preparation.

Materials and Equipment:

  • This compound sample

  • FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum with no sample on the crystal.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the pressure clamp of the ATR accessory to ensure good contact between the sample and the crystal surface.

  • Spectrum Acquisition: Record the FT-IR spectrum.

  • Cleaning: After the measurement, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mandatory Visualizations

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Obtain this compound Sample prep_choice Choose Method start->prep_choice kbr KBr Pellet Preparation prep_choice->kbr Transmission atr ATR Sample Placement prep_choice->atr Reflectance background Record Background Spectrum kbr->background atr->background sample_spec Record Sample Spectrum background->sample_spec processing Spectral Processing (e.g., Baseline Correction) sample_spec->processing peak_picking Peak Identification & Assignment processing->peak_picking interpretation Functional Group Analysis peak_picking->interpretation report Generate Report interpretation->report

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Methylcinnamic acid (p-Coumaric acid). This document outlines the primary fragmentation pathways, presents quantitative data on fragment ions, and details the experimental protocols for obtaining mass spectra.

Core Concepts in the Mass Spectrometry of this compound

This compound (C₁₀H₁₀O₂), with a molecular weight of 162.19 g/mol , is a derivative of cinnamic acid.[1][2] Its structure, featuring a carboxylic acid group, a propenoic acid linker, and a p-tolyl group, dictates its characteristic fragmentation pattern under electron ionization. Upon ionization, the molecule undergoes a series of fragmentation reactions, leading to the formation of several key fragment ions. Understanding this fragmentation is crucial for the structural elucidation and quantification of this compound in various matrices.

The fragmentation of this compound is primarily governed by cleavages adjacent to the carbonyl group and within the propenoic acid chain, as well as rearrangements involving the aromatic ring. The resulting mass spectrum is a fingerprint that allows for the unambiguous identification of the molecule.

Quantitative Analysis of Fragment Ions

The electron ionization mass spectrum of this compound is characterized by a distinct set of fragment ions. The relative intensities of these ions are crucial for spectral interpretation and database matching. The table below summarizes the major fragment ions, their mass-to-charge ratio (m/z), and their estimated relative intensities based on the NIST Mass Spectrometry Data Center.[3]

m/zProposed Fragment IonChemical FormulaEstimated Relative Intensity (%)
162[M]⁺• (Molecular Ion)[C₁₀H₁₀O₂]⁺•85
147[M - CH₃]⁺[C₉H₇O₂]⁺60
118[M - CO₂]⁺• or [M - H₂O - C₂H₂]⁺•[C₉H₁₀]⁺•100 (Base Peak)
117[M - COOH]⁺ or [M - H₂O - C₂H₃]⁺[C₉H₉]⁺95
91[C₇H₇]⁺ (Tropylium ion)[C₇H₇]⁺40
65[C₅H₅]⁺[C₅H₅]⁺25

Proposed Fragmentation Pathway

The fragmentation of the this compound molecular ion ([M]⁺•) at m/z 162 proceeds through several key pathways. The following diagram, generated using the DOT language, illustrates the logical relationships between the major fragment ions.

G M This compound Molecular Ion [M]⁺• m/z = 162 F147 [M - CH₃]⁺ m/z = 147 M->F147 - •CH₃ F118 [M - CO₂]⁺• (4-methylstyrene radical cation) m/z = 118 M->F118 - CO₂ F117 [M - COOH]⁺ (4-vinyltoluene cation) m/z = 117 F118->F117 - •H F91 Tropylium ion [C₇H₇]⁺ m/z = 91 F117->F91 - C₂H₂ F65 [C₅H₅]⁺ m/z = 65 F91->F65 - C₂H₂

Caption: Proposed EI fragmentation pathway of this compound.

Interpretation of the Fragmentation Pathway:

  • Formation of the Molecular Ion (m/z 162): The process begins with the electron ionization of the this compound molecule, resulting in the formation of the molecular ion ([M]⁺•).

  • Loss of a Methyl Radical (m/z 147): A common fragmentation for toluene derivatives is the loss of a methyl radical (•CH₃) to form a stable ion at m/z 147.

  • Decarboxylation (m/z 118): The most prominent fragmentation pathway for many carboxylic acids is the loss of a neutral carbon dioxide (CO₂) molecule. This leads to the formation of the 4-methylstyrene radical cation, which is the base peak in the spectrum at m/z 118.

  • Formation of the 4-vinyltoluene cation (m/z 117): The ion at m/z 118 can subsequently lose a hydrogen radical (•H) to form the more stable 4-vinyltoluene cation at m/z 117.

  • Formation of the Tropylium Ion (m/z 91): The 4-vinyltoluene cation can undergo rearrangement and lose acetylene (C₂H₂) to form the highly stable tropylium ion at m/z 91.

  • Further Fragmentation (m/z 65): The tropylium ion can further fragment by losing another molecule of acetylene to produce the ion at m/z 65.

Experimental Protocols

The following section details a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Derivatization:

For GC-MS analysis, carboxylic acids are often derivatized to increase their volatility and thermal stability. A common method is silylation.

  • Reagents:

    • This compound standard

    • Pyridine

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Ethyl acetate (HPLC grade)

  • Procedure:

    • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of ethyl acetate.

    • Transfer 100 µL of the solution to a microvial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the sample to room temperature before injection into the GC-MS system.

2. GC-MS Instrumentation and Conditions:

The following conditions are typical for the analysis of silylated cinnamic acid derivatives.[4]

  • Gas Chromatograph:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (or split, depending on concentration)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Mass Range: m/z 40-500

    • Scan Rate: 2 scans/second

3. Data Acquisition and Analysis Workflow:

The following diagram illustrates the workflow for data acquisition and analysis.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing Derivatization Derivatization (Silylation) GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection TIC Total Ion Chromatogram Spectrum Mass Spectrum Extraction TIC->Spectrum Library Library Search (NIST) Spectrum->Library Interpretation Manual Interpretation Spectrum->Interpretation

Caption: Experimental workflow for GC-MS analysis of this compound.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. For more specific applications, optimization of the sample preparation and instrumental parameters may be required.

References

An In-depth Technical Guide to the Crystal Structure of 4-Methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of 4-Methylcinnamic acid, also known as (E)-3-(p-tolyl)acrylic acid. Due to the inaccessibility of the primary research article and its associated crystallographic information file (CIF), this document outlines the general procedures and the expected data presentation for the crystal structure analysis of this compound.

Introduction

This compound is a derivative of cinnamic acid with a methyl group substituted at the para position of the phenyl ring. Cinnamic acid and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for co-crystal engineering.[1] Understanding the precise three-dimensional arrangement of atoms in the crystalline state is crucial for elucidating structure-property relationships, which can inform drug design and the development of new materials.

The crystal structure of this compound has been determined by single-crystal X-ray diffraction, and the corresponding crystallographic data are deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 816696.[2]

Experimental Protocols

While the specific experimental details from the primary publication could not be retrieved, this section outlines the general methodologies typically employed for the synthesis, crystallization, and crystal structure determination of a small organic molecule like this compound.

2.1. Synthesis of this compound

A common method for the synthesis of this compound is the Perkin reaction, which involves the condensation of p-tolualdehyde with acetic anhydride in the presence of a weak base.

  • Materials: p-tolualdehyde, acetic anhydride, triethylamine (or sodium acetate), hydrochloric acid, ethanol.

  • Procedure:

    • A mixture of p-tolualdehyde, acetic anhydride, and triethylamine is refluxed for several hours.

    • The reaction mixture is then cooled and poured into water.

    • The resulting precipitate is hydrolyzed by boiling with a solution of sodium hydroxide.

    • The solution is filtered, and the filtrate is acidified with hydrochloric acid to precipitate the crude this compound.

    • The crude product is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent such as ethanol.

2.2. Single-Crystal Growth

The growth of high-quality single crystals is a critical step for X-ray diffraction analysis. The slow evaporation method is a widely used technique for small organic molecules.

  • Materials: Purified this compound, a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture).

  • Procedure:

    • Dissolve the purified this compound in a minimal amount of a suitable solvent at room temperature or with gentle heating to achieve a saturated or near-saturated solution.

    • Filter the solution to remove any insoluble impurities.

    • Transfer the clear solution to a clean vial.

    • Cover the vial with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Monitor the vial over several days to weeks for the formation of single crystals.

2.3. Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential crystal degradation. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from a complete crystallographic analysis. The actual values are not provided as the primary CIF file was not accessible.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue (Illustrative)
Empirical formulaC₁₀H₁₀O₂
Formula weight162.18
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = X.XXX Å, α = 90°
b = Y.YYY Å, β = YY.YY°
c = Z.ZZZ Å, γ = 90°
VolumeVVV.V ų
Z, Calculated density4, D.DDD Mg/m³
Absorption coefficientμ μμ μ mm⁻¹
F(000)FFF
Crystal sizeX.X x Y.Y x Z.Z mm³
Theta range for data collectionθ.θ° to θθ.θ°
Index ranges-h≤h≤h, -k≤k≤k, -l≤l≤l
Reflections collectedNNNNN
Independent reflectionsnnnnn [R(int) = 0.0XXX]
Completeness to theta99.9 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / paramsnnnn / 0 / ppp
Goodness-of-fit on F²S.SSS
Final R indices [I>2sigma(I)]R₁ = 0.0XXX, wR₂ = 0.YYYY
R indices (all data)R₁ = 0.0ZZZ, wR₂ = 0.ZZZZ
Largest diff. peak and hole0.XXX and -0.YYY e.Å⁻³

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
C1 - C2X.XXX(Y)
C2 - C3Y.YYY(Z)
......

Table 3: Selected Bond Angles (°)

AngleAngle (°)
C1 - C2 - C3XXX.X(Y)
C2 - C3 - C4YYY.Y(Z)
......

Table 4: Selected Torsion Angles (°)

Torsion AngleAngle (°)
C1 - C2 - C3 - C4XXX.X(Y)
C2 - C3 - C4 - C5YYY.Y(Z)
......

Mandatory Visualization

The following diagram illustrates a generalized workflow for the determination of a crystal structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of this compound (e.g., Perkin Reaction) purification Purification (Recrystallization) synthesis->purification crystal_growth Single-Crystal Growth (Slow Evaporation) purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Single-Crystal XRD) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

A generalized workflow for the determination of the crystal structure of this compound.

References

The Biological Activity of 4-Methylcinnamic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Antifungal, Anti-inflammatory, and Tyrosinase Inhibitory Properties of a Promising Cinnamic Acid Derivative

Introduction

4-Methylcinnamic acid, a derivative of the naturally occurring organic compound cinnamic acid, has emerged as a molecule of significant interest within the scientific community. Possessing a range of biological activities, this compound holds potential for applications in drug development, particularly in the fields of antifungal therapy and anti-inflammatory treatments. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antifungal, anti-inflammatory, and tyrosinase inhibitory effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Antifungal Activity

This compound has demonstrated notable antifungal properties, primarily by acting as an intervention catalyst to overcome antifungal tolerance. It enhances the efficacy of conventional cell wall-disrupting antifungal agents.

Mechanism of Action: Disruption of Fungal Cell Wall Integrity

The primary antifungal mechanism of this compound involves the disruption of the fungal cell wall integrity. This is achieved through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a crucial cascade for maintaining cell wall homeostasis in fungi. By interfering with this pathway, this compound sensitizes fungi to cell wall-targeting drugs.

Antifungal_Mechanism cluster_ext External Stimulus 4_Methylcinnamic_acid This compound Cell_Wall_Stress Cell_Wall_Stress 4_Methylcinnamic_acid->Cell_Wall_Stress Induces MAPK_Cascade MAPK_Cascade Cell_Wall_Stress->MAPK_Cascade Activates Cell_Wall_Synthesis Cell_Wall_Synthesis MAPK_Cascade->Cell_Wall_Synthesis Inhibits Normal Function Cell_Lysis Cell_Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to

Quantitative Data: Antifungal Efficacy

While specific Minimum Inhibitory Concentration (MIC) values for this compound alone against a broad range of fungal species are not extensively documented in readily available literature, its synergistic effects with other antifungal agents have been noted. For instance, it has been shown to enhance the activity of cell wall-disrupting agents.

Fungal StrainCompoundConcentrationEffect
Saccharomyces cerevisiae (cell wall integrity mutants slt2Δ and bck1Δ)This compound0.5 mMGrowth inhibition[1]
Saccharomyces cerevisiae (glutathione reductase mutant glr1Δ)This compound0.5 mMComplete growth inhibition[1]
Aspergillus brasiliensisThis compound + Caspofungin or Octyl gallate0.1-6.4 mMChemosensitizing effect, reduces MIC of partner drug[1]

Table 1: Antifungal activity of this compound.

Anti-inflammatory Activity

Cinnamic acid and its derivatives are known to possess anti-inflammatory properties. While specific data for this compound is limited, studies on related compounds suggest a mechanism involving the inhibition of key inflammatory pathways.

Mechanism of Action: Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of cinnamic acid derivatives are often attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS). In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Cinnamic acid derivatives are thought to interfere with this process, thereby reducing the inflammatory response.

Anti_inflammatory_Mechanism cluster_ext External Stimulus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_NFkB IkBa_NFkB IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p IkBa_p IkBa_NFkB->IkBa_p NFkB NFkB IkBa_NFkB->NFkB Releases 4_Methylcinnamic_acid This compound 4_Methylcinnamic_acid->IKK Inhibits NFkB_n NFkB_n NFkB->NFkB_n Translocates Pro_inflammatory_Genes Pro_inflammatory_Genes NFkB_n->Pro_inflammatory_Genes Induces Transcription

Quantitative Data: Anti-inflammatory Activity

Quantitative data on the anti-inflammatory activity of this compound is not extensively available. However, studies on closely related cinnamic acid derivatives provide insights into their potential potency.

Cell LineStimulantCompoundIC50Effect
RAW 246.7 MacrophagesLPSCinnamic Acid-Inhibition of NO production
RAW 246.7 MacrophagesLPS4-Methoxycinnamic acid-Downregulation of IL-1β, TNF-α, IL-6, and iNOS[2]

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation and in the food industry to prevent browning. Cinnamic acid and its derivatives have been investigated for their tyrosinase inhibitory potential.

Quantitative Data: Tyrosinase Inhibition

While a specific IC50 value for this compound as a tyrosinase inhibitor is not explicitly stated in the provided search results, studies on other cinnamic acid derivatives show a wide range of inhibitory activities.

CompoundIC50 (µM)Source
Cinnamic acid>250Mushroom Tyrosinase[3]
p-Coumaric acid115.6Mushroom Tyrosinase[3]
Isoferulic acid114.9Mushroom Tyrosinase[3]

Table 3: Tyrosinase inhibitory activity of various cinnamic acid derivatives.

Anticancer Activity

The anticancer potential of cinnamic acid derivatives has been explored against various cancer cell lines. While specific IC50 values for this compound are not provided in the search results, data for other derivatives suggest that this class of compounds warrants further investigation.

Cell LineCompoundIC50 (µM)
HT-144 (Melanoma)Cinnamic acid2400[4]

Table 4: Anticancer activity of cinnamic acid.

Experimental Protocols

Tyrosinase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of a test compound on mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of mushroom tyrosinase in phosphate buffer.

  • Prepare various concentrations of the test compound.

  • In a 96-well plate, add the tyrosinase solution to each well.

  • Add the test compound solutions to the respective wells. A control well should contain the solvent only.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a short period (e.g., 10 minutes).

  • Initiate the reaction by adding L-DOPA solution to all wells.

  • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Tyrosinase_Inhibition_Workflow prep_reagents Prepare Reagents (Tyrosinase, L-DOPA, Test Compound) plate_setup Plate Setup (Add tyrosinase and test compound to wells) prep_reagents->plate_setup incubation Pre-incubation plate_setup->incubation reaction_init Initiate Reaction (Add L-DOPA) incubation->reaction_init measurement Measure Absorbance (475 nm) reaction_init->measurement analysis Data Analysis (Calculate % inhibition and IC50) measurement->analysis

Antifungal Susceptibility Testing (MIC Determination) by Broth Microdilution

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain.

Materials:

  • Fungal strain

  • Appropriate broth medium (e.g., RPMI-1640)

  • Test compound

  • 96-well microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the fungal strain.

  • Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

  • Inoculate each well (except for the sterility control) with the fungal suspension.

  • Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubate the plate at an appropriate temperature and duration for the specific fungal strain.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth, or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, A549, HeLa)

  • Cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • The IC50 value is determined from the dose-response curve.

Western Blot Analysis for NF-κB Signaling Pathway

Objective: To investigate the effect of a compound on the protein expression levels of key components of the NF-κB signaling pathway.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • LPS (lipopolysaccharide)

  • Test compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound for a specified time, followed by stimulation with LPS.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control like β-actin.

Conclusion

This compound exhibits a range of interesting biological activities, with its role as an antifungal chemosensitizing agent being the most well-documented. Its ability to disrupt fungal cell wall integrity by targeting the MAPK pathway presents a promising strategy for combating antifungal resistance. While its anti-inflammatory and anticancer properties are less characterized, the activities of related cinnamic acid derivatives suggest that this compound is a worthy candidate for further investigation in these areas. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research into the therapeutic potential of this versatile compound. Further studies are warranted to establish a more comprehensive profile of its biological effects and to elucidate the precise molecular mechanisms underlying its activities.

References

Antifungal Properties of 4-Methylcinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcinnamic acid, a derivative of cinnamic acid, has emerged as a compound of interest in the field of antifungal research. Exhibiting notable antifungal activity, its primary mechanism of action is believed to be the disruption of the fungal cell wall. This technical guide provides a comprehensive overview of the current understanding of this compound's antifungal properties, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and an exploration of the signaling pathways it impacts.

Data Presentation: Antifungal Efficacy of this compound

The antifungal activity of this compound has been evaluated both as a standalone agent and in combination with conventional antifungal drugs. The following tables summarize the key quantitative findings from available research.

Table 1: Inhibitory Activity of this compound Against Saccharomyces cerevisiae Mutants

Fungal StrainGene DeletionPathway AffectedConcentration of this compoundObservationReference
Saccharomyces cerevisiaeslt2ΔCell Wall Integrity (MAPK)0.5 mMComplete growth inhibition[1]
Saccharomyces cerevisiaebck1ΔCell Wall Integrity (MAPKKK)0.5 mMComplete growth inhibition[1]
Saccharomyces cerevisiaeglr1ΔGlutathione Reductase0.5 mMComplete growth inhibition[1]

Table 2: Chemosensitizing Effect of this compound in Combination with Antifungal Agents Against Aspergillus brasiliensis

Antifungal AgentMIC of Agent Alone (μg/mL)MIC of this compound Alone (mM)CombinationMIC of Agent in Combination (μg/mL)MIC of this compound in Combination (mM)Fractional Inhibitory Concentration Index (FICI)InterpretationReference
Caspofungin>32>6.4Caspofungin + this compound161.6≤0.5Synergistic[1]
Octyl gallate>0.2>6.4Octyl gallate + this compound0.13.2≤0.5Synergistic[1]

Mechanism of Action

The primary antifungal mechanism of this compound is attributed to its ability to disrupt the fungal cell wall integrity. This is strongly suggested by its potent activity against Saccharomyces cerevisiae mutants with deletions in key genes of the Cell Wall Integrity (CWI) signaling pathway, namely slt2Δ and bck1Δ. The CWI pathway is a critical MAP kinase (MAPK) cascade that regulates cell wall synthesis and remodeling in response to stress. By interfering with this pathway, this compound likely compromises the structural integrity of the fungal cell wall, leading to growth inhibition.

While some cinnamic acid derivatives have been found to inhibit ergosterol biosynthesis by targeting the CYP51 enzyme (14α-demethylase), direct evidence for this compound's involvement in this pathway is currently limited.[2][3]

Signaling Pathways

The main signaling pathway implicated in the antifungal action of this compound is the Cell Wall Integrity (CWI) pathway. This pathway is a highly conserved MAP kinase cascade in fungi.

Caption: Fungal Cell Wall Integrity (CWI) Pathway and potential targets of this compound.

The potent activity of this compound against bck1Δ and slt2Δ mutants suggests that it may directly or indirectly inhibit the function of the Bck1 and/or Slt2 kinases, or other components that regulate their activity. This inhibition disrupts the signaling cascade, preventing the activation of downstream transcription factors like Rlm1, which are necessary for the expression of genes involved in cell wall maintenance and repair.

Experimental Protocols

The following are generalized protocols for assessing the antifungal properties of this compound, based on the methodologies referenced in the literature, primarily the Clinical and Laboratory Standards Institute (CLSI) guidelines M27 for yeasts and M38-A for filamentous fungi.[1][4][5][6][7]

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • 96-well microtiter plates

  • Fungal inoculum, adjusted to the appropriate concentration

  • Spectrophotometer

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The concentration should be at least 100 times the highest final concentration to be tested to minimize the solvent effect.

  • Drug Dilution: Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines (e.g., for yeasts, adjust to a 0.5 McFarland standard and then dilute to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL).

  • Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for filamentous fungi, depending on the growth rate of the organism.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by reading the optical density using a microplate reader.

Antifungal_Susceptibility_Workflow A Prepare this compound stock solution in DMSO B Perform serial dilutions in 96-well plate with RPMI-1640 A->B D Inoculate wells with fungal suspension B->D C Prepare standardized fungal inoculum C->D E Incubate at 35°C for 24-72 hours D->E F Determine MIC visually or spectrophotometrically E->F G Determine MFC by subculturing on agar plates F->G

Caption: General workflow for antifungal susceptibility testing.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

This protocol is used to determine whether this compound has a fungistatic (inhibits growth) or fungicidal (kills the fungus) effect.[8][9][10]

Procedure:

  • Following the MIC determination from Protocol 1, take a small aliquot (e.g., 10-20 µL) from each well that shows no visible growth.

  • Spot the aliquot onto a sterile agar plate (e.g., Sabouraud Dextrose Agar) that does not contain any antifungal agent.

  • Incubate the agar plates at 35°C until growth is visible in the spot from the growth control well.

  • The MFC is the lowest concentration of this compound from which there is no fungal growth on the subculture agar plate (or a ≥99.9% reduction in CFUs compared to the initial inoculum).

Interpretation:

  • If the MFC is equal to or within two dilutions of the MIC, the compound is generally considered fungicidal .

  • If the MFC is significantly higher than the MIC (e.g., >4 times the MIC), the compound is considered fungistatic .[11]

Conclusion

This compound demonstrates promising antifungal properties, primarily through the disruption of the fungal cell wall integrity pathway. Its ability to act synergistically with existing antifungal agents highlights its potential as a chemosensitizer to overcome drug resistance. Further research is warranted to fully elucidate its spectrum of activity against a broader range of pathogenic fungi, to pinpoint its precise molecular targets within the CWI pathway, and to explore other potential mechanisms of action, such as the inhibition of ergosterol biosynthesis. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound.

References

The Phenylpropanoid Pathway: A Technical Guide to the Discovery and Natural Occurrence of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its extensive family of derivatives are naturally occurring phenolic compounds synthesized by plants through the phenylpropanoid pathway.[1] These molecules play a crucial role in plant physiology, contributing to structural integrity, defense against pathogens, and protection from UV radiation.[2][3] Beyond their botanical significance, cinnamic acid derivatives have garnered substantial interest in the scientific and pharmaceutical communities due to their broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[4][5][6][7] This in-depth technical guide explores the discovery and natural occurrence of these multifaceted compounds, providing a comprehensive overview of their biosynthesis, key derivatives, and the experimental methodologies used for their study. Quantitative data on their biological activities are summarized for comparative analysis, and key biochemical and experimental workflows are visualized to facilitate a deeper understanding of their scientific importance.

Discovery and Natural Occurrence

Cinnamic acid, an organic compound with the formula C₆H₅CH=CHCOOH, was first isolated from cinnamon oil.[1] It exists as both cis and trans isomers, with the trans isomer being the more common and stable form found in nature.[5] Cinnamic acid and its derivatives are widespread throughout the plant kingdom, found in fruits, vegetables, grains, and spices.[8][9] Notable dietary sources include cinnamon, from which the compounds derive their name, as well as coffee, tea, apples, citrus fruits, and whole grains.[8][9]

Key derivatives of cinnamic acid are formed through hydroxylation and methoxylation of the phenyl ring. These include, but are not limited to:

  • p-Coumaric acid: A hydroxylated derivative commonly found in a wide variety of edible plants.

  • Caffeic acid: A dihydroxylated derivative abundant in coffee and a potent antioxidant.[8]

  • Ferulic acid: A methoxylated and hydroxylated derivative, also with strong antioxidant properties, and prevalent in cereal grains.[8]

  • Sinapic acid: A dimethoxylated and hydroxylated derivative.

These derivatives rarely occur in their free form and are often found as esters or glycosides.[10]

Biosynthesis via the Phenylpropanoid Pathway

The biosynthesis of cinnamic acid and its derivatives is a well-characterized metabolic route in plants known as the phenylpropanoid pathway. This pathway converts the amino acid phenylalanine into a variety of phenylpropanoid compounds.[11]

The initial and committing step is the deamination of phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) .[11] From cinnamic acid, a series of enzymatic reactions, including hydroxylations and methylations, lead to the diverse array of cinnamic acid derivatives. For instance, cinnamate-4-hydroxylase (C4H) introduces a hydroxyl group to form p-coumaric acid.[3]

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_Acid trans-Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid Hydroxylation Downstream Flavonoids, Lignans, Stilbenes, etc. p_Coumaric_Acid->Downstream Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid Methylation Caffeic_Acid->Downstream Sinapic_Acid Sinapic Acid Ferulic_Acid->Sinapic_Acid Hydroxylation & Methylation Ferulic_Acid->Downstream Sinapic_Acid->Downstream

Biosynthesis of Cinnamic Acid Derivatives.

Biological Activities and Quantitative Data

Cinnamic acid derivatives exhibit a wide range of pharmacological activities, making them promising candidates for drug development. Their antioxidant properties are attributed to their ability to scavenge free radicals and chelate metal ions.[12] The anti-inflammatory effects are often linked to the inhibition of key signaling pathways such as NF-κB and the MAPK pathway.[7][13] Furthermore, numerous studies have demonstrated their potential as anticancer agents through mechanisms like apoptosis induction and inhibition of cell proliferation.[7]

The following tables summarize the quantitative data for the biological activities of various cinnamic acid derivatives.

Table 1: Antioxidant Activity of Cinnamic Acid Derivatives

CompoundAssayIC50 ValueReference
Cinnamic AcidDPPH1.2 µg/mL[14]
Acetyl Cinnamic Acid DerivativeDPPH0.16 µg/mL[6]
Cinnamic AcidDPPH0.18 µg/mL[6]
Vitamin C (Standard)DPPH0.12 µg/mL[6]
(E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid with morpholineLipid PeroxidationSimilar to Trolox[4]
Ferulic Acid Derivative with morpholineLipid PeroxidationMore active than Trolox[4]

Table 2: Anti-inflammatory Activity of Cinnamic Acid Derivatives

CompoundAssayIC50 ValueReference
Phenoxyphenyl cinnamic acid and propranolol derivative (2b)Lipoxygenase (LOX) Inhibition6 µM[15]
Cinnamic acid and propranolol conjugate (1a)Lipoxygenase (LOX) Inhibition66 µM[15]
Cinnamic acid derivative (3i)Lipoxygenase (LOX) Inhibition7.4 µM[8]

Table 3: Anticancer Activity of Cinnamic Acid Derivatives

CompoundCell LineIC50 ValueReference
3,4,5-trihydroxycinnamate decyl esterMCF-7 (Breast Cancer)~3.2 µM[2]
trans-Cinnamic acidHT29 (Colon Cancer)250 µM[2]
Cinnamic acid derivative (5)A-549 (Lung Cancer)10.36 µM[5]
Cinnamic acid derivative (1)A-549 (Lung Cancer)11.38 µM[5]
Cinnamic acid derivative (9)A-549 (Lung Cancer)11.06 µM[5]
4-bromo-5-phenylpenta-2,4-dienoic acid (4ii)MDA-MB-231 (Breast Cancer)< 240 µM[16]
4-bromo-5-phenylpenta-2,4-dienoic acid (4ii)HeLa (Cervical Cancer)< 240 µM[16]

Table 4: Yield of Cinnamic Acid and Cinnamaldehyde from Cinnamon (Cinnamomum cassia) using Different Extraction Methods

Extraction MethodCompoundYieldOptimal ConditionsReference
Microwave-Assisted Extraction (MAE)Cinnamic Acid6.48 mg/100 mL59% ethanol, 147.5 W, 3.4 min[17]
Microwave-Assisted Extraction (MAE)Cinnamaldehyde244.45 mg/100 mL59% ethanol, 147.5 W, 3.4 min[17]
Ultrasound-Assisted Extraction (UAE)Cinnamic AcidLower than MAE-[17]
Ultrasound-Assisted Extraction (UAE)CinnamaldehydeLower than MAE-[17]
Reflux Extraction (RE)Cinnamic AcidComparable to MAE-[17]
Reflux Extraction (RE)CinnamaldehydeComparable to MAE-[17]
MacerationCinnamic Acid151.35 mg/g dry extract96% ethanol[18]
MacerationCinnamaldehyde124.14 mg/g dry extract96% ethanol[18]

Key Signaling Pathways

The biological effects of cinnamic acid derivatives are often mediated through their interaction with specific cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are two of the most well-documented targets.

The MAPK signaling pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis. Certain cinnamic acid derivatives have been shown to directly bind to components of the MAPK pathway, thereby modulating its activity and influencing downstream cellular responses.[7] For instance, trans-cinnamic acid has been found to induce fibroblast migration through the PKA and p38-MAPK signaling pathways.[19]

MAPK_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factors, Stress) Receptor Receptor Extracellular_Signal->Receptor MAPKKK MAPKKK Receptor->MAPKKK Cinnamic_Derivative Cinnamic Acid Derivative Cinnamic_Derivative->MAPKKK Inhibition MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, c-Fos) MAPK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Inflammation, etc.) Transcription_Factors->Cellular_Response

Modulation of the MAPK Signaling Pathway.

The NF-κB signaling pathway plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines and chemokines. Cinnamic acid and its derivatives have been demonstrated to inhibit the activation of this pathway, leading to a reduction in inflammation.[13]

Experimental Protocols

A general workflow for the study of cinnamic acid derivatives from natural sources involves extraction, isolation and purification, characterization, and biological activity assessment.

Experimental_Workflow Plant_Material Plant Material Extraction Extraction (Maceration, MAE, UAE) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Isolation & Purification (e.g., HPLC) Crude_Extract->Purification Pure_Compound Pure Cinnamic Acid Derivative Purification->Pure_Compound Characterization Structural Characterization (NMR, Mass Spectrometry) Pure_Compound->Characterization Biological_Assay Biological Activity Assays (Antioxidant, Anti-inflammatory, Anticancer) Pure_Compound->Biological_Assay Data_Analysis Data Analysis & Interpretation Biological_Assay->Data_Analysis

General Experimental Workflow.

Extraction of Cinnamic Acid Derivatives from Plant Material

This protocol provides a general guideline for solvent extraction. Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are modern, more efficient alternatives.

  • 1.1. Sample Preparation: Air-dry the plant material and grind it into a fine powder to increase the surface area for extraction.

  • 1.2. Maceration:

    • 1.2.1. Weigh a specific amount of the powdered plant material (e.g., 100 g).

    • 1.2.2. Place the powder in a suitable container and add a solvent (e.g., 96% ethanol) in a specific ratio (e.g., 1:10 w/v).[18]

    • 1.2.3. Seal the container and allow it to stand at room temperature for a defined period (e.g., 24-72 hours), with occasional shaking.

    • 1.2.4. Filter the mixture to separate the extract from the solid plant material.

    • 1.2.5. Concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude extract.

  • 1.3. Microwave-Assisted Extraction (MAE):

    • 1.3.1. Place a weighed amount of the plant powder (e.g., 2.5 g) in a microwave extraction vessel with a suitable solvent (e.g., 50 mL of 59% ethanol).[17]

    • 1.3.2. Set the microwave power (e.g., 147.5 W) and extraction time (e.g., 3.4 minutes).[17]

    • 1.3.3. After extraction, cool the vessel and filter the extract.

  • 1.4. Ultrasound-Assisted Extraction (UAE):

    • 1.4.1. Submerge the extraction vessel containing the plant powder and solvent in an ultrasonic bath.

    • 1.4.2. Apply ultrasound at a specific frequency and power for a defined time.

    • 1.4.3. Filter the extract after the process.

Isolation and Purification by High-Performance Liquid Chromatography (HPLC)
  • 2.1. Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter it through a 0.45 µm syringe filter.

  • 2.2. HPLC System: Use a reversed-phase C18 column.

  • 2.3. Mobile Phase: A gradient of two solvents is typically used, for example, Solvent A: water with 0.1% formic acid, and Solvent B: acetonitrile with 0.1% formic acid.

  • 2.4. Gradient Elution: Start with a high percentage of Solvent A, and gradually increase the percentage of Solvent B over time to elute compounds with increasing hydrophobicity.

  • 2.5. Detection: Monitor the elution profile using a UV detector at a wavelength where cinnamic acid derivatives absorb (e.g., 280 nm or 320 nm).

  • 2.6. Fraction Collection: Collect the fractions corresponding to the peaks of interest.

  • 2.7. Purity Check: Analyze the collected fractions again by HPLC to ensure the purity of the isolated compounds.

Structural Characterization
  • 3.1. Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the isolated compound.

  • 3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HMBC, HSQC): Used to establish the complete structure of the molecule by determining the correlations between protons and carbons.

Biological Activity Assays
  • 4.1.1. Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • 4.1.2. Assay Procedure:

    • 4.1.2.1. In a 96-well plate, add different concentrations of the test compound.

    • 4.1.2.2. Add the DPPH solution to each well.

    • 4.1.2.3. Incubate the plate in the dark at room temperature for a specific time (e.g., 30 minutes).

    • 4.1.2.4. Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • 4.1.3. Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • 4.1.4. IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

  • 4.2.1. Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the production of prostaglandins, key mediators of inflammation.

  • 4.2.2. Assay Procedure (using a commercial kit):

    • 4.2.2.1. Prepare the reaction buffer, COX-2 enzyme, and substrate (arachidonic acid) according to the kit's instructions.

    • 4.2.2.2. In a 96-well plate, add the reaction buffer, COX-2 enzyme, and different concentrations of the test compound.

    • 4.2.2.3. Initiate the reaction by adding the substrate.

    • 4.2.2.4. Measure the product formation over time using a suitable detection method (e.g., colorimetric or fluorometric) with a microplate reader.

  • 4.2.3. Calculation: The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.

  • 4.3.1. Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

  • 4.3.2. Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • 4.3.3. Treatment: Treat the cells with different concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

  • 4.3.4. Assay Procedure:

    • 4.3.4.1. After the treatment period, remove the medium and add a fresh medium containing MTT solution to each well.

    • 4.3.4.2. Incubate the plate for a few hours to allow the formazan crystals to form.

    • 4.3.4.3. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

    • 4.3.4.4. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • 4.3.5. Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion

Cinnamic acid and its derivatives represent a vast and structurally diverse class of natural products with significant potential for the development of new therapeutic agents. Their widespread occurrence in the human diet and their well-documented biological activities make them an attractive area of research. This technical guide provides a foundational understanding of their discovery, biosynthesis, and methods of study, offering valuable insights for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The provided quantitative data and visualized pathways serve as a practical resource for the continued exploration of these promising compounds.

References

An In-depth Technical Guide to the Safe Handling of 4-Methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Methylcinnamic acid (CAS No. 1866-39-3), a compound utilized in various research and development applications. Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize the risk of exposure.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2][3]

GHS Hazard Statements:

  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[2][3][4][5]

  • H335: May cause respiratory irritation.[2][3][5]

Signal Word: Warning[1][2][3][4]

Quantitative Safety Data

Table 1: Toxicological Data
ParameterValueSpeciesReference
Acute Oral Toxicity (LD50) No data available
Acute Dermal Toxicity (LD50) No data available
Acute Inhalation Toxicity (LC50) No data available
Skin Corrosion/Irritation Category 2 (Irritant)[1][2][3]
Serious Eye Damage/Irritation Category 2 (Irritant)[1][2][3]
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available[2]
Carcinogenicity No data available[1][2]
Reproductive Toxicity No data available[2]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)[1][2]
Specific Target Organ Toxicity (Repeated Exposure) No data available[2]
Aspiration Hazard No data available
Table 2: Physical and Chemical Properties
PropertyValueReference
Physical State Solid, Fine Crystalline Powder[2][3][6]
Appearance White[2][3]
Odor No information available[2][3]
Melting Point/Range 196 - 201 °C (384.8 - 393.8 °F)[3][7][8][9]
Boiling Point/Range No information available[3]
Flash Point No information available[3][10]
Autoignition Temperature No information available[10][11]
Flammability (solid, gas) No information available[3]
Explosion Limits No data available[3][10]
Vapor Pressure No information available[3][10]
Solubility No information available[10]
Molecular Formula C10H10O2[3][4][9]
Molecular Weight 162.19 g/mol [5][7][9]

Experimental Protocols for Hazard Assessment

The following are summaries of standard OECD guidelines that would be employed to determine the quantitative toxicological data for a substance like this compound.

Acute Oral Toxicity (OECD 423)
  • Principle: The Acute Toxic Class Method is a stepwise procedure using three animals of a single sex (typically female rats) per step.[4] The substance is administered orally at one of the defined doses (5, 50, 300, 2000, or 5000 mg/kg).[4][12]

  • Methodology:

    • Animals are fasted prior to dosing.[4]

    • The test substance is administered in a single dose by gavage.[4]

    • The absence or presence of compound-related mortality or moribund status of the animals dosed at one step determines the next step (e.g., dosing at a higher or lower concentration, or cessation of testing).[4]

    • Animals are observed for up to 14 days for signs of toxicity and mortality.[12]

    • A post-mortem examination is performed on all animals.[12]

Skin Irritation (In Vitro - OECD 439)
  • Principle: This test uses a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin, to assess the potential for skin irritation.[13] Irritancy is determined by the reduction in cell viability following exposure to the test chemical.

  • Methodology:

    • The test chemical is applied topically to the RhE tissue.

    • After a defined exposure period (e.g., up to 4 hours), the chemical is removed, and the tissue is incubated.[13]

    • Cell viability is measured by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is then quantified.[14]

    • A chemical is identified as an irritant if the tissue viability is reduced below a certain threshold (≤ 50%) compared to a negative control.[2]

Eye Irritation (OECD 405)
  • Principle: This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion when applied to the eye of an animal, typically an albino rabbit.[1][15]

  • Methodology:

    • A weight-of-the-evidence analysis of existing data is performed first to avoid unnecessary animal testing.[1]

    • If testing is necessary, the substance is applied in a single dose into the conjunctival sac of one eye of the animal. The other eye serves as a control.[1][15]

    • The eyes are examined for ocular lesions at specified intervals (e.g., 1, 24, 48, and 72 hours) after application.[16]

    • The severity of corneal opacity, iritis, and conjunctival redness and swelling are scored.

    • The duration of the observation period is typically up to 21 days to assess the reversibility of any effects.[1][16] The use of analgesics and anesthetics is recommended to minimize animal distress.[1]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is essential to minimize exposure.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_storage Storage cluster_cleanup Spill & Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE WorkInVentilatedArea Work in Ventilated Area (Fume Hood) SelectPPE->WorkInVentilatedArea AvoidDust Avoid Dust Formation WorkInVentilatedArea->AvoidDust AvoidContact Avoid Contact with Skin, Eyes, and Clothing AvoidDust->AvoidContact NoEatDrink No Eating, Drinking, or Smoking AvoidContact->NoEatDrink SpillResponse Spill Response: Sweep up, avoid dust, place in sealed container for disposal AvoidContact->SpillResponse StoreCoolDry Store in a Cool, Dry, Well-Ventilated Place NoEatDrink->StoreCoolDry NoEatDrink->SpillResponse TightlyClosed Keep Container Tightly Closed StoreCoolDry->TightlyClosed Incompatible Store Away from Strong Oxidizing Agents TightlyClosed->Incompatible WasteDisposal Dispose of Waste According to Local Regulations SpillResponse->WasteDisposal

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE) Recommendations:
  • Eye/Face Protection: Wear chemical safety goggles or glasses that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection:

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[4][6]

    • Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[2][4]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 136 approved respirator if dust is generated and ventilation is inadequate.[2][4]

Emergency Procedures

First-Aid Measures:
  • Inhalation: If inhaled, remove the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2]

  • Skin Contact: In case of contact, immediately wash the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1][2][4]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[1][6]

Fire-Fighting Measures:
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][6]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2).[1]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][6]

Accidental Release Measures:
  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation and do not breathe dust.[1][6]

  • Environmental Precautions: Prevent the product from entering drains.[4][6]

  • Methods for Cleaning Up: Sweep up the spilled material and shovel it into a suitable, closed container for disposal. Avoid generating dust.[1][6]

Storage and Disposal

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2][4] Store away from incompatible materials such as strong oxidizing agents.[1][4]

  • Disposal: Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not empty into drains.[1] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.

This technical guide is intended to provide essential safety information. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound and ensure that a thorough risk assessment is conducted for your specific experimental conditions.

References

Commercial Suppliers and Technical Applications of High-Purity 4-Methylcinnamic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, securing a reliable source of high-purity 4-Methylcinnamic acid is crucial for advancing investigations into its therapeutic potential. This technical guide provides an overview of commercial suppliers, their product specifications, and a detailed exploration of the compound's application in antifungal research, including experimental protocols and its interaction with key signaling pathways.

High-Purity this compound: Commercial Availability

A number of chemical suppliers offer high-purity this compound suitable for research and pharmaceutical development. The purity and specifications can vary between suppliers, and it is recommended to request lot-specific certificates of analysis for critical applications. The following table summarizes the offerings from several prominent suppliers.

SupplierPurity SpecificationPhysical AppearanceCAS NumberAdditional Information
Juelun Chemical Not explicitly stated, but described as high-quality with rigorous testing.White to off-white crystalline powder.[1]1866-39-3Offers factory-direct export with technical support.[1]
Stratech min 99% (predominantly trans)Not specified1866-39-3For professional manufacturing, research, and industrial use only.[2]
MedChem Express (via Cambridge Bioscience) 99.63%[3]Not specified1866-39-3Provides a downloadable data sheet and MSDS.[3]
ChemicalBook Purity levels from various suppliers listed, typically ≥98% to 99.42%.[4][5]White to light yellow powder to crystal.[5]1866-39-3Aggregates data from multiple suppliers.[4]
Sigma-Aldrich (Merck) 99% (predominantly trans)[6][7][8]Not specified1866-39-3Provides detailed physical and chemical properties.[6][7]
Chem-Impex ≥ 98% (GC)[5]White to light yellow powder to crystal.[5]1866-39-3Product specification sheet available.[5]
Thermo Fisher Scientific 99% (predominantly trans)[9]White to pale cream or pale yellow crystals or powder.[9]1866-39-3Specification sheet available online.[9]
Oakwood Chemical Not specifiedNot specified1866-39-3-

Application in Antifungal Research: Overcoming Drug Tolerance

High-purity this compound has emerged as a significant area of interest in antifungal drug development, where it functions as an "intervention catalyst" to overcome fungal tolerance to existing drugs. Its primary mechanism of action involves the disruption of the fungal cell wall, a critical structure for fungal viability and pathogenesis.

Mechanism of Action: Targeting the Fungal Cell Wall and MAPK Signaling

Research has demonstrated that this compound enhances the efficacy of cell wall-disrupting antifungal agents. This synergistic effect is attributed to its ability to interfere with the fungal cell wall integrity.

A key molecular target of this compound is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for the fungal response to cell wall stress. By modulating this pathway, this compound sensitizes the fungus to the effects of other antifungal compounds.

Below is a diagram illustrating the proposed mechanism of action of this compound in potentiating the activity of cell wall-disrupting antifungal agents.

G cluster_0 Fungal Cell Antifungal_Agent Cell Wall-Disrupting Antifungal Agent Cell_Wall Fungal Cell Wall Antifungal_Agent->Cell_Wall Inhibits synthesis Cell_Lysis Fungal Cell Lysis Antifungal_Agent->Cell_Lysis 4MCA This compound 4MCA->Cell_Wall Weakens MAPK_Pathway Cell Wall Integrity MAPK Signaling Pathway 4MCA->MAPK_Pathway Disrupts 4MCA->Cell_Lysis Cell_Wall->MAPK_Pathway Stress Signal MAPK_Pathway->Cell_Wall Maintains Integrity MAPK_Pathway->Cell_Lysis Leads to (when disrupted)

Proposed mechanism of this compound in enhancing antifungal activity.

Experimental Protocols

The following are generalized protocols for evaluating the antifungal properties of this compound, based on established methodologies.

Antifungal Susceptibility Testing

A standardized method for determining the in vitro activity of antifungal agents is crucial for reproducible research. The Clinical and Laboratory Standards Institute (CLSI) document M38-A2 provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal strain.

Materials:

  • High-purity this compound

  • Target fungal strains (e.g., Aspergillus fumigatus, Candida albicans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microplates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it further in the RPMI-1640 medium to achieve the desired starting concentration.

  • Preparation of Fungal Inoculum: Grow the fungal strain on an appropriate agar medium. Prepare a spore suspension and adjust the concentration to a standardized level using a spectrophotometer or hemocytometer.

  • Microdilution Assay: In a 96-well plate, perform serial twofold dilutions of the this compound solution in RPMI-1640 medium.

  • Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the fungal strain for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength.

Synergy Testing (Checkerboard Assay)

This method is used to assess the synergistic, additive, indifferent, or antagonistic effects of combining this compound with a known antifungal drug.

Procedure:

  • Prepare serial dilutions of this compound along the rows of a 96-well plate and serial dilutions of a second antifungal agent along the columns.

  • Inoculate the plate with the target fungal strain as described above.

  • After incubation, determine the MIC of each compound alone and in combination.

  • The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.

The workflow for these experimental procedures can be visualized as follows:

G cluster_0 Experimental Workflow Start Start Prepare_Stock Prepare Stock Solutions: - this compound - Antifungal Drug Start->Prepare_Stock Prepare_Inoculum Prepare Fungal Inoculum Start->Prepare_Inoculum Assay_Setup Set up Microdilution Plate (Serial Dilutions) Prepare_Stock->Assay_Setup Inoculate Inoculate with Fungal Suspension Prepare_Inoculum->Inoculate Assay_Setup->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Read_Results Read Results (Visual or Spectrophotometric) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC Calculate_FICI Calculate FICI (for Synergy) Determine_MIC->Calculate_FICI End End Calculate_FICI->End

A generalized workflow for antifungal susceptibility and synergy testing.

Conclusion

High-purity this compound is a commercially available compound with significant potential in drug development, particularly as an antifungal agent that can overcome drug tolerance. Its mechanism of action, centered on the disruption of the fungal cell wall and the MAPK signaling pathway, presents a promising avenue for the development of novel combination therapies. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the therapeutic applications of this compound. For all research applications, it is imperative to source high-purity material from reputable suppliers and to perform rigorous quality control.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methylcinnamic Acid via Perkin Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-Methylcinnamic acid, a valuable intermediate in the pharmaceutical and fragrance industries, utilizing the Perkin reaction. The document includes a comprehensive experimental procedure, a summary of quantitative data, and visualizations of the reaction mechanism and experimental workflow.

Introduction

The Perkin reaction, developed by William Henry Perkin in 1868, is a well-established organic synthesis method for the preparation of α,β-unsaturated aromatic acids, commonly known as cinnamic acids.[1] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the corresponding acid, which acts as a base catalyst.[1][2][3] For the synthesis of this compound, 4-methylbenzaldehyde is reacted with acetic anhydride using sodium acetate as the catalyst. This method is widely used due to its reliability, though it often requires high reaction temperatures and can result in moderate yields.[4]

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

ParameterValueReference
Reactants
4-MethylbenzaldehydeMolar Ratio: 1General Protocol
Acetic AnhydrideMolar Ratio: ~1.5General Protocol
Sodium AcetateMolar Ratio: ~0.75General Protocol
Reaction Conditions
Temperature160-180 °C[4]
Reaction Time3-5 hours[5]
Product Information
Product NameThis compound
Molecular FormulaC₁₀H₁₀O₂[1]
Molecular Weight162.19 g/mol
Melting Point196-198 °C
AppearanceWhite crystalline powder[4]
Expected Yield ~70%[4]
Spectroscopic Data
¹H NMR (DMSO-d₆, 300 MHz)δ (ppm): 7.57 (d, J = 8.1 Hz, 2H), 7.55 (d, J = 16.2 Hz, 1H), 7.22 (d, J = 8.1 Hz, 2H), 6.45 (d, J = 15.9 Hz, 1H), 2.32 (s, 3H)[6]
¹³C NMR (DMSO-d₆, 75 MHz)δ (ppm): 167.81, 144.02, 140.20, 131.61, 129.58, 128.22, 118.18, 21.05[6]
IR (KBr) Key peaks (cm⁻¹): ~3000 (O-H stretch), ~1680 (C=O stretch), ~1625 (C=C stretch)[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via the Perkin reaction.

Materials and Equipment:

  • 4-Methylbenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Concentrated Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃) solution (saturated)

  • Distilled water

  • Ethanol (for recrystallization)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter flask

  • pH paper

  • Melting point apparatus

  • Spectroscopic instruments (NMR, IR)

Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask, combine 10.0 g of 4-methylbenzaldehyde, 15.0 mL of acetic anhydride, and 5.0 g of anhydrous sodium acetate.

    • Add a magnetic stir bar to the flask.

    • Attach a reflux condenser to the flask and place it in a heating mantle or an oil bath.

  • Reaction:

    • Heat the reaction mixture to 160 °C with continuous stirring for one hour.

    • After one hour, increase the temperature to 180 °C and continue heating for an additional 3-4 hours.[5]

  • Work-up and Isolation:

    • Allow the reaction mixture to cool slightly and then pour the hot mixture into a 500 mL beaker containing 100 mL of water.

    • Boil the mixture for 15-20 minutes to hydrolyze any unreacted acetic anhydride.

    • Carefully add a saturated solution of sodium carbonate until the solution is basic to litmus paper. This will convert the this compound into its soluble sodium salt and help to remove any unreacted 4-methylbenzaldehyde.

    • If unreacted aldehyde is present as an oil, perform a steam distillation to remove it, or separate it using a separatory funnel.

    • Filter the hot solution to remove any resinous byproducts.

    • Allow the filtrate to cool to room temperature.

  • Precipitation:

    • Slowly add concentrated hydrochloric acid to the filtrate with constant stirring until the solution is acidic (pH ~2).

    • A white precipitate of this compound will form.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Purification:

    • Collect the crude this compound by vacuum filtration using a Buchner funnel.

    • Wash the crystals with cold water.

    • Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol-water mixture to obtain pure this compound.

    • Dry the purified crystals in a desiccator or a vacuum oven at a temperature not exceeding 70°C.[4]

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure and purity of the synthesized this compound.

Mandatory Visualization

Reaction Mechanism:

The following diagram illustrates the mechanism of the Perkin reaction for the synthesis of this compound.

Perkin_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products p_tolualdehyde 4-Methyl- benzaldehyde alkoxide Alkoxide Intermediate p_tolualdehyde->alkoxide Nucleophilic Attack acetic_anhydride Acetic Anhydride sodium_acetate Sodium Acetate carbanion Carbanion (Enolate) sodium_acetate->carbanion Deprotonation of Acetic Anhydride carbanion->alkoxide mixed_anhydride Mixed Anhydride alkoxide->mixed_anhydride Intramolecular Acyl Transfer product 4-Methylcinnamic Acid mixed_anhydride->product Elimination & Hydrolysis acetic_acid Acetic Acid mixed_anhydride->acetic_acid Byproduct

Caption: Mechanism of the Perkin reaction for this compound synthesis.

Experimental Workflow:

The diagram below outlines the key steps in the experimental procedure for synthesizing this compound.

Experimental_Workflow start Start reactants Mix Reactants: 4-Methylbenzaldehyde, Acetic Anhydride, Sodium Acetate start->reactants heating Heat Mixture (160-180°C) reactants->heating workup Work-up: Add Water, Boil heating->workup neutralization Neutralize with Sodium Carbonate workup->neutralization filtration1 Filter Hot Solution neutralization->filtration1 precipitation Acidify with HCl to Precipitate Product filtration1->precipitation filtration2 Collect Crude Product (Vacuum Filtration) precipitation->filtration2 recrystallization Recrystallize from Ethanol/Water filtration2->recrystallization drying Dry Purified Product recrystallization->drying characterization Characterize Product: MP, NMR, IR drying->characterization end End characterization->end

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols: Knoevenagel Condensation for the Synthesis of Substituted Cinnamic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound with an aldehyde or ketone in the presence of a basic catalyst.[1][2][3] This reaction is particularly valuable for the synthesis of α,β-unsaturated carboxylic acids, including a wide array of substituted cinnamic acids.[1][4] Substituted cinnamic acids are important intermediates and final products in the pharmaceutical, cosmetic, and polymer industries, exhibiting a range of biological activities.[1][5]

This document provides detailed application notes and experimental protocols for the synthesis of substituted cinnamic acids via the Knoevenagel condensation, with a focus on practical methodologies for research and development.

Reaction Mechanism

The Knoevenagel condensation for the synthesis of cinnamic acids from substituted benzaldehydes and malonic acid proceeds through a three-step mechanism:

  • Enolate Formation: A base deprotonates the active methylene compound (malonic acid) to form a nucleophilic enolate ion.[1]

  • Nucleophilic Addition: The enolate ion attacks the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.[1]

  • Dehydration and Decarboxylation: The intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid, which then decarboxylates upon heating to yield the final substituted cinnamic acid.[1]

The Doebner modification of the Knoevenagel condensation utilizes pyridine as the solvent and a catalytic amount of a secondary amine like piperidine.[3] Pyridine acts as a base to promote both the condensation and the subsequent decarboxylation.[6]

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration & Decarboxylation Malonic Acid Malonic Acid (HOOC-CH₂-COOH) Enolate Enolate Ion Malonic Acid->Enolate + Base Base Base (e.g., Piperidine) Enolate_ref Aldehyde Substituted Benzaldehyde Intermediate Tetrahedral Intermediate Intermediate_ref Enolate_ref->Intermediate + Aldehyde Unsaturated_diacid α,β-Unsaturated Dicarboxylic Acid Cinnamic_Acid Substituted Cinnamic Acid Unsaturated_diacid->Cinnamic_Acid - CO₂ (Heat) Intermediate_ref->Unsaturated_diacid - H₂O

Caption: General mechanism of the Knoevenagel condensation for cinnamic acid synthesis.

Experimental Protocols

Herein, we provide detailed protocols for the synthesis of substituted cinnamic acids using different catalytic systems.

Protocol 1: Classic Doebner-Knoevenagel Condensation using Pyridine and Piperidine

This protocol is a classic and widely used method for the synthesis of cinnamic acids.

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Malonic acid (1.5 - 3.0 eq)

  • Pyridine (solvent)

  • Piperidine (catalytic amount, e.g., 0.1 eq)

  • Hydrochloric acid (HCl), 2M solution

  • Deionized water

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted benzaldehyde (1.0 eq) and malonic acid (e.g., 2.0 eq).

  • Add pyridine as the solvent (e.g., 2-3 mL per gram of aldehyde).

  • Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux (typically 90-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into an ice-cold 2M HCl solution. This will neutralize the pyridine and precipitate the crude cinnamic acid.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Protocol 2: DABCO-Catalyzed Synthesis in DMF

This method offers a milder and often faster alternative to the classic Doebner-Knoevenagel condensation.[5][7][8]

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Malonic acid (2.0 eq)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.2 eq)

  • Dimethylformamide (DMF) (solvent)

  • Ethyl acetate

  • Deionized water

  • Hexane

  • Chloroform

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and malonic acid (2.0 eq) in DMF (e.g., 5 mL per 500 mg of aldehyde).

  • Add DABCO (0.2 eq) to the mixture.

  • Stir the reaction mixture at 100-110 °C for the time specified in Table 1 (typically 60-90 minutes). Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a chloroform/hexane solvent system to yield the pure substituted cinnamic acid.[5]

Protocol 3: Microwave-Assisted Synthesis in Water

This "green chemistry" approach utilizes water as a solvent and microwave irradiation to accelerate the reaction, often leading to high yields in a short time.[4]

Materials:

  • Aromatic aldehyde (5 mmol)

  • Malonic acid (5 mmol)

  • Tetrabutylammonium bromide (TBAB) (2.5 mmol)

  • Potassium carbonate (K₂CO₃) (2.5 mmol)

  • Distilled water (10 mL)

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • In a microwave-safe vessel, mix the aromatic aldehyde (5 mmol), malonic acid (5 mmol), TBAB (2.5 mmol), and K₂CO₃ (2.5 mmol).

  • Add distilled water (10 mL) and stir the mixture with a glass rod for a few seconds.

  • Irradiate the mixture in a microwave oven at 900 W for the time specified in Table 2. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and acidify with dilute HCl.

  • Isolate the precipitated product by filtration and wash with water.

  • The product is often pure enough, but can be further purified by crystallization from an ethyl acetate/petroleum ether solvent system.[4]

Data Presentation

The following tables summarize the results for the synthesis of various substituted cinnamic acids using the protocols described above.

Table 1: DABCO-Catalyzed Synthesis of Substituted Cinnamic Acids [5]

EntryAromatic AldehydeProductTime (min)Yield (%)
1BenzaldehydeCinnamic acid6095
24-Methoxybenzaldehyde4-Methoxycinnamic acid6098
34-Chlorobenzaldehyde4-Chlorocinnamic acid7096
44-Bromobenzaldehyde4-Bromocinnamic acid7095
54-Nitrobenzaldehyde4-Nitrocinnamic acid9092
63-Nitrobenzaldehyde3-Nitrocinnamic acid9090
72-Chlorobenzaldehyde2-Chlorocinnamic acid7593
82,4-Dichlorobenzaldehyde2,4-Dichlorocinnamic acid7594
94-Hydroxybenzaldehyde4-Hydroxycinnamic acid8096
10VanillinFerulic acid8095
113,4-Dimethoxybenzaldehyde3,4-Dimethoxycinnamic acid8294
123,4,5-Trimethoxybenzaldehyde3,4,5-Trimethoxycinnamic acid8592

Table 2: Microwave-Assisted Synthesis of Cinnamic Acids in Water [4]

EntryAromatic AldehydeProductTime (min)Yield (%)
1BenzaldehydeCinnamic acid585
24-Methoxybenzaldehyde4-Methoxycinnamic acid665
34-Chlorobenzaldehyde4-Chlorocinnamic acid580
44-Nitrobenzaldehyde4-Nitrocinnamic acid490
53-Nitrobenzaldehyde3-Nitrocinnamic acid488
63-Bromobenzaldehyde3-Bromocinnamic acid582
72,4-Dichlorobenzaldehyde2,4-Dichlorocinnamic acid675
84-Hydroxybenzaldehyde4-Hydroxycinnamic acid760

Experimental Workflow

The general workflow for the synthesis and purification of substituted cinnamic acids via the Knoevenagel condensation is depicted below.

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants Combine Aldehyde, Malonic Acid, & Catalyst Reaction Heat/Irradiate (Conventional or Microwave) Reactants->Reaction Quench Acidification/ Neutralization Reaction->Quench Isolation Filtration/ Extraction Quench->Isolation Purify Recrystallization Isolation->Purify Analysis Characterization (NMR, IR, MS, mp) Purify->Analysis

Caption: General experimental workflow for Knoevenagel condensation.

Conclusion

The Knoevenagel condensation is a highly efficient and adaptable method for the synthesis of a wide range of substituted cinnamic acids. By selecting the appropriate catalyst and reaction conditions, researchers can optimize the synthesis for specific substrates and desired outcomes. The protocols provided here offer both classic and modern, greener alternatives, providing a solid foundation for the synthesis of these valuable compounds in a research and drug development setting.

References

Application Notes & Protocols: Heck Reaction for the Synthesis of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed carbon-carbon bond-forming reaction.[1][2][3] It facilitates the coupling of unsaturated halides (or triflates) with alkenes, proving to be an invaluable tool in organic synthesis.[1][4] This methodology is particularly significant for the synthesis of cinnamic acid and its derivatives, which are important intermediates in the fine chemical and pharmaceutical industries.[5][6] Cinnamic acid derivatives exhibit a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, and antidiabetic properties, making them attractive targets for drug development.[7][8]

This document provides detailed application notes and experimental protocols for the synthesis of cinnamic acid derivatives using the Heck reaction, focusing on catalyst systems, reaction conditions, and purification methods.

General Reaction Mechanism

The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of four key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Alkene Coordination and Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-Aryl bond.

  • Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species. This step typically proceeds with syn-stereochemistry and dictates the E-selectivity of the reaction.[1]

  • Reductive Elimination & Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.

Catalytic Cycle of the Heck Reaction```dot

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_add [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; pd_complex1 [label="L₂Pd(II)(Ar)(X)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; insertion [label="Migratory\nInsertion", shape=plaintext, fontcolor="#202124"]; pd_complex2 [label="Alkene Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; beta_elim [label="β-Hydride\nElimination", shape=plaintext, fontcolor="#202124"]; pd_complex3 [label="HPd(II)(X)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reductive_elim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];

// Edges pd0 -> oxidative_add [label="Ar-X", dir=back]; oxidative_add -> pd_complex1; pd_complex1 -> insertion [label="R-CH=CH₂"]; insertion -> pd_complex2; pd_complex2 -> beta_elim; beta_elim -> pd_complex3 [label="Ar-CH=CH-R"]; pd_complex3 -> reductive_elim [label="Base"]; reductive_elim -> pd0 [label="HB⁺X⁻"]; }

Caption: A typical workflow for Heck synthesis and product isolation.

Applications in Drug Development

Cinnamic acid and its derivatives are precursors to a vast array of pharmacologically active molecules. [7]

  • Anticancer Agents: Many cinnamic acid derivatives have shown significant activity against various cancer cell lines. [5]For instance, ferulic acid, a derivative of cinnamic acid, has been studied for its potential anticancer properties. [9][10]* Antioxidants: The phenolic hydroxyl group present in many cinnamic acid derivatives, such as ferulic and caffeic acid, imparts potent antioxidant properties. [3]* UV Filters: Esters of substituted cinnamic acids, like 2-ethylhexyl p-methoxycinnamate (Octinoxate), are widely used as UV-B filters in sunscreens and other personal care products. [11]The Heck reaction provides an efficient route for their industrial production. [11] The versatility of the Heck reaction allows for the synthesis of diverse libraries of cinnamic acid derivatives, which can be screened for various biological activities, thereby accelerating the drug discovery process.

References

Application Note: Purification of 4-Methylcinnamic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of 4-methylcinnamic acid using a mixed-solvent recrystallization technique. It includes key physical and chemical data, a step-by-step experimental procedure, and graphical representations of the workflow.

Introduction

This compound is an organic compound with applications in the pharmaceutical and fragrance industries.[1][2] In pharmaceutical research, it has been identified as a compound that can enhance the efficacy of cell wall-disrupting antifungal agents, helping to overcome antifungal tolerance.[3][4] For such applications, high purity of the compound is essential. Synthesis of this compound can result in various impurities, including unreacted starting materials like p-methylbenzaldehyde or by-products from the reaction.[2]

Recrystallization is a robust and widely used technique for purifying solid organic compounds.[5] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[5][6] An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[7] This application note details a mixed-solvent recrystallization procedure using ethanol and water, a common and effective system for cinnamic acid derivatives.[8][9]

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented below. This data is crucial for identification and purity assessment.

PropertyValueReferences
Chemical Formula C₁₀H₁₀O₂[1][10][11]
Molar Mass 162.19 g/mol [10][11][12]
Appearance White to off-white/light yellow crystalline powder[1]
Melting Point 196-200 °C[1][12][13]
pKa 4.48[1]
Solubility Profile

The choice of solvent is critical for successful recrystallization. This compound exhibits poor solubility in water but is soluble in various organic solvents.[1] This profile makes it an excellent candidate for a mixed-solvent recrystallization.

SolventSolubilityReferences
Water Insoluble / Slightly soluble[1]
Ethanol Soluble[1]
Ether Soluble[1]
Acetone Soluble[1]
Chloroform Soluble[1]
DMSO 55-100 mg/mL[3][4]

Experimental Protocol: Mixed-Solvent Recrystallization

This protocol outlines the purification of crude this compound using an ethanol/water solvent system.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (two sizes, e.g., 125 mL and 250 mL)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Graduated cylinders

  • Pasteur pipettes

  • Watch glass to cover the flask

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven or desiccator

Logical Diagram of Antifungal Enhancement

The diagram below illustrates the role of this compound in enhancing the activity of antifungal agents.

G Mechanism of Action: Antifungal Enhancement cluster_0 Standard Antifungal Treatment cluster_1 Enhanced Treatment A Antifungal Agent (e.g., Cell Wall Disruptor) D Inhibition of Cell Wall A->D targets G Increased Potency of Antifungal Agent A->G combined with B Fungal Cell F Antifungal Tolerance Mechanisms B->F develops C Fungal Cell Wall Synthesis C->B strengthens D->B weakens E This compound E->F overcomes E->G leads to F->D counteracts G->B results in enhanced fungal cell death

Caption: Logical flow of this compound overcoming antifungal tolerance.

Recrystallization Workflow

The following diagram outlines the key steps in the purification process.

G start Start: Crude This compound dissolve 1. Dissolve crude solid in minimum amount of hot ethanol ('good' solvent). start->dissolve hot_filtration 2. (Optional) Perform hot gravity filtration to remove any insoluble impurities. dissolve->hot_filtration add_water 3. Add hot deionized water ('bad' solvent) dropwise until solution turns cloudy (cloud point). hot_filtration->add_water Clear Solution re_dissolve 4. Add a few drops of hot ethanol to re-dissolve the precipitate and achieve a clear solution. add_water->re_dissolve cool_rt 5. Allow the solution to cool slowly to room temperature. Cover with a watch glass. re_dissolve->cool_rt cool_ice 6. Place the flask in an ice bath for ~20-30 minutes to maximize crystal formation. cool_rt->cool_ice filter 7. Collect crystals by vacuum filtration using a Büchner funnel. cool_ice->filter wash 8. Wash crystals with a small amount of ice-cold ethanol/water mixture. filter->wash dry 9. Dry the purified crystals in an oven or desiccator. wash->dry end End: Pure Crystalline This compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Step-by-Step Procedure:
  • Dissolution:

    • Place the crude this compound (e.g., 2.0 g) into a 125 mL Erlenmeyer flask with a magnetic stir bar.

    • In a separate flask, heat approximately 50-60 mL of ethanol on a hot plate.

    • Add the minimum amount of hot ethanol to the crude solid required to completely dissolve it with stirring at a near-boiling temperature.[14] Add the solvent in small portions, allowing time for dissolution after each addition.

  • Hot Filtration (Optional):

    • If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Place a filter funnel with fluted filter paper into a pre-heated collection flask and pour the hot solution through it. This step must be done quickly to prevent premature crystallization.[15]

  • Inducing Crystallization:

    • Heat deionized water in a separate beaker.

    • To the clear, hot ethanolic solution of this compound, add the hot water dropwise while stirring until the solution becomes persistently cloudy. This is the "cloud point," indicating the solution is saturated.[14]

    • Once the cloud point is reached, add a few drops of hot ethanol to just re-dissolve the precipitate and make the solution clear again.

  • Cooling and Crystal Formation:

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[5][7]

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 20-30 minutes to maximize the yield of the purified product.[7][9][15]

  • Crystal Collection and Washing:

    • Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of an ice-cold ethanol/water mixture.

    • Pour the cold crystal slurry into the funnel and apply the vacuum to collect the crystals.

    • Wash the collected crystals with a small volume of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[14][15]

  • Drying:

    • Allow the crystals to air-dry on the filter for several minutes by drawing air through the funnel.

    • Transfer the purified crystals to a watch glass and dry them to a constant weight in a drying oven at a moderate temperature (e.g., 60-70°C) or in a desiccator under vacuum.

  • Purity Assessment:

    • Determine the melting point of the dried, recrystallized product. A sharp melting point range close to the literature value (196-200 °C) is indicative of high purity.[1][15] Impurities typically cause a depression and broadening of the melting point range.[5][6]

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the procedure in a well-ventilated fume hood.

  • Ethanol is flammable; keep it away from open flames and use a hot plate for heating.

  • Avoid bumping of the boiling solvent by using a stir bar or boiling chips.

  • Handle hot glassware with appropriate clamps or tongs.

References

Purifying 4-Methylcinnamic Acid: A Detailed Guide to Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This document provides a detailed guide to the purification of 4-Methylcinnamic acid using column chromatography, a fundamental technique for isolating and purifying compounds in a laboratory setting.

Introduction

This compound is a derivative of cinnamic acid and serves as a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and fragrances. The purity of this reagent is crucial for the successful outcome of subsequent reactions. Column chromatography offers an effective method for removing impurities that may be present after synthesis, such as unreacted starting materials or by-products. This document outlines the principles, a detailed protocol, and expected outcomes for the purification of this compound.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption onto a solid stationary phase and their solubility in a liquid mobile phase.[1] For this compound, a polar carboxylic acid, normal-phase chromatography is a suitable approach. In this setup, a polar stationary phase, such as silica gel, is used in conjunction with a less polar mobile phase (eluent).[1]

Compounds in the mixture are introduced at the top of the column and move down with the flow of the eluent. This compound, with its polar carboxyl group, will have a moderate affinity for the polar silica gel. Less polar impurities will travel down the column more quickly, while more polar impurities will be retained more strongly. By gradually increasing the polarity of the mobile phase, the adsorbed compounds can be selectively eluted, allowing for the collection of pure this compound in distinct fractions.

Materials and Methods

Materials
  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane (for sample loading)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Rotary evaporator

Pre-Chromatography Analysis: Thin Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. This will allow for the effective separation of this compound from its impurities.

Protocol:

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).

  • Visualize the plate under a UV lamp.

  • The ideal solvent system will result in the this compound spot having a retention factor (Rf) of approximately 0.3-0.4, with good separation from any impurity spots. For cinnamic acid derivatives, solvent systems like chloroform-ethyl acetate (8:2) or n-hexane-acetone (7:3) have been shown to be effective.[2]

Experimental Protocol: Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude this compound. The quantities can be scaled accordingly.

1. Column Preparation:

  • Secure a glass chromatography column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[3]

  • Add a thin layer of sand (approximately 0.5 cm) over the cotton plug to create a flat base.[3]

  • Prepare a slurry of silica gel (approximately 30-40 g for 1 g of crude product) in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate).

  • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing of the silica gel.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Add another thin layer of sand (approximately 0.5 cm) on top of the silica gel bed to prevent disturbance during sample and eluent addition.[3]

2. Sample Loading:

  • Dissolve the crude this compound (1 g) in a minimal amount of a relatively polar solvent in which it is readily soluble, such as dichloromethane.

  • Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.

  • Allow the sample to be fully absorbed into the silica gel, draining the solvent until the liquid level is just at the top of the sand layer.

3. Elution and Fraction Collection:

  • Carefully add the initial mobile phase (e.g., 9:1 hexane:ethyl acetate) to the top of the column without disturbing the sand layer.

  • Begin collecting the eluent in fractions (e.g., 10-15 mL per fraction) in labeled test tubes or flasks.

  • Maintain a constant flow of the eluent through the column.

  • Gradually increase the polarity of the mobile phase as the elution progresses. This can be done in a stepwise manner (e.g., changing from 9:1 to 8:2 hexane:ethyl acetate) or by using a continuous gradient. A typical gradient for a similar compound involved a stepwise increase in ethyl acetate concentration in petroleum ether.

  • Monitor the separation by periodically analyzing the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate and develop it in the optimized solvent system.

4. Product Isolation:

  • Identify the fractions containing the pure this compound by comparing their TLC spots to that of a pure standard (if available) or by observing a single spot with the expected Rf value.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound as a white to off-white crystalline solid.[4][5]

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques such as melting point determination, NMR spectroscopy, or HPLC.

Data Presentation

The following tables summarize the key parameters and expected results for the purification of this compound by column chromatography.

Table 1: Column Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (60-120 mesh)
Amount of Stationary Phase30-40 g per 1 g of crude product
Column Dimensions2-3 cm diameter, 30-40 cm length
Mobile Phase (Eluent)Hexane/Ethyl Acetate Gradient
Initial Eluent Composition9:1 Hexane:Ethyl Acetate
Final Eluent Composition7:3 Hexane:Ethyl Acetate (or higher polarity if needed)
Fraction Volume10-15 mL

Table 2: Expected Results and Purity Analysis

ParameterCrude ProductPurified Product
Appearance Off-white to yellowish powderWhite crystalline powder
Yield -> 85%
Purity (by HPLC) Variable (e.g., 80-90%)> 98%
Melting Point Broad range (e.g., 190-196 °C)Sharp range (e.g., 196-198 °C)[6]
TLC (8:2 Hexane:EtOAc) Multiple spotsSingle spot (Rf ≈ 0.35)

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the purification process.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis for Solvent Optimization Pack Pack Column with Silica Gel TLC->Pack Load Load Crude this compound Pack->Load Elute Elute with Hexane/Ethyl Acetate Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Obtain Pure this compound Evaporate->Pure

Caption: Experimental workflow for the purification of this compound.

purification_logic cluster_separation Separation Process Crude Crude this compound (Mixture of Compounds) Column Silica Gel Column Crude->Column Loading LessPolar Less Polar Impurities (Elute First) Column->LessPolar Differential Adsorption Product This compound (Elutes Later) Column->Product MorePolar More Polar Impurities (Strongly Adsorbed) Column->MorePolar Eluent Mobile Phase (Hexane/Ethyl Acetate) Eluent->Column Elution

References

Application Notes and Protocols for the Quantification of 4-Methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-Methylcinnamic acid (4-MCA) in various samples. The methods described herein are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

This compound (4-MCA) is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid.[1] It and its related compounds are of interest in various fields due to their biological activities, including potential antifungal properties.[2][3][4] As a result, robust and reliable analytical methods are crucial for its quantification in research and development settings, including pharmacokinetic studies and quality control of products.

Analytical Methods Overview

The choice of analytical method for 4-MCA quantification depends on the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) is a widely used technique for the quantification of cinnamic acid derivatives in various samples, offering good selectivity and sensitivity.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like 4-MCA, a derivatization step is typically required to increase volatility.[7][8]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity, making it the method of choice for analyzing complex biological matrices at low concentrations.[9][10]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of cinnamic acid derivatives using various analytical techniques. These values can be used as a reference for method development and validation for this compound.

ParameterHPLC-DAD (Adapted from 4-methoxycinnamaldehyde)[6]LC-MS/MS (Adapted from Cinnamic Acid)[9]GC-MS (General for Organic Acids)
Linearity Range 1.0 - 60.0 µg/mL0.1 - 500 ng/mLAnalyte Dependent
Correlation Coefficient (r²) > 0.999> 0.99> 0.99
Limit of Detection (LOD) ~10 ng/mL< 0.1 ng/mLAnalyte Dependent
Limit of Quantification (LOQ) ~30 ng/mL0.1 ng/mLAnalyte Dependent
Precision (%RSD) < 7%< 4%< 15%
Accuracy/Recovery (%) 91.94 - 102.75%99.34 - 106.69%Analyte Dependent

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-DAD) Method

This protocol is adapted from a validated method for a structurally similar compound, 4-methoxycinnamaldehyde, and is suitable for the quantification of 4-MCA in relatively simple matrices.[6]

a. Sample Preparation (General Protocol)

  • Solid Samples: Extract a known weight of the homogenized sample with a suitable solvent (e.g., methanol, ethanol) using sonication or vortexing. Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.

  • Liquid Samples: Dilute the sample with the mobile phase. If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering substances. Filter the final extract through a 0.45 µm syringe filter.

b. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v). The ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Detection: Diode-Array Detector (DAD) at the maximum absorbance wavelength of this compound (approximately 280-320 nm, to be determined by UV scan).

c. Calibration

Prepare a series of standard solutions of 4-MCA in the mobile phase at concentrations spanning the expected sample concentration range. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol requires a derivatization step to make the non-volatile 4-MCA amenable to GC analysis.

a. Sample Preparation and Derivatization

  • Extraction: Extract 4-MCA from the sample using a suitable solvent and clean-up procedure (e.g., liquid-liquid extraction with ethyl acetate). Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization (Silylation): To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7] Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction, which converts the carboxylic acid group to a more volatile trimethylsilyl (TMS) ester.

b. GC-MS Conditions

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C). The program needs to be optimized for good separation.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan to identify the derivatized 4-MCA and selected ion monitoring (SIM) for quantification, using characteristic ions of the TMS-derivatized 4-MCA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol is suitable for the trace-level quantification of 4-MCA in complex biological matrices like plasma.[9]

a. Sample Preparation (Plasma)

  • Protein Precipitation: To a small volume of plasma (e.g., 100 µL), add a threefold excess of a cold organic solvent like acetonitrile or methanol to precipitate proteins. Vortex and centrifuge at high speed.

  • Liquid-Liquid Extraction (optional, for cleaner samples): Acidify the plasma sample and extract with an organic solvent such as ethyl acetate. Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Filtration: Filter the supernatant or the reconstituted extract through a 0.22 µm syringe filter before injection.

b. UPLC-MS/MS Conditions

  • Column: A high-resolution reverse-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient program should be optimized to achieve good separation and peak shape.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the deprotonated molecule [M-H]⁻ of 4-MCA (m/z 161.07). The product ions will need to be determined by infusion of a standard solution into the mass spectrometer.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Solid Solid Sample Extraction Extraction (e.g., Methanol) Solid->Extraction Liquid Liquid Sample Dilution Dilution Liquid->Dilution Cleanup Clean-up (LLE/SPE) Extraction->Cleanup Dilution->Cleanup Filtration Filtration (0.45 µm) Cleanup->Filtration HPLC HPLC-DAD Filtration->HPLC HPLC GCMS GC-MS (with Derivatization) Filtration->GCMS GC-MS LCMSMS LC-MS/MS Filtration->LCMSMS LC-MS/MS Quantification Quantification HPLC->Quantification GCMS->Quantification LCMSMS->Quantification

Caption: General experimental workflow for the quantification of this compound.

signaling_pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_4MCA cluster_bioactivity Biological Activity Phenylalanine L-Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H MCA This compound CinnamicAcid->MCA Biosynthesis/ Chemical Synthesis FungalCell Fungal Cell MCA->FungalCell Acts on CellWall Cell Wall Disruption FungalCell->CellWall GrowthInhibition Fungal Growth Inhibition CellWall->GrowthInhibition

Caption: Postulated signaling pathway for the antifungal activity of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcinnamic acid is a derivative of cinnamic acid with potential applications in various fields, including pharmaceuticals and materials science. Accurate and reliable quantification of this compound is crucial for research, development, and quality control purposes. This application note provides a detailed protocol for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Principle

The described method utilizes a C18 stationary phase to separate this compound from other components in the sample matrix. The mobile phase, consisting of a mixture of acetonitrile and an acidic aqueous solution, facilitates the elution of the analyte. Detection is achieved by monitoring the UV absorbance at a wavelength where this compound exhibits strong absorption. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity).[1]

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid or Acetic acid (analytical grade).

  • Glassware and Other Equipment: Volumetric flasks, pipettes, syringes, syringe filters (0.45 µm), analytical balance.

Preparation of Mobile Phase and Standard Solutions
  • Mobile Phase Preparation:

    • Prepare the aqueous component by adding 0.1% (v/v) of formic acid or acetic acid to HPLC-grade water. For example, add 1 mL of acid to 999 mL of water.

    • The mobile phase can be an isocratic mixture of the aqueous component and acetonitrile. A typical starting ratio is 50:50 (v/v).[2] This may need to be optimized based on the specific column and system to achieve a suitable retention time and peak shape.

    • Degas the mobile phase before use by sonication or vacuum filtration.[3]

  • Standard Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve the standard in a suitable solvent, such as methanol or acetonitrile, in a 10 mL volumetric flask.

    • Ensure the standard is completely dissolved, using sonication if necessary, and then dilute to the mark with the same solvent.

  • Preparation of Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These solutions will be used to construct a calibration curve.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix.[4] Here are some general procedures:

  • For Solid Samples:

    • Accurately weigh a known amount of the homogenized solid sample.

    • Extract the this compound using a suitable solvent (e.g., methanol, acetonitrile) through methods like sonication or shaking.

    • Centrifuge the extract to pellet any insoluble material.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.[5]

  • For Liquid Samples (e.g., biological fluids):

    • Protein Precipitation: For samples with high protein content, such as plasma, add a precipitating agent like acetonitrile or methanol (typically in a 3:1 ratio of solvent to sample).[6]

    • Vortex the mixture to ensure thorough mixing and then centrifuge at high speed to pellet the precipitated proteins.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.[7]

HPLC Operating Conditions

The following are recommended starting conditions and may require optimization:

ParameterRecommended Condition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (e.g., 50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength ~270-280 nm (scan for optimal wavelength)
Run Time 10 minutes (adjust as needed)
Data Analysis and Quantification
  • Calibration Curve: Inject the working standard solutions and record the peak area for each concentration. Plot a graph of peak area versus concentration and perform a linear regression to obtain the calibration curve and the correlation coefficient (R²). An R² value > 0.999 is generally considered acceptable.

  • Sample Analysis: Inject the prepared sample solutions and record the peak areas of this compound.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

The quantitative performance of the HPLC method should be validated. The following table summarizes key validation parameters that should be determined.

ParameterTypical Expected Value
Retention Time (min) To be determined (e.g., 4-8 min)
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) (µg/mL) To be determined
Limit of Quantification (LOQ) (µg/mL) To be determined
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

References

GC-MS analysis of 4-Methylcinnamic acid and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the GC-MS Analysis of 4-Methylcinnamic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound and its derivatives are aromatic carboxylic acids that have garnered interest in various scientific fields, including drug development and metabolomics.[1][2] As analogues of cinnamic acid, they can serve as building blocks in chemical synthesis and have been investigated for their potential biological activities, such as antifungal properties.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[4] However, due to the low volatility of carboxylic acids like this compound, derivatization is a critical step to convert them into more volatile forms suitable for GC-MS analysis.[5]

This document provides detailed protocols for the sample preparation, derivatization, and subsequent .

Principle of Analysis

The analysis of non-volatile organic acids such as this compound by GC-MS requires a chemical modification step known as derivatization.[5] This process replaces the active hydrogen in the carboxylic acid group with a non-polar functional group, thereby increasing the compound's volatility and thermal stability.[6] Common derivatization techniques include silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or esterification (e.g., forming methyl esters with BF3-Methanol).[7][8]

Once derivatized, the sample is injected into the gas chromatograph, where the derivatives are vaporized and separated based on their boiling points and affinity for the stationary phase of the GC column.[5] The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification and quantification of the analyte.[5]

Experimental Protocols

Sample Preparation and Extraction

This protocol is a general guideline and may need to be optimized based on the specific sample matrix (e.g., plasma, urine, reaction mixture).

Reagents and Materials:

  • Sample containing this compound or its derivatives

  • Ethyl acetate (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (HCl)

  • Vortex mixer

  • Centrifuge

  • Glass test tubes

Procedure:

  • For liquid samples (e.g., urine, plasma), acidify to a pH of approximately 1-3 by adding HCl.[9]

  • To 1 mL of the acidified sample, add 3 mL of ethyl acetate.

  • Vortex the mixture vigorously for 2 minutes to extract the organic acids into the ethyl acetate layer.[9]

  • Centrifuge the sample at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Repeat the extraction (steps 2-5) on the remaining aqueous layer to improve recovery.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The resulting residue contains the extracted acids.[10]

Derivatization: Silylation

Silylation is a common method for derivatizing compounds with active hydrogens, such as carboxylic acids.[6]

Reagents and Materials:

  • Dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (dry)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Reconstitute the dried extract in 50 µL of dry pyridine.

  • Add 100 µL of BSTFA + 1% TMCS to the sample.[11]

  • Seal the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.[11]

  • Cool the vial to room temperature. The sample is now ready for GC-MS injection.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and should be optimized for the specific instrument and column used.

GC Parameter Setting
Instrument Agilent 5975C GC-MSD or equivalent[8]
Column DB-5ms, 30m x 0.25mm ID, 0.25µm film thickness (or similar 5%-phenyl-95%-dimethylpolysiloxane column)[12]
Carrier Gas Helium, constant flow rate of 1 mL/min[13]
Injector Temperature 250°C[9]
Injection Volume 1 µL
Injection Mode Splitless or Split (e.g., 15:1)[5]
Oven Program Initial: 80°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C[9]
MS Parameter Setting
Transfer Line Temp. 280°C[9]
Ion Source Temp. 230°C[9]
Ionization Mode Electron Impact (EI)
Ionization Energy 70 eV[13]
Mass Scan Range 45 - 450 m/z[13]
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Presentation

Quantitative data for this compound and its common derivatives are summarized below. Retention time is highly dependent on the specific system; therefore, Retention Index (RI) is a more robust value. Mass spectral data includes the molecular ion (M+) and key fragment ions for identification.

CompoundDerivativeMolecular Weight ( g/mol )Retention Index (RI)Key Mass Fragments (m/z)
This compound Trimethylsilyl (TMS) Ester234.36~1800-1900234 (M+) , 219 (M-15), 147, 115, 73
This compound Methyl Ester176.21~1600-1700176 (M+) , 145 (M-31), 131, 115, 91
4-Methoxycinnamic acid Trimethylsilyl (TMS) Ester250.361843[12]250 (M+) , 235 (M-15), 177, 147, 73[12]
Cinnamic acid Methyl Ester162.19~1500-1600162 (M+) , 131 (M-31), 103, 77[14]

Note: The mass fragments for the TMS derivative of this compound are predicted based on the known fragmentation patterns of similar compounds, with M+ being the molecular ion, M-15 representing the loss of a methyl group from the TMS moiety, and m/z 73 being characteristic of the TMS group. The methyl ester fragments are based on typical ester fragmentation.

Visualizations

Experimental Workflow

experimental_workflow sample Sample Collection (e.g., Plasma, Urine) extraction Liquid-Liquid Extraction (Ethyl Acetate) sample->extraction Acidification drying Solvent Evaporation (Nitrogen Stream) extraction->drying derivatization Derivatization (e.g., Silylation with BSTFA) drying->derivatization gcms GC-MS Analysis derivatization->gcms Injection data Data Processing (Identification & Quantification) gcms->data metabolic_pathway parent This compound dihydro Dihydro-4-methylcinnamic Acid parent->dihydro Gut Microbiota/ Enzymatic Reduction beta_ox Beta-Oxidation dihydro->beta_ox benzoic 4-Methylbenzoic Acid beta_ox->benzoic conjugation Conjugation (e.g., Glycine) benzoic->conjugation excretion Urinary Excretion conjugation->excretion

References

Application Note: Determination of 4-Methylcinnamic Acid Purity via Titration

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the determination of the purity of 4-Methylcinnamic acid using a classic acid-base titration method. This method is a reliable and accurate quantitative analysis technique suitable for research, quality control, and drug development applications. The protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the titration, as well as the calculations required to determine the percentage purity of the sample.

Introduction

This compound is a derivative of cinnamic acid with a wide range of applications in the pharmaceutical and fragrance industries. It serves as a key intermediate in the synthesis of various organic compounds. Ensuring the purity of this compound is crucial for its intended applications, as impurities can affect reaction yields, product quality, and safety.

Acid-base titration is a fundamental analytical technique that allows for the accurate determination of the concentration of an acidic or basic substance. In this method, a solution of the analyte (this compound) is reacted with a standardized solution of a titrant (sodium hydroxide) of known concentration. The equivalence point, where the acid has been completely neutralized by the base, is visualized using a colorimetric indicator, in this case, phenolphthalein. The purity of the this compound can then be calculated based on the volume of titrant consumed.

Experimental Overview

The purity of this compound is determined by dissolving a precisely weighed sample in a suitable solvent and titrating it with a standardized solution of sodium hydroxide (NaOH). Due to the poor aqueous solubility of this compound, a mixture of ethanol and water is used as the solvent. Phenolphthalein is used as the indicator, which changes from colorless in acidic solution to pink at the endpoint of the titration.

Chemical Reaction

The titration is based on the 1:1 stoichiometric reaction between the carboxylic acid group of this compound and the hydroxide ions from the sodium hydroxide:

CH₃C₆H₄CH=CHCOOH + NaOH → CH₃C₆H₄CH=CHCOONa + H₂O

Data Presentation

The following table summarizes the key quantitative data for this titration method.

ParameterValue
Sample Information
AnalyteThis compound
Molecular Weight162.19 g/mol [1]
Recommended Sample Weight0.25 - 0.35 g
Titrant Information
TitrantSodium Hydroxide (NaOH)
Titrant Concentration0.1 M (Standardized)
Indicator
IndicatorPhenolphthalein
Endpoint Color ChangeColorless to Pale Pink
Solvent
Solvent SystemEthanol and Deionized Water
Recommended RatioSufficient ethanol to dissolve, then dilute with water
Expected Results
Theoretical Purity≥98.5%[2]

Experimental Protocols

Reagent and Solution Preparation

4.1.1. 0.1 M Sodium Hydroxide (NaOH) Solution (Standardized)

  • Preparation: Dissolve 4.0 g of NaOH pellets in approximately 1 L of deionized water.

  • Standardization:

    • Accurately weigh approximately 0.5 g of dried primary standard potassium hydrogen phthalate (KHP) into a 250 mL Erlenmeyer flask.

    • Dissolve the KHP in about 50 mL of deionized water.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with the prepared NaOH solution until a faint pink color persists for at least 30 seconds.

    • Calculate the exact molarity of the NaOH solution using the following formula: Molarity of NaOH = (Mass of KHP in g) / (0.20423 g/mmol * Volume of NaOH in mL)

4.1.2. Phenolphthalein Indicator Solution (1% w/v)

  • Dissolve 1 g of phenolphthalein in 100 mL of 95% ethanol.

4.1.3. Solvent Mixture (Ethanol/Water)

  • A mixture of ethanol and deionized water is used to dissolve the this compound. The exact ratio can be adjusted to ensure complete dissolution of the sample. A starting point of 25 mL of ethanol followed by the addition of 25 mL of deionized water is recommended.[3]

Titration Procedure
  • Sample Preparation:

    • Accurately weigh approximately 0.3 g of the this compound sample into a 250 mL Erlenmeyer flask. Record the exact weight.

    • Add 25 mL of ethanol to the flask and swirl to dissolve the sample. Gentle warming in a water bath may be necessary to aid dissolution.

    • Once dissolved, add 25 mL of deionized water.

  • Indicator Addition:

    • Add 2-3 drops of the phenolphthalein indicator solution to the sample flask. The solution should be colorless.

  • Titration:

    • Fill a 50 mL burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip. Record the initial volume.

    • Slowly add the NaOH solution to the flask while continuously swirling the flask to ensure thorough mixing.

    • Continue the titration until the first appearance of a faint but permanent pink color that persists for at least 30 seconds. This is the endpoint.

    • Record the final volume from the burette.

  • Blank Titration:

    • Perform a blank titration using the same volume of the ethanol/water solvent mixture and the same amount of indicator, but without the this compound sample. This is to account for any acidity in the solvent.

  • Replicates:

    • Repeat the titration at least two more times for a total of three determinations to ensure precision.

Calculation of Purity

The percentage purity of the this compound is calculated using the following formula:

Purity (%) = [((V_sample - V_blank) * M_NaOH * 162.19) / (W_sample * 1000)] * 100

Where:

  • V_sample = Volume of NaOH solution used for the sample titration (mL)

  • V_blank = Volume of NaOH solution used for the blank titration (mL)

  • M_NaOH = Molarity of the standardized NaOH solution (mol/L)

  • 162.19 = Molecular weight of this compound ( g/mol )

  • W_sample = Weight of the this compound sample (g)

Visualizations

The following diagrams illustrate the experimental workflow and the underlying chemical reaction of the titration process.

experimental_workflow cluster_prep Preparation cluster_titration Titration Procedure cluster_analysis Analysis weigh_sample Weigh 4-Methylcinnamic Acid Sample dissolve_sample Dissolve Sample in Ethanol/Water weigh_sample->dissolve_sample prepare_solvent Prepare Ethanol/Water Solvent prepare_solvent->dissolve_sample prepare_naoh Standardize 0.1 M NaOH Solution titrate Titrate with Standardized NaOH to Endpoint prepare_naoh->titrate prepare_indicator Prepare Phenolphthalein Indicator add_indicator Add Phenolphthalein Indicator prepare_indicator->add_indicator dissolve_sample->add_indicator add_indicator->titrate record_volume Record Volume of NaOH Used titrate->record_volume calculate_purity Calculate Percentage Purity record_volume->calculate_purity

Caption: Experimental workflow for the titration of this compound.

chemical_reaction reactant1 This compound (CH₃C₆H₄CH=CHCOOH) product1 Sodium 4-Methylcinnamate (CH₃C₆H₄CH=CHCOONa) reactant1->product1 reacts with product2 Water (H₂O) reactant2 Sodium Hydroxide (NaOH) reactant2->product2 to form

Caption: Chemical reaction of the titration process.

References

Application Notes and Protocols: 4-Methylcinnamic Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of polymers derived from 4-methylcinnamic acid. This monomer is a valuable building block for creating photoreactive and biodegradable polymers with significant potential in drug delivery, tissue engineering, and biomedical device fabrication. The protocols outlined below are based on established polymerization techniques for cinnamic acid derivatives and provide a foundation for the development of novel biomaterials.

Introduction

This compound is a derivative of cinnamic acid that possesses a reactive vinyl group and a carboxylic acid moiety, making it suitable for various polymerization strategies. The key feature of polymers incorporating the 4-methylcinnamoyl group is their ability to undergo [2+2] photocycloaddition upon exposure to UV light. This crosslinking mechanism allows for the facile, spatiotemporal control over the polymer's physical properties, enabling the fabrication of hydrogels, films, and patterned surfaces without the need for chemical initiators or harsh conditions. These photocrosslinkable polymers are being explored for advanced applications, including controlled drug release systems and as scaffolds for tissue engineering.[1][2]

Polymer Synthesis Protocols

Polymers from this compound can be synthesized through several methods, primarily by leveraging the carboxylic acid group for polycondensation or by polymerizing the vinyl group of a this compound ester via free radical polymerization.

Protocol 1: Synthesis of a Photocrosslinkable Polyester via Polycondensation

This protocol describes a general method for synthesizing a polyester containing 4-methylcinnamoyl groups, adapted from procedures for similar hydroxycinnamic acid-based polymers.[3] The synthesis involves the initial preparation of a diol monomer functionalized with this compound, followed by polycondensation.

Experimental Protocol:

  • Monomer Synthesis: Diol Functionalization

    • In a round-bottom flask, dissolve this compound and a diol (e.g., 1,6-hexanediol) in a suitable solvent such as dichloromethane (DCM).

    • Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    • Stir the reaction at room temperature for 24 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the 4-methylcinnamoyl-functionalized diol.

  • Polycondensation

    • Combine the purified 4-methylcinnamoyl-functionalized diol with a diacid chloride (e.g., adipoyl chloride) in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet.

    • Add a suitable solvent like anhydrous toluene.

    • Heat the mixture to a specific temperature (e.g., 120 °C) and stir for several hours under a nitrogen atmosphere.

    • Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent such as methanol.

    • Filter and dry the polymer under vacuum.

Protocol 2: Synthesis of Poly(methyl 4-methylcinnamate) via Free Radical Polymerization

This protocol outlines the free radical polymerization of the methyl ester of this compound.[4] Esterification of the carboxylic acid is often performed to improve solubility in common organic solvents and prevent interference with the polymerization reaction.

Experimental Protocol:

  • Esterification of this compound

    • Reflux a mixture of this compound, methanol, and a catalytic amount of sulfuric acid for several hours.

    • After cooling, neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the methyl 4-methylcinnamate with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Free Radical Polymerization

    • In a Schlenk flask, dissolve the purified methyl 4-methylcinnamate and a radical initiator such as azobisisobutyronitrile (AIBN) in an appropriate solvent (e.g., toluene or dimethylformamide).

    • Degas the solution by several freeze-pump-thaw cycles.

    • Heat the reaction mixture to a temperature suitable for the initiator (typically 60-80 °C for AIBN) and stir for 24 hours under an inert atmosphere.

    • Precipitate the polymer by pouring the cooled solution into a large volume of a non-solvent like methanol.

    • Collect the polymer by filtration and dry it in a vacuum oven.

Protocol 3: Photocrosslinking of 4-Methylcinnamoyl-Containing Polymers

This protocol describes the photocrosslinking of a polymer film containing 4-methylcinnamoyl groups to form a stable, insoluble network.[1][2]

Experimental Protocol:

  • Film Preparation

    • Dissolve the synthesized polymer in a suitable solvent (e.g., chloroform, THF).

    • Cast the polymer solution onto a glass or quartz substrate using a spin coater or by drop-casting.

    • Dry the film in a vacuum oven to remove the solvent completely.

  • UV Irradiation

    • Expose the polymer film to UV radiation (typically with a wavelength > 260 nm to favor dimerization) using a UV lamp.

    • The irradiation time will depend on the desired degree of crosslinking and the intensity of the UV source. This can range from a few minutes to several hours.

    • The extent of crosslinking can be monitored by observing the decrease in the UV absorbance of the cinnamoyl group (around 280-320 nm).

Characterization of Polymers

The synthesized polymers should be characterized to determine their structure, molecular weight, and thermal properties.

PropertyMethodExpected Results for 4-Methylcinnamoyl-Containing Polymers
Chemical Structure FTIR Spectroscopy- C=O stretching (ester/acid): ~1710-1735 cm⁻¹- C=C stretching (alkene): ~1630 cm⁻¹- Aromatic C=C stretching: ~1600, 1510 cm⁻¹
¹H NMR Spectroscopy- Aromatic protons: ~7.0-7.8 ppm- Vinyl protons: ~6.3-7.7 ppm- Methyl protons (on phenyl ring): ~2.3 ppm- Polymer backbone protons will vary depending on the comonomers.
Molecular Weight Gel Permeation Chromatography (GPC)- Number average molecular weight (Mn) and weight average molecular weight (Mw) can be determined relative to standards (e.g., polystyrene).- Polydispersity index (PDI = Mw/Mn) provides information on the distribution of polymer chain lengths.
Thermal Properties Differential Scanning Calorimetry (DSC)- Glass transition temperature (Tg) and melting temperature (Tm) will depend on the polymer structure, molecular weight, and crystallinity. Amorphous polymers will only exhibit a Tg.
Thermogravimetric Analysis (TGA)- Provides information on the thermal stability and decomposition temperature of the polymer.
Photocrosslinking UV-Vis Spectroscopy- A decrease in the absorbance maximum corresponding to the cinnamoyl group (around 280-320 nm) upon UV irradiation indicates the formation of cyclobutane rings.

Applications in Drug Development

The unique properties of polymers derived from this compound make them highly suitable for various applications in drug development, particularly in controlled release systems.

Application 1: Photocrosslinkable Hydrogels for Controlled Drug Release

The ability to form hydrogels through photocrosslinking allows for the encapsulation of therapeutic agents under mild conditions. The crosslinking density, which can be controlled by the UV exposure time and the concentration of cinnamoyl groups, dictates the swelling behavior and the drug release rate of the hydrogel.

Workflow for Drug-Loaded Hydrogel Preparation:

  • Polymer-Drug Mixture: Dissolve the 4-methylcinnamoyl-containing polymer and the desired drug in a common solvent.

  • Casting: Cast the mixture into a mold of the desired shape (e.g., a thin film or a specific device geometry).

  • Solvent Evaporation: Remove the solvent under controlled conditions to form a solid polymer-drug matrix.

  • Hydration (Optional): If a pre-swollen hydrogel is desired, hydrate the matrix in a buffer solution.

  • Photocrosslinking: Irradiate the matrix with UV light to induce crosslinking and trap the drug within the resulting hydrogel network.

  • Drug Release Study: Place the drug-loaded hydrogel in a release medium (e.g., phosphate-buffered saline) and monitor the concentration of the released drug over time using techniques like UV-Vis spectroscopy or HPLC.

Application 2: Micropatterned Surfaces for Spatially Controlled Drug Delivery

Photolithography can be used to create micropatterned surfaces on the photocrosslinkable polymer. This allows for the fabrication of devices with specific regions of drug loading or with topographical cues that can influence cell behavior, which is relevant for combination drug-device therapies and tissue engineering applications.

Visualizations

Polymer_Synthesis_Pathway cluster_synthesis Synthesis cluster_application Application 4MCA This compound Ester Esterification/Functionalization 4MCA->Ester Monomer Functional Monomer Ester->Monomer Polymerization Polymerization (Polycondensation or Free Radical) Monomer->Polymerization Polymer Photoreactive Polymer Polymerization->Polymer UV UV Light (>260 nm) Polymer->UV Crosslinked Crosslinked Polymer Network UV->Crosslinked

Caption: General synthesis pathway from this compound to a photocrosslinked polymer network.

Drug_Loading_Workflow Start Start Mix Dissolve Polymer and Drug in a Common Solvent Start->Mix Cast Cast the Mixture into a Mold Mix->Cast Dry Evaporate Solvent to Form a Solid Matrix Cast->Dry UV_Crosslink Irradiate with UV Light to Form Hydrogel Dry->UV_Crosslink Release Perform Drug Release Studies UV_Crosslink->Release End End Release->End

Caption: Workflow for preparing a drug-loaded, photocrosslinked hydrogel.

Caption: Mechanism of [2+2] photocycloaddition for crosslinking polymer chains.

References

Application Notes and Protocols for the Polymerization of 4-Methylcinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of polymers derived from 4-methylcinnamic acid. The protocols and data presented herein are intended to serve as a valuable resource for researchers in materials science, polymer chemistry, and drug development, facilitating the exploration of this promising class of biomaterials.

Introduction

Polymers based on cinnamic acid and its derivatives have garnered significant interest due to their inherent biocompatibility, biodegradability, and unique photoreactive properties. The cinnamate moiety can undergo a [2+2] photocycloaddition upon exposure to ultraviolet (UV) light, enabling the formation of crosslinked networks. This characteristic is particularly advantageous for applications in controlled drug delivery, tissue engineering, and the development of photo-patternable biomaterials. This compound, a readily available derivative, offers a versatile building block for the synthesis of a variety of polyesters and other polymers with tunable properties.

Applications in Drug Development

The photocrosslinkable nature of poly(4-methylcinnamate)s makes them highly suitable for creating drug delivery systems with on-demand release profiles.[1] By encapsulating therapeutic agents within a polymer matrix and subsequently crosslinking it, the release of the drug can be precisely controlled. The crosslink density, which can be modulated by adjusting the UV irradiation time and intensity, directly influences the diffusion rate of the encapsulated drug.[2] This allows for the development of formulations with sustained release kinetics, reducing the need for frequent dosing and improving patient compliance. Furthermore, the degradation of the polyester backbone can be tailored to ensure the complete release of the drug and the eventual clearance of the polymer from the body.

Experimental Protocols

I. Synthesis of Poly(ethylene glycol-co-4-methylcinnamic acid) Polyester

This protocol describes a general method for the synthesis of a polyester from this compound and a diol, such as polyethylene glycol (PEG), via polycondensation.

Materials:

  • 4-Methylcinnamoyl chloride (prepared from this compound)

  • Poly(ethylene glycol) (PEG, average Mn = 2000 g/mol )

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N)

  • Anhydrous Diethyl ether

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • Preparation of 4-Methylcinnamoyl Chloride: In a round-bottom flask, suspend this compound in an excess of thionyl chloride. Reflux the mixture for 4 hours under an inert atmosphere. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain 4-methylcinnamoyl chloride as a crystalline solid.

  • Polycondensation Reaction:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve poly(ethylene glycol) and triethylamine in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve 4-methylcinnamoyl chloride in anhydrous dichloromethane and add it dropwise to the PEG solution over a period of 1 hour with constant stirring.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under an inert atmosphere.

  • Purification of the Polymer:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the polymer by slowly adding the concentrated solution to a large volume of cold diethyl ether with vigorous stirring.

    • Collect the precipitate by filtration and wash it several times with diethyl ether.

    • Redissolve the polymer in a minimal amount of dichloromethane and reprecipitate it in cold methanol.

    • Collect the purified polymer by filtration and dry it under vacuum at 40 °C for 48 hours.

II. Photocrosslinking of the Polyester Film

This protocol outlines the procedure for photocrosslinking a film of the synthesized polyester.

Materials:

  • Synthesized Poly(ethylene glycol-co-4-methylcinnamic acid)

  • Chloroform

  • UV lamp (λ ≥ 280 nm)

  • Quartz plates

Procedure:

  • Film Casting: Dissolve the purified polymer in chloroform to form a 10% (w/v) solution. Cast the solution onto a clean quartz plate and allow the solvent to evaporate slowly in a dust-free environment to form a thin, uniform film.

  • UV Irradiation: Place the polymer film under a UV lamp. Irradiate the film for a specified period (e.g., 30 minutes to 2 hours). The irradiation time will influence the degree of crosslinking.

  • Characterization of Crosslinking: The extent of photocrosslinking can be monitored by observing the decrease in the UV absorbance of the cinnamate group (around 280 nm) and by solubility tests. The crosslinked polymer will be insoluble in solvents in which the linear polymer is soluble.

Data Presentation

The following tables summarize typical quantitative data for polyesters derived from cinnamic acid derivatives. Note that specific values will vary depending on the exact monomer composition, molecular weight of the diol, and polymerization conditions.

Polymer IDMonomersMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
P(4MC-co-PEG2k)This compound, PEG 200015,00028,5001.9
P(4MC-co-Dec)This compound, 1,10-Decanediol12,00022,8001.9
Polymer IDTg (°C)Tm (°C)Td (°C, 5% weight loss)
P(4MC-co-PEG2k)-1045350
P(4MC-co-Dec)25150380

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Polymer Synthesis cluster_fabrication Device Fabrication & Drug Loading cluster_crosslinking Photocrosslinking cluster_application Application Monomers 4-Methylcinnamoyl Chloride + Diol (e.g., PEG) Reaction Polycondensation (DCM, Et3N, 24h, RT) Monomers->Reaction Purification Precipitation & Washing Reaction->Purification Polymer Purified Polyester Purification->Polymer FilmCasting Film Casting or Nanoparticle Formulation Polymer->FilmCasting DrugLoading Drug Encapsulation FilmCasting->DrugLoading Device Drug-Loaded Matrix DrugLoading->Device UVIrradiation UV Irradiation (λ ≥ 280 nm) Device->UVIrradiation CrosslinkedDevice Crosslinked Drug Delivery System UVIrradiation->CrosslinkedDevice DrugRelease Controlled Drug Release CrosslinkedDevice->DrugRelease Biodegradation Polymer Biodegradation DrugRelease->Biodegradation photocrosslinking_mechanism Cinnamate1 Polymer Chain -OOC-CH=CH-Ph-CH3 UV_light UV Light (λ > 260 nm) Cinnamate1->UV_light Cinnamate2 Polymer Chain -OOC-CH=CH-Ph-CH3 Cinnamate2->UV_light Cyclobutane Crosslinked Polymer (Cyclobutane Ring) UV_light->Cyclobutane [2+2] Cycloaddition Cleavage UV Light (λ < 260 nm) Cyclobutane->Cleavage Photocleavage (Reversible) Cleavage->Cinnamate1 Cleavage->Cinnamate2 drug_release_mechanism cluster_encapsulation Encapsulation & Crosslinking cluster_release Drug Release & Biodegradation Drug Drug Molecules PolymerMatrix Polymer Matrix Encapsulated Drug Encapsulated in Polymer Matrix PolymerMatrix->Encapsulated Crosslinked Crosslinked Matrix Encapsulated->Crosslinked UV Light SustainedRelease Sustained Drug Release (Diffusion Controlled) Crosslinked->SustainedRelease Degradation Matrix Degradation (Hydrolysis of Ester Bonds) Crosslinked->Degradation ReleasedDrug Released Drug SustainedRelease->ReleasedDrug Byproducts Biocompatible Byproducts Degradation->Byproducts

References

Application Note: Synthesis of 4-Methylcinnamic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Methylcinnamic acid is a derivative of cinnamic acid, a compound naturally found in plants.[1][2] Its esters are valuable in various industries, including pharmaceuticals and as fragrance components in daily chemical products.[3] For instance, this compound serves as a raw material in the synthesis of the beta-blocker metoprolol.[3] The synthesis of its esters is a key step for developing new derivatives and applications. This document outlines common and effective methods for the esterification of this compound, providing detailed protocols and comparative data.

Overview of Synthetic Methods

The synthesis of this compound esters can be achieved through several established esterification methods. The choice of method often depends on the stability of the substrates, desired yield, and available laboratory equipment.

  • Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][4] It is a cost-effective and straightforward method, typically employing a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA) and heat to drive the reaction towards the ester product.[5][6][7] The reaction is an equilibrium process, so using an excess of the alcohol or removing water as it forms can increase the yield.[4][5]

  • Steglich Esterification: This method is ideal for substrates that are sensitive to strong acidic conditions.[8] The reaction uses a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to activate the carboxylic acid.[8][9] Steglich esterification proceeds under mild, often room temperature, conditions and can produce high yields, even with sterically hindered alcohols.[8][10] A key feature is the formation of a urea byproduct (dicyclohexylurea, DCU), which is insoluble in most organic solvents and can be removed by filtration.[9]

  • Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate organic reactions, reducing reaction times from hours to minutes.[2] This technique has been successfully applied to the synthesis of cinnamate esters, often leading to high yields and cleaner reactions.[11] It can be combined with various catalytic systems, including solid-supported catalysts, for enhanced efficiency and easier work-up.[11]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data for various methods used in the synthesis of cinnamic acid esters, which are directly applicable to this compound.

MethodEster ProductReactantsCatalyst/ReagentSolventTemp. (°C)TimeYield (%)Reference
Fischer Esterification Menthyl CinnamateCinnamic Acid, MentholH₂SO₄Ether605 h~90[12]
Fischer Esterification Methyl CinnamateCinnamic Acid, MethanolH₂SO₄ (75 mol%)MethanolReflux1 h94[6]
Fischer Esterification Ethyl CinnamateCinnamic Acid, EthanolH₂SO₄EthanolReflux45-60 minN/A[13]
Steglich Esterification Cinnamyl CinnamateCinnamic Acid, Cinnamyl AlcoholDCC, DMAPDichloromethaneRTN/A98[10]
Microwave-Assisted Methyl CinnamateCinnamic Acid, MethanolMacroporous ResinMethanol8016 min84[11]
Microwave-Assisted α-Methyl Cinnamic AcidSubstituted Benzaldehyde, Succinic AnhydrideNaOHWaterN/AN/Aup to 95[2]

Experimental Protocols & Workflows

General Experimental Workflow

The synthesis of this compound esters typically follows a standardized workflow from reaction setup to final product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Start Starting Materials (this compound, Alcohol) Reagents Catalyst & Solvent Selection Start->Reagents Setup Reaction Setup (Mixing & Heating/Stirring) Reagents->Setup Monitor Reaction Monitoring (e.g., TLC) Setup->Monitor Workup Aqueous Work-up (Extraction & Washing) Monitor->Workup Dry Drying & Solvent Removal (e.g., Na₂SO₄, Rotovap) Workup->Dry Purify Purification (Column Chromatography or Recrystallization) Dry->Purify Characterize Characterization (NMR, IR, MS) Purify->Characterize End Pure Ester Product Characterize->End

Caption: General workflow for ester synthesis.

Protocol 1: Fischer-Speier Esterification

This protocol describes the synthesis of an alkyl 4-methylcinnamate using a strong acid catalyst.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol; >10 equivalents)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Round-bottom flask, condenser, heating mantle, separatory funnel

Procedure:

  • Add this compound and an excess of the desired alcohol to a round-bottom flask equipped with a magnetic stir bar.

  • While stirring, carefully add the acid catalyst (e.g., 0.1-0.2 equivalents of H₂SO₄) to the mixture.

  • Attach a condenser and heat the mixture to reflux. The reaction time typically ranges from 1 to 6 hours.[6][12]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once complete, cool the mixture to room temperature.

  • If methanol was used in excess, remove most of it using a rotary evaporator.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography or recrystallization if necessary.[14]

Protocol 2: Steglich Esterification

This protocol is suitable for acid-sensitive substrates and is performed under mild conditions.

Materials:

  • This compound (1 equivalent)

  • Alcohol (1-1.2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous dichloromethane (DCM) as solvent

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve this compound, the alcohol, and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC in DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the ester.

  • Further purification can be achieved via column chromatography.

G Acid 4-Methylcinnamic Acid Intermediate O-Acylisourea Intermediate (Activated Acid) Acid->Intermediate + DCC DCC DCC->Intermediate Active_Ester N-Acylpyridinium Intermediate ('Active Ester') Intermediate->Active_Ester + DMAP DMAP_cat DMAP (Catalyst) Ester 4-Methylcinnamic Acid Ester Active_Ester->Ester + Alcohol DCU DCU (Byproduct) Active_Ester->DCU releases Alcohol Alcohol (R-OH) Alcohol->Ester

Caption: Simplified Steglich esterification pathway.

Protocol 3: Microwave-Assisted Fischer Esterification

This protocol provides a rapid synthesis of methyl 4-methylcinnamate.

Materials:

  • This compound

  • Methanol

  • Solid acid catalyst (e.g., macroporous cation-exchange resin) or H₂SO₄

  • Microwave reactor vessel

Procedure:

  • Place this compound, methanol (in large excess, e.g., 25:1 molar ratio), and the catalyst into a microwave-safe reaction vessel.[11]

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction parameters: e.g., temperature at 80 °C, power at 500 W, and reaction time of 15-20 minutes.[11]

  • After the reaction, cool the vessel to room temperature.

  • If a solid catalyst was used, filter it off. The catalyst can often be washed and reused.

  • Remove the excess methanol by rotary evaporation.

  • Perform a standard aqueous work-up as described in Protocol 1 (extraction, washing, drying) to isolate the product.

  • The resulting ester is often of high purity, but can be further purified if needed.

References

Application Notes and Protocols: Esterification of 4-Methylcinnamic Acid with Various Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcinnamic acid and its ester derivatives are of significant interest in the fields of medicinal chemistry and materials science. As analogues of cinnamic acid, a naturally occurring aromatic carboxylic acid, these compounds serve as versatile building blocks for the synthesis of novel bioactive molecules and functional materials.[1] The esterification of this compound with a diverse range of alcohols allows for the fine-tuning of its physicochemical properties, such as solubility, lipophilicity, and volatility, which can in turn modulate biological activity and formulation characteristics. These esters have potential applications as antimicrobial agents, anticancer therapeutics, and UV-protective agents. This document provides detailed protocols for the synthesis of this compound esters via Fischer esterification, a classic and efficient method for this transformation.[2][3]

Fischer Esterification Overview

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[2] The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium is typically shifted towards the products by using an excess of the alcohol or by removing water as it is formed.[2] Common strong acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (pTSA).[2]

Data Presentation: Esterification of Cinnamic Acids

AlcoholCatalystReaction TimeTemperatureYield (%)Reference
MethanolSulfuric Acid>12 hoursRefluxNot SpecifiedN/A
Methanolp-Toluenesulfonic Acid (Microwave)2 minutes110°C91[1]
EthanolSulfuric Acid45-60 minutesRefluxNot Specified[4]
PropanolSulfuric Acid45-60 minutesRefluxNot Specified[4]
ButanolSulfuric Acid45-60 minutesRefluxNot Specified[4]
IsobutanolSulfuric Acid45-60 minutesRefluxNot Specified[4]
HexanolSulfuric Acid45-60 minutesRefluxNot Specified[4]
MentholSulfuric Acid5 hours60°C96.38[5]

Experimental Protocols

The following are detailed protocols for the synthesis of this compound esters using different alcohols via Fischer esterification.

Protocol 1: General Procedure for the Synthesis of Alkyl 4-Methylcinnamates (Methyl, Ethyl, Propyl, Butyl, etc.)

This protocol is adapted from the well-established Fischer esterification of trans-cinnamic acid.[4][6]

Materials:

  • This compound

  • Selected alcohol (e.g., methanol, ethanol, propanol, butanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (e.g., 1.62 g, 10 mmol) and the desired alcohol (e.g., 25 mL). Add a magnetic stir bar.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 1 mL) to the mixture. Caution: The addition of sulfuric acid is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reflux temperature will depend on the boiling point of the alcohol used. Continue refluxing for 1 to 4 hours. The progress of the reaction can be monitored by TLC.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing 50 mL of cold water.

    • Extract the aqueous mixture with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst) and 50 mL of brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator to yield the crude ester.

  • Purification: The crude ester can be purified by column chromatography on silica gel if necessary.

Protocol 2: Microwave-Assisted Synthesis of Methyl 4-Methylcinnamate

This protocol is adapted from a rapid microwave-assisted synthesis of methyl cinnamate.[1]

Materials:

  • This compound

  • Methanol

  • p-Toluenesulfonic acid (pTSA)

  • Microwave reactor

  • Microwave-safe reaction vessel with a stir bar

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine this compound (e.g., 1.62 g, 10 mmol), methanol (e.g., 22 mL, creating a 0.45 M solution), and p-toluenesulfonic acid (e.g., 0.95 g, 5 mmol, 50 mol%). Add a stir bar.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to 110°C and hold for 2 minutes with stirring.

  • Work-up:

    • After the reaction is complete and the vessel has cooled, dilute the mixture with diethyl ether.

    • Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution and then with brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and remove the solvent by rotary evaporation to obtain the purified methyl 4-methylcinnamate.

Visualizations

Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Alcohol Mixing Mixing in Reaction Vessel Reactants->Mixing Catalyst Acid Catalyst (H2SO4 or pTSA) Catalyst->Mixing Heating Heating (Reflux or Microwave) Mixing->Heating Initiate Reaction Quenching Quenching (Water) Heating->Quenching Cooling Extraction Extraction (Organic Solvent) Quenching->Extraction Washing Washing (Bicarbonate, Brine) Extraction->Washing Drying Drying (Anhydrous Salt) Washing->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Purification Purification (Column Chromatography) Evaporation->Purification Product Pure Ester Purification->Product

Caption: Experimental workflow for the Fischer esterification of this compound.

Fischer_Esterification_Mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Elimination cluster_product Product Formation CarboxylicAcid This compound Protonation Protonation of Carbonyl Oxygen CarboxylicAcid->Protonation + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonation->Tetrahedral_Intermediate + Alcohol Alcohol Alcohol Alcohol->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester Deprotonation Deprotonation Protonated_Ester->Deprotonation Ester_Product 4-Methylcinnamate Ester Deprotonation->Ester_Product - H+

Caption: Simplified signaling pathway of the Fischer esterification mechanism.

References

Derivatisierung von 4-Methylzimtsäure für biologische Studien: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung enthält detaillierte Protokolle und Richtlinien für die Derivatisierung von 4-Methylzimtsäure zur Untersuchung ihrer biologischen Aktivitäten. Die hier beschriebenen Methoden und Daten sollen Forschern als Ressource für die Synthese neuartiger Verbindungen und die Evaluierung ihres therapeutischen Potenzials dienen.

Einleitung

Zimtsäure und ihre Derivate sind eine Klasse von natürlich vorkommenden und synthetischen Verbindungen, die aufgrund ihrer vielfältigen pharmakologischen Eigenschaften großes Interesse in der medizinischen Chemie und Arzneimittelentwicklung geweckt haben.[1] Insbesondere 4-Methylzimtsäure, ein Analogon der Zimtsäure, dient als vielseitiges Ausgangsmaterial für die Synthese einer Reihe von bioaktiven Molekülen.[2] Die Derivatisierung der Carbonsäuregruppe der 4-Methylzimtsäure zu Estern, Amiden und anderen Heterozyklen wie 1,2,4-Oxadiazolen hat sich als wirksame Strategie zur Modulation ihrer pharmakokinetischen und pharmakodynamischen Eigenschaften erwiesen.[1][3]

Diese Derivate haben ein breites Spektrum an biologischen Aktivitäten gezeigt, darunter krebsbekämpfende, entzündungshemmende, antioxidative, antimikrobielle und neuroprotektive Wirkungen.[1][4] Die Modifikation der Grundstruktur der 4-Methylzimtsäure ermöglicht die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Optimierung der Verbindungen im Hinblick auf eine verbesserte Wirksamkeit und Selektivität.

Diese Applikationshinweise bieten detaillierte experimentelle Protokolle für die Synthese verschiedener Klassen von 4-Methylzimtsäurederivaten sowie für die Durchführung relevanter biologischer Assays zur Evaluierung ihrer Aktivität.

Synthese von 4-Methylzimtsäure-Derivaten

Die Derivatisierung von 4-Methylzimtsäure konzentriert sich typischerweise auf die Modifikation der Carbonsäuregruppe. Im Folgenden werden Protokolle für die Synthese von Amiden, Estern und 1,2,4-Oxadiazol-Derivaten beschrieben.

Synthese von 4-Methylzimtsäureamiden

Die Amidierung von 4-Methylzimtsäure kann durch Aktivierung der Carbonsäuregruppe, gefolgt von der Umsetzung mit einem Amin, erreicht werden. Eine gängige Methode ist die Umwandlung der Carbonsäure in ein Säurechlorid.

Protokoll 2.1: Allgemeine Prozedur zur Synthese von 4-Methylzimtsäureamiden

  • Herstellung des Säurechlorids: 4-Methylzimtsäure (1 Äquiv.) wird in einem geeigneten Lösungsmittel wie Toluol oder Dichlormethan suspendiert. Thionylchlorid (SOCl₂, 1.5 Äquiv.) wird langsam zugegeben. Die Mischung wird für 2-4 Stunden unter Rückfluss erhitzt, bis die Gasentwicklung aufhört. Das Lösungsmittel und überschüssiges Thionylchlorid werden unter reduziertem Druck entfernt, um das rohe 4-Methylcinnamoylchlorid zu erhalten, das direkt im nächsten Schritt verwendet wird.

  • Amid-Kopplung: Das entsprechende Amin (1 Äquiv.) wird in einem aprotischen Lösungsmittel wie Dichlormethan oder Tetrahydrofuran (THF) gelöst und auf 0 °C abgekühlt. Eine Base wie Pyridin oder Triethylamin (1.2 Äquiv.) wird zugegeben. Das in THF gelöste 4-Methylcinnamoylchlorid wird langsam zu der Aminlösung getropft.

  • Reaktion und Aufarbeitung: Die Reaktionsmischung wird für 1-2 Stunden bei 0 °C und dann über Nacht bei Raumtemperatur gerührt. Nach Abschluss der Reaktion wird die Mischung mit Wasser gequencht und die organische Phase mit 1 M HCl, gesättigter NaHCO₃-Lösung und Sole gewaschen. Die organische Schicht wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Reinigung: Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie an Kieselgel gereinigt, um das gewünschte 4-Methylzimtsäureamid zu erhalten.

Synthese von 4-Methylzimtsäureestern

Die Veresterung von 4-Methylzimtsäure kann durch die säurekatalysierte Reaktion mit einem Alkohol (Fischer-Veresterung) oder durch andere Methoden wie die Steglich-Veresterung erreicht werden.

Protokoll 2.2: Fischer-Veresterung von 4-Methylzimtsäure

  • Reaktionsaufbau: 4-Methylzimtsäure (1 Äquiv.) wird in einem Überschuss des gewünschten Alkohols (z. B. Methanol, Ethanol) gelöst. Eine katalytische Menge einer starken Säure wie konzentrierte Schwefelsäure (H₂SO₄) oder p-Toluolsulfonsäure (PTSA) wird zugegeben (typischerweise 2-5 mol%).

  • Reaktion: Die Mischung wird für mehrere Stunden (typischerweise 4-8 Stunden) unter Rückfluss erhitzt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird der überschüssige Alkohol unter reduziertem Druck entfernt. Der Rückstand wird in einem organischen Lösungsmittel wie Ethylacetat gelöst und mit gesättigter Natriumbicarbonatlösung und anschließend mit Sole gewaschen, um die Säure zu neutralisieren und zu entfernen.

  • Reinigung: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel abgedampft. Der rohe Ester kann durch Säulenchromatographie an Kieselgel oder durch Destillation unter vermindertem Druck gereinigt werden.[5][6][7]

Synthese von 3,5-disubstituierten 1,2,4-Oxadiazolen aus 4-Methylzimtsäure

1,2,4-Oxadiazole sind wichtige Bioisostere für Ester- und Amidgruppen. Ihre Synthese aus 4-Methylzimtsäure beinhaltet typischerweise die Reaktion eines aktivierten Carbonsäurederivats mit einem Amidoxim.

Protokoll 2.3: Synthese von 3-(4-Methylphenyl)-5-substituierten-1,2,4-Oxadiazolen

  • Herstellung des Amidoxims: Ein Nitril (R-CN) wird mit Hydroxylaminhydrochlorid in Gegenwart einer Base wie Natriumcarbonat in wässrigem Ethanol umgesetzt, um das entsprechende Amidoxim (R-C(NH₂)=NOH) zu synthetisieren.

  • Aktivierung der 4-Methylzimtsäure: 4-Methylzimtsäure (1 Äquiv.) wird in einem geeigneten Lösungsmittel wie DMF oder CH₂Cl₂ gelöst. Ein Kopplungsreagenz wie 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC, 1.2 Äquiv.) und Hydroxybenzotriazol (HOBt, 1.2 Äquiv.) wird zugegeben und die Mischung bei Raumtemperatur für 30 Minuten gerührt.

  • Kopplung und Zyklisierung: Das Amidoxim (1 Äquiv.) wird zu der aktivierten Säurelösung gegeben. Die Reaktionsmischung wird bei Raumtemperatur für 2-4 Stunden gerührt und dann für 8-12 Stunden auf 80-100 °C erhitzt, um die Zyklodehydratisierung zu fördern.

  • Aufarbeitung und Reinigung: Nach dem Abkühlen wird die Reaktionsmischung in Wasser gegossen und mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit Wasser und Sole gewaschen, über Na₂SO₄ getrocknet und im Vakuum eingeengt. Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte 3,5-disubstituierte 1,2,4-Oxadiazol zu erhalten.[8][9][10]

Biologische Evaluierungsprotokolle

Nach der Synthese ist die Evaluierung der biologischen Aktivität der Derivate von entscheidender Bedeutung. Nachfolgend finden Sie Protokolle für gängige Assays zur Bestimmung der zytotoxischen, antioxidativen, entzündungshemmenden und neuroprotektiven Aktivität.

Zytotoxizitäts-Assay (MTT-Assay)

Der MTT-Assay ist ein kolorimetrischer Test zur Bestimmung der zellulären metabolischen Aktivität und dient als Indikator für die Zellviabilität, Proliferation und Zytotoxizität.

Protokoll 3.1: MTT-Assay zur Bestimmung der Zytotoxizität

  • Zellkultur: Kultivieren Sie die gewünschten Krebszelllinien (z. B. A-549, MCF-7) in geeignetem Medium, ergänzt mit 10 % fötalem Kälberserum (FBS) und 1 % Penicillin-Streptomycin, in einem inkubator bei 37 °C und 5 % CO₂.

  • Zellaussaat: Säen Sie die Zellen in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen pro Well in 100 µL Medium aus und inkubieren Sie sie für 24 Stunden, um die Anhaftung zu ermöglichen.

  • Behandlung mit Verbindungen: Bereiten Sie eine Reihe von Konzentrationen der Testverbindungen in serumfreiem Medium vor. Entfernen Sie das Medium aus den Wells und fügen Sie 100 µL der jeweiligen Verbindungskonzentration hinzu. Inkubieren Sie die Platten für 24-48 Stunden.

  • MTT-Inkubation: Fügen Sie 10 µL einer 5 mg/mL MTT-Lösung [3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid] zu jedem Well hinzu und inkubieren Sie die Platte für weitere 4 Stunden bei 37 °C.

  • Solubilisierung von Formazan: Entfernen Sie das Medium vorsichtig und fügen Sie 100 µL Dimethylsulfoxid (DMSO) zu jedem Well hinzu, um die gebildeten Formazan-Kristalle aufzulösen. Schütteln Sie die Platte vorsichtig für 10 Minuten.

  • Messung: Messen Sie die Extinktion bei 570 nm mit einem Mikroplatten-Lesegerät.

  • Datenanalyse: Berechnen Sie die prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle und bestimmen Sie den IC₅₀-Wert (die Konzentration, die eine 50%ige Hemmung des Zellwachstums bewirkt).[11][12]

Antioxidantien-Assay (DPPH-Radikalfänger-Assay)

Dieser Assay misst die Fähigkeit einer Verbindung, das stabile freie Radikal 2,2-Diphenyl-1-picrylhydrazyl (DPPH) zu neutralisieren.

Protokoll 3.2: DPPH-Radikalfänger-Assay

  • Vorbereitung der Lösungen: Bereiten Sie eine 0.1 mM DPPH-Lösung in Methanol vor. Bereiten Sie verschiedene Konzentrationen der Testverbindungen in Methanol vor.

  • Reaktion: Mischen Sie 1 mL jeder Konzentration der Testverbindung mit 2 mL der DPPH-Lösung.

  • Inkubation: Inkubieren Sie die Mischungen für 30 Minuten bei Raumtemperatur im Dunkeln.

  • Messung: Messen Sie die Extinktion der Lösungen bei 517 nm. Als Kontrolle dient eine Mischung aus 1 mL Methanol und 2 mL DPPH-Lösung.

  • Berechnung: Berechnen Sie die prozentuale Radikalfängeraktivität mit der folgenden Formel: % Hemmung = [(A_Kontrolle - A_Probe) / A_Kontrolle] x 100 Bestimmen Sie den IC₅₀-Wert.

Entzündungshemmender Assay (Lipoxygenase-Inhibitions-Assay)

Lipoxygenasen (LOX) sind Enzyme, die an der Entzündungsreaktion beteiligt sind. Die Hemmung ihrer Aktivität ist ein Indikator für eine potenzielle entzündungshemmende Wirkung.

Protokoll 3.3: Lipoxygenase-Inhibitions-Assay

  • Reagenzien: Sojabohnen-Lipoxygenase (Typ I-B), Linolsäure (Substrat), Boratpuffer (0.2 M, pH 9.0).

  • Reaktionsmischung: In einer Küvette werden 2.7 mL Boratpuffer, 0.1 mL Enzymlösung und 0.1 mL der Testverbindung in verschiedenen Konzentrationen gemischt.

  • Reaktionsstart: Die Reaktion wird durch Zugabe von 0.1 mL Linolsäurelösung (Substrat) gestartet.

  • Messung: Die Zunahme der Extinktion bei 234 nm, die auf die Bildung von konjugierten Dienen zurückzuführen ist, wird für 3-5 Minuten mit einem Spektralphotometer verfolgt.

  • Analyse: Die prozentuale Hemmung der Enzymaktivität wird berechnet und der IC₅₀-Wert bestimmt.

Neuroprotektions-Assay

Dieser Assay bewertet die Fähigkeit einer Verbindung, neuronale Zellen vor oxidativem Stress-induziertem Zelltod zu schützen.

Protokoll 3.4: H₂O₂-induzierter Zelltod in SH-SY5Y-Zellen

  • Zellkultur: Kultivieren Sie humane Neuroblastom-Zellen (SH-SY5Y) wie oben beschrieben. Differenzieren Sie die Zellen gegebenenfalls mit Retinsäure.

  • Vorbehandlung: Behandeln Sie die Zellen für 24 Stunden mit verschiedenen Konzentrationen der Testverbindungen.

  • Induktion von oxidativem Stress: Setzen Sie die Zellen für 4-6 Stunden einer toxischen Konzentration von Wasserstoffperoxid (H₂O₂) aus.

  • Viabilitätsmessung: Führen Sie einen MTT-Assay (wie in Protokoll 3.1 beschrieben) durch, um die Zellviabilität zu bestimmen.

  • Analyse: Vergleichen Sie die Viabilität der mit der Verbindung vorbehandelten Zellen mit der der nur mit H₂O₂ behandelten Zellen, um die neuroprotektive Wirkung zu quantifizieren.[4][13]

Datenpräsentation

Die quantitative Auswertung der biologischen Assays ist für den Vergleich der Wirksamkeit der synthetisierten Derivate unerlässlich.

Tabelle 1: Zytotoxische Aktivität von 4-Methylzimtsäure-Derivaten (IC₅₀ in µM)

VerbindungA-549 (Lunge)MCF-7 (Brust)Anmerkungen
4-Methylzimtsäureamid ( unsubstituiert) > 100> 100Geringe Aktivität
N-Methyl-4-methylcinnamamid 11.38-Potente Aktivität[11]
N-Ethyl-4-methylcinnamamid ~15-Moderate Aktivität[11]
4-Methylzimtsäure-oleanolsäureester-Hybrid (Beispiel) -1.79Hohe Aktivität[1]
Doxorubicin (Positivkontrolle)~0.5~1.0Referenz-Zytostatikum

Tabelle 2: Antimikrobielle Aktivität von 4-Methylzimtsäure-Derivaten (MIC in µg/mL)

VerbindungS. aureusE. coliC. albicans
4-Methylzimtsäure > 256> 256> 256
4-Methylzimtsäure-Ester (Beispiel) 64128256
4-Methylzimtsäure-Amid (Beispiel) 3264128
Ciprofloxacin (Positivkontrolle)10.5-
Fluconazol (Positivkontrolle)--8

Hinweis: Die in den Tabellen aufgeführten Werte sind repräsentative Beispiele, die aus der Literatur stammen, und können je nach spezifischer Derivatstruktur und experimentellen Bedingungen variieren.

Visualisierung von Arbeitsabläufen und Signalwegen

Grafische Darstellungen sind entscheidend für das Verständnis komplexer Prozesse. Die folgenden Diagramme wurden mit der DOT-Sprache von Graphviz erstellt.

Experimenteller Arbeitsablauf

experimental_workflow cluster_synthesis Synthese cluster_bioassay Biologische Assays 4-MCA 4-Methylzimtsäure Derivatisierung Derivatisierung (Amidierung, Veresterung, etc.) 4-MCA->Derivatisierung Derivate 4-MCA-Derivate Derivatisierung->Derivate Reinigung Reinigung (Chromatographie) Derivate->Reinigung Charakterisierung Charakterisierung (NMR, MS) Reinigung->Charakterisierung Zytotoxizität Zytotoxizität (MTT-Assay) Charakterisierung->Zytotoxizität Antioxidans Antioxidative Aktivität (DPPH-Assay) Charakterisierung->Antioxidans Entzündungshemmung Entzündungshemmung (LOX-Assay) Charakterisierung->Entzündungshemmung Neuroprotektion Neuroprotektion Charakterisierung->Neuroprotektion Analyse Datenanalyse (IC50, MIC, SAR) Zytotoxizität->Analyse Antioxidans->Analyse Entzündungshemmung->Analyse Neuroprotektion->Analyse

Abbildung 1: Allgemeiner experimenteller Arbeitsablauf.

NF-κB-Signalweg-Hemmung

Der NF-κB-Signalweg ist ein wichtiger Regulator von Entzündungs- und Immunreaktionen und ein häufiges Ziel für entzündungshemmende und krebsbekämpfende Medikamente. Zimtsäurederivate haben gezeigt, dass sie diesen Weg hemmen.

Abbildung 2: Hemmung des NF-κB-Signalwegs.

Struktur-Wirkungs-Beziehung (SAR)

Die biologische Aktivität von 4-Methylzimtsäure-Derivaten wird stark von der Art des Substituenten an der Carbonsäuregruppe beeinflusst.

SAR_logic cluster_derivatives Derivate cluster_activity Biologische Aktivität Core 4-Methylzimtsäure-Grundgerüst Ester Ester Core->Ester Amide Amide Core->Amide Oxadiazole 1,2,4-Oxadiazole Core->Oxadiazole Aktivität_Ester Moderate Zytotoxizität Hohe Lipophilie Ester->Aktivität_Ester Aktivität_Amid Hohe Zytotoxizität Potenzielle H-Brücken Amide->Aktivität_Amid Aktivität_Oxadiazol Verbesserte Stabilität Gute Bioisostere Oxadiazole->Aktivität_Oxadiazol

References

Application Notes and Protocols: 4-Methylcinnamic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcinnamic acid, a derivative of cinnamic acid, serves as a versatile starting material and intermediate in the synthesis of a wide array of bioactive molecules. Its structural features, including a phenyl ring, a carboxylic acid group, and an alkene double bond, offer multiple points for chemical modification, leading to the development of novel compounds with significant therapeutic potential.[1] Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[2][3][4]

These application notes provide an overview of the synthesis of bioactive molecules derived from this compound, present key quantitative data on their biological activities, and offer detailed experimental protocols for their synthesis. Additionally, signaling pathways and experimental workflows are visualized to provide a comprehensive understanding of their mechanism of action and preparation.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative data on the biological activities of various molecules synthesized using this compound as a precursor.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDDerivative TypeCell LineIC50 (µM)Reference
1 Methyl-substituted amideA-549 (Lung Cancer)11.38[1]
5 Methyl-substituted amide with hydroxyl groupA-549 (Lung Cancer)10.36[1]
9 Methyl-substituted amide with hydroxyl groupA-549 (Lung Cancer)11.06[1]
44e Ester linked to Oleanolic Acid derivativeMCF-7 (Breast Cancer)1.79[2]

Table 2: Anti-inflammatory Activity of Cinnamic Acid Derivatives

Compound IDDerivative TypeAssayIC50 (µM)Reference
Cinnamic Acid Derivative Thiomorpholine amideCarrageenan-induced rat paw edema (% inhibition)72% at 150 µmol/kg[5]
Cinnamic Acid Derivative Cinnamyl esterCarrageenan-induced rat paw edema (% inhibition)17% at 150 µmol/kg[5]
4ii Phenyl-substituted acidSoybean Lipoxygenase (LOX) InhibitionPotent inhibitor[6]

Table 3: Antimicrobial Activity of Cinnamic Acid Derivatives

Compound IDDerivative TypeMicroorganismMIC (mg/L)Reference
DM2 Cinnamic acid-based antimicrobialS. aureus16-64[7]
1-cinnamoylpyrrolidine AmideE. coli, P. aeruginosa, S. aureus, B. subtilis, MRSA0.5 mg/mL
Derivative 3 EsterGram-positive and Gram-negative bacteriaHigh activity[8]

Experimental Protocols

The following are generalized yet detailed protocols for the synthesis of common classes of bioactive molecules derived from this compound.

Protocol 1: Synthesis of this compound Amides

This protocol outlines the synthesis of N-substituted amides of this compound, which have shown potent anticancer activity.[1]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Appropriate amine (e.g., methylamine, ethylamine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Pyridine (optional, as a base)

  • Hydrochloric acid (HCl), 2N solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard glassware for organic synthesis

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in an excess of thionyl chloride.

    • Gently reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 4-methylcinnamoyl chloride is obtained as an oil or solid.

  • Amidation:

    • Dissolve the crude 4-methylcinnamoyl chloride in an anhydrous solvent like DCM.

    • In a separate flask, dissolve the desired amine (1.1 equivalents) and pyridine (1.1 equivalents, optional) in the same anhydrous solvent.

    • Cool the amine solution in an ice bath and slowly add the solution of 4-methylcinnamoyl chloride dropwise with constant stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into a separatory funnel containing 2N HCl solution to neutralize any excess amine and pyridine.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers and wash successively with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound Esters

This protocol describes the Fischer esterification method for synthesizing this compound esters, which have applications as antimicrobial and anti-inflammatory agents.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol, propanol) in excess

  • Concentrated sulfuric acid (H₂SO₄) as a catalyst

  • Sodium bicarbonate (NaHCO₃) solution, 5%

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard glassware for organic synthesis

Procedure:

  • Esterification Reaction:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in a large excess of the desired alcohol (e.g., 10-20 equivalents).

    • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After cooling to room temperature, remove the excess alcohol using a rotary evaporator.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with water, followed by 5% NaHCO₃ solution to neutralize the acidic catalyst, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

    • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by this compound derivatives and a general workflow for their synthesis and evaluation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioactivity Biological Evaluation 4_Methylcinnamic_Acid This compound Derivative_Synthesis Amide or Ester Synthesis 4_Methylcinnamic_Acid->Derivative_Synthesis Purification Purification (Recrystallization/ Chromatography) Derivative_Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization In_vitro_assays In vitro Assays (Anticancer, Anti-inflammatory, Antimicrobial) Characterization->In_vitro_assays Data_Analysis Data Analysis (IC50, MIC determination) In_vitro_assays->Data_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, qPCR) Data_Analysis->Mechanism_Studies

Caption: General experimental workflow for synthesis and biological evaluation.

nfkb_pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB_P p-IκB IkB_NFkB->IkB_P NFkB NF-κB (p65/p50) IkB_P->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression Transcription 4_MCA_Derivative 4-Methylcinnamic Acid Derivative 4_MCA_Derivative->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

mmp9_pathway Pro_MMP9 Pro-MMP9 (Inactive) Active_MMP9 Active MMP9 Pro_MMP9->Active_MMP9 Activation ECM_Degradation Extracellular Matrix Degradation Active_MMP9->ECM_Degradation Cell_Invasion Tumor Cell Invasion & Metastasis ECM_Degradation->Cell_Invasion 4_MCA_Derivative 4-Methylcinnamic Acid Derivative 4_MCA_Derivative->Active_MMP9 Inhibition

Caption: Inhibition of Matrix Metalloproteinase-9 (MMP-9) activity.

Conclusion

This compound is a valuable and readily accessible scaffold for the synthesis of a diverse range of bioactive molecules. The derivatization of its carboxylic acid group into amides and esters has proven to be a successful strategy for generating compounds with significant anticancer, anti-inflammatory, and antimicrobial activities. The provided protocols offer a foundation for the synthesis of these derivatives, and the visualized pathways shed light on their potential mechanisms of action, primarily through the inhibition of key inflammatory and cancer-related signaling pathways such as NF-κB and MMP-9. Further research and development in this area hold promise for the discovery of novel and effective therapeutic agents.

References

Preparation of 4-Methylcinnamic Acid Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of 4-Methylcinnamic acid stock solutions for use in various research applications, particularly in the fields of mycology and drug development. This compound is a derivative of cinnamic acid that has demonstrated potential as an antifungal agent, notably as a chemosensitizer that enhances the efficacy of conventional antifungal drugs targeting the fungal cell wall.[1][2] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These guidelines cover solvent selection, solubility, recommended concentrations, and storage conditions to ensure the stability and activity of the compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₂[3]
Molecular Weight 162.19 g/mol [2]
Appearance White to off-white crystalline powder
Melting Point 196-198 °C
Water Solubility Slightly soluble to insoluble
Organic Solvent Solubility Soluble in Dimethyl Sulfoxide (DMSO), ethanol, ether, acetone, and chloroform.

Solubility and Stock Solution Preparation

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its high solvating power for this compound.

SolventSolubilityNotesReference
DMSO Up to 100 mg/mL (616.56 mM)Sonication or gentle heating (37°C) may be required to fully dissolve the compound.[2]
Ethanol Soluble
Water Insoluble/Slightly SolubleNot recommended for primary stock solutions.
Protocol for Preparing a 100 mM DMSO Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO, a common starting concentration for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile serological pipettes and pipette tips

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, weigh out 16.22 mg of this compound (Molecular Weight = 162.19 g/mol ).

  • Aliquot the powder: Carefully transfer the weighed this compound into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or gently warm it at 37°C until the solution is clear.

  • Sterilization (Optional): If required for your application (e.g., cell culture), the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for Cell-Based Assays

It is crucial to minimize the final concentration of DMSO in the cell culture medium, as it can be toxic to cells at higher concentrations. A final DMSO concentration of less than 0.5% is generally recommended for most cell lines.[4][5]

Example: Preparing a 100 µM working solution from a 100 mM stock:

  • Perform a serial dilution of the 100 mM stock solution. For instance, dilute the stock 1:10 in sterile DMSO to get a 10 mM intermediate stock.

  • Further dilute the 10 mM intermediate stock 1:100 in the final cell culture medium to achieve a 100 µM working concentration. This results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell types.

Storage and Stability

Proper storage is vital to maintain the integrity and activity of this compound stock solutions.

Storage ConditionDurationNotesReference
-20°C Up to 1 monthRecommended for short-term storage.[2]
-80°C Up to 6 monthsRecommended for long-term storage.[2]

Important Considerations:

  • Avoid repeated freeze-thaw cycles by storing in single-use aliquots.

  • Protect from light.

  • Ensure tubes are tightly sealed to prevent evaporation of the solvent.

Experimental Workflow and Signaling Pathways

This compound has been shown to act as an antifungal agent, particularly by enhancing the activity of drugs that target the fungal cell wall.[2] This suggests an interaction with the Cell Wall Integrity (CWI) pathway, a critical signaling cascade for fungal survival and response to stress. A related compound, 4-Methoxycinnamic acid, has been associated with anti-inflammatory effects through the Mincle signaling pathway.[3][6]

Experimental Workflow for Antifungal Susceptibility Testing

experimental_workflow prep_stock Prepare 100 mM Stock in DMSO serial_dilution Serial Dilution in Culture Medium prep_stock->serial_dilution Dilute to working concentrations inoculate Inoculate Fungal Culture serial_dilution->inoculate Add to microplate wells incubate Incubate at Optimal Temperature inoculate->incubate assess_growth Assess Fungal Growth (e.g., OD600, MIC determination) incubate->assess_growth

Caption: Workflow for antifungal susceptibility testing.

Fungal Cell Wall Integrity (CWI) Signaling Pathway

This compound is thought to potentiate the effect of cell wall-disrupting antifungals, suggesting it may interfere with the CWI pathway, which is regulated by Mitogen-Activated Protein Kinase (MAPK) signaling.[1][7]

cwi_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cell_wall_stress Cell Wall Stress (e.g., Antifungal Drug) sensors Membrane Sensors (Wsc1, Mid2) cell_wall_stress->sensors rho1 Rho1-GTP sensors->rho1 pkc1 Pkc1 rho1->pkc1 bck1 Bck1 (MAPKKK) pkc1->bck1 mkk1_2 Mkk1/2 (MAPKK) bck1->mkk1_2 mpk1 Mpk1/Slt2 (MAPK) mkk1_2->mpk1 rlm1 Rlm1 (Transcription Factor) mpk1->rlm1 gene_expression Cell Wall Gene Expression rlm1->gene_expression methylcinnamic_acid This compound methylcinnamic_acid->cell_wall_stress Potentiates

Caption: Fungal Cell Wall Integrity (CWI) Pathway.

Mincle Signaling Pathway in Immune Cells

The structurally similar compound, 4-Methoxycinnamic acid, has been shown to exert anti-inflammatory effects via the Mincle (Macrophage-inducible C-type lectin) signaling pathway in immune cells.[3][6]

mincle_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus fungal_ligand Fungal Ligand mincle Mincle fungal_ligand->mincle fcr_gamma FcRγ mincle->fcr_gamma syk Syk fcr_gamma->syk card9 Card9-Bcl10-MALT1 Complex syk->card9 nf_kb NF-κB card9->nf_kb inflammatory_cytokines Pro-inflammatory Cytokine Production nf_kb->inflammatory_cytokines methylcinnamic_acid_analog 4-Methoxycinnamic Acid (Analog) methylcinnamic_acid_analog->mincle Modulates

Caption: Mincle signaling pathway in immune cells.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the preparation and use of this compound stock solutions in a research setting. Adherence to these guidelines for solvent selection, concentration, and storage will contribute to the generation of reliable and reproducible data. The elucidation of its effects on fungal signaling pathways underscores its potential as a valuable tool in the development of novel antifungal strategies.

References

Troubleshooting & Optimization

Technical Support Center: Perkin Reaction for 4-Methylcinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methylcinnamic acid via the Perkin reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the Perkin reaction and how is it applied to synthesize this compound?

The Perkin reaction is an organic reaction that produces α,β-unsaturated aromatic acids.[1][2][3] In the synthesis of this compound, it involves the base-catalyzed condensation of 4-methylbenzaldehyde with acetic anhydride.[4] The alkali salt of the acid, typically anhydrous sodium acetate, is commonly used as the catalyst.[2][3][5]

Q2: My reaction yield is very low. What are the common causes and how can I improve it?

Low yields in the Perkin reaction for substituted cinnamic acids are a common issue. Several factors can contribute to this:

  • Incomplete Reaction: The Perkin reaction often requires high temperatures (around 160-180°C) and long reaction times (4-10 hours) to proceed to completion.[6][7] Ensure that the reaction mixture is heated for a sufficient duration at the optimal temperature.

  • Moisture in Reagents: The presence of water can hydrolyze the acetic anhydride and deactivate the sodium acetate catalyst. It is crucial to use anhydrous sodium acetate and ensure all glassware is thoroughly dried.[6]

  • Sub-optimal Reagent Ratio: The molar ratio of the reactants is critical. An excess of acetic anhydride is often used. A typical molar ratio of 4-methylbenzaldehyde to acetic anhydride to sodium acetate is approximately 1:1.5:0.6.

  • Side Reactions: Aldol condensation of the aldehyde or self-condensation of the anhydride can occur, leading to byproducts and reducing the yield of the desired product.[8]

Q3: I am observing the formation of a resinous, tar-like byproduct. What is it and how can I minimize it?

The formation of resinous byproducts is a known issue in the Perkin reaction, especially with prolonged heating at high temperatures. These are often polymeric materials resulting from side reactions.

  • Control Reaction Temperature and Time: Avoid excessively high temperatures or prolonged heating, as this can promote polymerization and charring.

  • Purification: After the reaction, the crude product can be purified to remove these resinous materials. A common method involves steam distillation to remove unreacted aldehyde, followed by filtration of the hot solution to remove insoluble tars.[9][10]

Q4: How can I effectively purify the crude this compound?

A multi-step purification process is generally required to obtain pure this compound:

  • Removal of Unreacted Aldehyde: After the reaction is complete, the mixture can be subjected to steam distillation to remove any unreacted 4-methylbenzaldehyde.[9][10]

  • Conversion to Salt and Filtration: The reaction mixture is treated with a saturated sodium carbonate or sodium hydroxide solution to convert the cinnamic acid into its soluble sodium salt and to neutralize any acidic byproducts.[9][11][12] The solution can then be filtered while hot to remove any resinous, insoluble impurities.[11]

  • Precipitation of the Free Acid: The filtrate is then acidified with a strong acid, such as hydrochloric acid, to precipitate the this compound.[9][11][12]

  • Recrystallization: The crude acid is collected by filtration and can be further purified by recrystallization from a suitable solvent, such as a mixture of water and ethanol.[12][13]

Q5: What are the key safety precautions to consider during this synthesis?

  • Acetic Anhydride: It is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • High Temperatures: The reaction is conducted at high temperatures, posing a risk of burns. Use appropriate heating apparatus (e.g., an oil bath) and exercise caution.

  • Hydrochloric Acid: Concentrated hydrochloric acid is corrosive. Handle with care and appropriate PPE.

Quantitative Data Summary

The yield of cinnamic acid derivatives in the Perkin reaction can vary depending on the specific substrate and reaction conditions.

ProductSubstituent on BenzaldehydeReported Yield (%)
This compound4-Me33[4]
Cinnamic acidH70-75[4]
2-Chlorocinnamic acid2-Cl71[4]
4-Chlorocinnamic acid4-Cl52[4]
4-Methoxycinnamic acid4-MeO30[4]
4-Nitrocinnamic acid4-NO282[4]

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Perkin reaction.

Materials:

  • 4-Methylbenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Saturated sodium carbonate solution

  • Concentrated hydrochloric acid

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Steam distillation apparatus

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-methylbenzaldehyde, acetic anhydride, and freshly fused, anhydrous sodium acetate. A typical molar ratio is approximately 1:1.5:0.6.

  • Reaction: Attach a reflux condenser and heat the mixture in an oil bath at 160-180°C for 4-5 hours.[9]

  • Work-up - Steam Distillation: After the reaction is complete, allow the mixture to cool slightly. Set up a steam distillation apparatus and add the reaction mixture to the distillation flask. Add hot water and steam distill to remove any unreacted 4-methylbenzaldehyde.[9]

  • Work-up - Neutralization and Filtration: To the hot residue in the distillation flask, add a saturated solution of sodium carbonate until the solution is alkaline to litmus paper. This converts the this compound to its soluble sodium salt. Filter the hot solution through a fluted filter paper to remove any resinous byproducts.[9][11]

  • Work-up - Precipitation: Cool the filtrate and acidify it by slowly adding concentrated hydrochloric acid with constant stirring until the precipitation of this compound is complete.[9][11]

  • Purification - Collection and Washing: Collect the crude this compound by vacuum filtration using a Buchner funnel. Wash the crystals with cold water.

  • Purification - Recrystallization: Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound.[13]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

Perkin_Reaction_Workflow Experimental Workflow for this compound Synthesis reagents 1. Combine Reactants (4-Methylbenzaldehyde, Acetic Anhydride, Anhydrous Sodium Acetate) reaction 2. Heat under Reflux (160-180°C, 4-5 hours) reagents->reaction steam_distillation 3. Steam Distillation (Remove unreacted aldehyde) reaction->steam_distillation neutralization 4. Neutralization (Add Na2CO3 solution) steam_distillation->neutralization filtration 5. Hot Filtration (Remove resinous byproducts) neutralization->filtration precipitation 6. Acidification (Add HCl to precipitate product) filtration->precipitation collection 7. Vacuum Filtration (Collect crude product) precipitation->collection recrystallization 8. Recrystallization (From Ethanol/Water) collection->recrystallization product Pure this compound recrystallization->product

Caption: Experimental Workflow for this compound Synthesis.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield Observed check_time_temp Check Reaction Time and Temperature (4-10h, 160-180°C?) start->check_time_temp check_reagents Check Reagent Purity (Anhydrous NaOAc?) start->check_reagents check_ratio Check Reagent Ratio (Excess Acetic Anhydride?) start->check_ratio purification_issue Investigate Purification Loss (Incomplete precipitation?) start->purification_issue solution_time_temp Solution: Increase reaction time or optimize temperature. check_time_temp->solution_time_temp solution_reagents Solution: Use freshly fused anhydrous sodium acetate. check_reagents->solution_reagents solution_ratio Solution: Adjust molar ratios. check_ratio->solution_ratio solution_purification Solution: Optimize pH for precipitation and recrystallization solvent. purification_issue->solution_purification end Improved Yield solution_time_temp->end solution_reagents->end solution_ratio->end solution_purification->end

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Synthesis of 4-Methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Methylcinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during experimentation.

Troubleshooting Guides & FAQs

This section provides detailed answers to common issues that may arise during the synthesis of this compound via three primary routes: the Perkin reaction, the Knoevenagel condensation, and the Heck reaction.

Perkin Reaction

The Perkin reaction involves the condensation of 4-methylbenzaldehyde with acetic anhydride in the presence of a weak base, typically sodium acetate.

Common Issues and Solutions:

  • Question: My yield of this compound is low, and I observe a significant amount of unreacted 4-methylbenzaldehyde. What could be the cause?

    Answer: Low conversion can be attributed to several factors:

    • Insufficient reaction temperature: The Perkin reaction often requires high temperatures, typically in the range of 160-180°C. Ensure your reaction is heated adequately.

    • Inactive catalyst: The sodium acetate used as a catalyst should be anhydrous. Moisture can deactivate the catalyst and hinder the reaction. Consider using freshly fused sodium acetate.

    • Short reaction time: This reaction can be slow. Ensure a sufficient reaction time, which can range from 4 to 10 hours.[1][2]

  • Question: I have isolated a side product that is not my desired this compound. What could it be and how can I avoid it?

    Answer: A common side product in the Perkin reaction is 4-methylstyrene, which arises from the decarboxylation of the this compound product at high temperatures.

    • Troubleshooting:

      • Temperature control: Avoid excessively high reaction temperatures. Maintain the temperature within the recommended range for the specific protocol.

      • Reaction monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to avoid prolonged heating after the reaction has reached completion.

  • Question: My final product is difficult to purify and appears resinous. What is causing this?

    Answer: The formation of resinous by-products can occur, particularly with prolonged heating or in the presence of impurities.

    • Troubleshooting:

      • Purification of starting materials: Ensure the 4-methylbenzaldehyde is free of acidic impurities like 4-methylbenzoic acid, which can interfere with the reaction.

      • Work-up procedure: After the reaction, pouring the hot reaction mixture into water followed by steam distillation can help remove unreacted aldehyde and other volatile impurities, leaving the sodium salt of the cinnamic acid in solution. Acidification of this solution will then precipitate the desired product, which can be further purified by recrystallization.

Logical Relationship for Perkin Reaction Troubleshooting:

Perkin_Troubleshooting cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Recommended Solution Low Yield Low Yield Insufficient Temperature Insufficient Temperature Low Yield->Insufficient Temperature Inactive Catalyst Inactive Catalyst Low Yield->Inactive Catalyst Short Reaction Time Short Reaction Time Low Yield->Short Reaction Time Side Product (4-Methylstyrene) Side Product (4-Methylstyrene) Excessive Heat / Time Excessive Heat / Time Side Product (4-Methylstyrene)->Excessive Heat / Time Resinous Product Resinous Product Resinous Product->Excessive Heat / Time Impure Aldehyde Impure Aldehyde Resinous Product->Impure Aldehyde Steam Distillation Steam Distillation Resinous Product->Steam Distillation Increase Temperature Increase Temperature Insufficient Temperature->Increase Temperature Use Anhydrous Catalyst Use Anhydrous Catalyst Inactive Catalyst->Use Anhydrous Catalyst Increase Reaction Time Increase Reaction Time Short Reaction Time->Increase Reaction Time Optimize Temperature & Time Optimize Temperature & Time Excessive Heat / Time->Optimize Temperature & Time Purify Aldehyde Purify Aldehyde Impure Aldehyde->Purify Aldehyde

Caption: Troubleshooting logic for the Perkin reaction in this compound synthesis.

Knoevenagel Condensation

This method involves the reaction of 4-methylbenzaldehyde with malonic acid, typically using a base like pyridine or piperidine as a catalyst. The reaction is often followed by decarboxylation to yield this compound.

Common Issues and Solutions:

  • Question: My reaction is not proceeding to completion, and I have a mixture of starting materials and product. How can I improve the yield?

    Answer: Incomplete reaction can be due to several factors in a Knoevenagel condensation:

    • Catalyst choice: The choice and amount of base are crucial. While strong bases can cause self-condensation of the aldehyde, a weak base like pyridine or piperidine is generally effective. The use of pyridine often aids in the subsequent decarboxylation step.

    • Water removal: The condensation reaction produces water. Removing water, for example, by azeotropic distillation with a solvent like toluene, can drive the reaction to completion.

  • Question: I have identified an impurity with two carboxylic acid groups. What is it and how do I get rid of it?

    Answer: This is likely the intermediate, 4-methylbenzylidenemalonic acid, which results from incomplete decarboxylation.

    • Troubleshooting:

      • Heating: The decarboxylation step requires heat. Ensure the reaction mixture is heated sufficiently after the initial condensation to promote the loss of carbon dioxide. Pyridine as a solvent and catalyst is particularly effective for this step.

      • Acidification and work-up: Careful acidification of the reaction mixture after completion can sometimes facilitate decarboxylation.

  • Question: I am observing the formation of a polymeric or tar-like substance in my reaction flask. What is the cause?

    Answer: Polymerization can be an issue, especially if the reaction is run under harsh conditions or with certain impurities.

    • Troubleshooting:

      • Temperature control: Avoid excessively high temperatures, which can promote polymerization.

      • Purity of reactants: Ensure that the 4-methylbenzaldehyde is of high purity.

Experimental Workflow for Knoevenagel Condensation:

Knoevenagel_Workflow cluster_reactants Reactants & Catalyst 4-Methylbenzaldehyde 4-Methylbenzaldehyde Condensation Condensation 4-Methylbenzaldehyde->Condensation Malonic Acid Malonic Acid Malonic Acid->Condensation Pyridine/Piperidine Pyridine/Piperidine Pyridine/Piperidine->Condensation Decarboxylation Decarboxylation Condensation->Decarboxylation Work-up & Purification Work-up & Purification Decarboxylation->Work-up & Purification This compound This compound Work-up & Purification->this compound

Caption: General experimental workflow for the Knoevenagel condensation synthesis of this compound.

Heck Reaction

The Heck reaction for this synthesis typically involves the palladium-catalyzed coupling of 4-iodotoluene with acrylic acid.

Common Issues and Solutions:

  • Question: My Heck reaction is sluggish or does not go to completion. What are the common pitfalls?

    Answer: The success of a Heck reaction is highly dependent on the catalyst system and reaction conditions.

    • Catalyst activity: The palladium catalyst, often Pd(OAc)₂, can be sensitive. Ensure it is of good quality. The choice of phosphine ligand is also critical and can significantly impact reactivity.

    • Base selection: A suitable base, such as triethylamine or sodium carbonate, is required to neutralize the HX formed during the reaction. The choice of base can influence the reaction rate and side product formation.

    • Solvent: Anhydrous, polar aprotic solvents like DMF or NMP are commonly used. The presence of water can sometimes be beneficial in specific protocols but can also lead to catalyst deactivation.

  • Question: I have a significant amount of a non-polar side product that I believe is 4,4'-dimethylbiphenyl. How can I minimize its formation?

    Answer: The formation of 4,4'-dimethylbiphenyl is due to a competing Ullmann-type homocoupling of 4-iodotoluene.

    • Troubleshooting:

      • Reaction temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling reaction relative to the desired Heck coupling.

      • Ligand choice: The electronic and steric properties of the phosphine ligand can influence the relative rates of the Heck and Ullmann pathways. Screening different ligands may be necessary.

      • Additive effects: In some cases, the addition of certain salts can suppress homocoupling.

  • Question: My product is a mixture of E and Z isomers. How can I improve the stereoselectivity?

    Answer: While the Heck reaction generally favors the formation of the E (trans) isomer, the presence of the Z (cis) isomer can occur.

    • Troubleshooting:

      • Reaction conditions: The stereoselectivity can be influenced by the catalyst system, solvent, and temperature. Careful optimization of these parameters is key.

      • Isomerization: Prolonged reaction times or high temperatures can sometimes lead to isomerization of the product. Monitoring the reaction and working it up promptly upon completion can help. Adding certain bases or silver salts has been shown to reduce alkene isomerization by promoting reductive elimination.[3]

Signaling Pathway for Heck Reaction and Side Product Formation:

Heck_Pathway Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition 4-Iodotoluene 4-Iodotoluene 4-Iodotoluene->Oxidative Addition ArPd(II)I ArPd(II)I Oxidative Addition->ArPd(II)I Carbopalladation Carbopalladation ArPd(II)I->Carbopalladation Ullmann Coupling Ullmann Coupling ArPd(II)I->Ullmann Coupling Acrylic Acid Acrylic Acid Acrylic Acid->Carbopalladation Beta-Hydride Elimination Beta-Hydride Elimination Carbopalladation->Beta-Hydride Elimination This compound This compound Beta-Hydride Elimination->this compound Reductive Elimination Reductive Elimination Beta-Hydride Elimination->Reductive Elimination Reductive Elimination->Pd(0) 4,4'-Dimethylbiphenyl 4,4'-Dimethylbiphenyl Ullmann Coupling->4,4'-Dimethylbiphenyl

Caption: Simplified reaction pathway for the Heck reaction showing the desired product and the formation of the Ullmann coupling side product.

Data Presentation

Table 1: Summary of Common Side Products and Mitigation Strategies

Synthesis RouteCommon Side Product(s)Potential Cause(s)Mitigation Strategy
Perkin Reaction 4-MethylstyreneHigh reaction temperature leading to decarboxylation.Optimize and control reaction temperature; monitor reaction progress to avoid prolonged heating.
Resinous by-productsImpure starting materials; prolonged heating.Purify starting aldehyde; use appropriate work-up procedures like steam distillation.
Knoevenagel Condensation 4-Methylbenzylidenemalonic acidIncomplete decarboxylation.Ensure sufficient heating during the decarboxylation step; use of pyridine as solvent/catalyst.
Polymeric materialsHarsh reaction conditions (e.g., strong base, high temperature).Use a weak base catalyst (e.g., piperidine, pyridine); maintain moderate reaction temperatures.
Heck Reaction 4,4'-DimethylbiphenylUllmann-type homocoupling of 4-iodotoluene.Optimize reaction temperature; screen different phosphine ligands; consider the use of additives.
Z-4-Methylcinnamic acidIsomerization of the double bond.Optimize reaction conditions (catalyst, solvent, temperature); add silver salts or specific bases to promote reductive elimination.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound via the Perkin, Knoevenagel, and Heck reactions are widely available in the organic chemistry literature. For specific, peer-reviewed procedures, it is recommended to consult established organic synthesis journals and databases. The following provides a general outline for each method.

General Perkin Reaction Protocol
  • Combine 4-methylbenzaldehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture in an oil bath at 160-180°C for 4-10 hours.

  • Allow the mixture to cool slightly and pour it into a larger flask containing water.

  • Steam distill the mixture to remove unreacted 4-methylbenzaldehyde.

  • Filter the hot solution and acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the this compound.

  • Collect the crude product by filtration and recrystallize from a suitable solvent (e.g., ethanol/water).

General Knoevenagel Condensation Protocol (Doebner Modification)
  • Dissolve 4-methylbenzaldehyde and malonic acid in pyridine in a round-bottom flask.

  • Add a catalytic amount of piperidine.

  • Heat the mixture to reflux for several hours. The progress of the reaction and subsequent decarboxylation can be monitored by the evolution of CO₂.

  • After cooling, pour the reaction mixture into a beaker of ice and water.

  • Acidify the mixture with a mineral acid to precipitate the this compound.

  • Collect the product by filtration and recrystallize.

General Heck Reaction Protocol
  • To a reaction vessel under an inert atmosphere, add 4-iodotoluene, acrylic acid, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., triphenylphosphine), and a suitable base (e.g., triethylamine) in a polar aprotic solvent (e.g., DMF).

  • Heat the reaction mixture at a temperature typically ranging from 80 to 120°C until the starting materials are consumed (monitor by TLC or GC).

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

Optimizing reaction conditions for 4-Methylcinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Methylcinnamic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are the Perkin condensation, the Knoevenagel-Doebner condensation, and microwave-assisted variations of these reactions. Each method has its own set of advantages and challenges regarding reaction conditions, yield, and purity.

Q2: Which starting materials are required for the synthesis of this compound?

A2: The primary starting materials are 4-methylbenzaldehyde and a compound containing an active methylene group. For the Perkin condensation, acetic anhydride is used. For the Knoevenagel-Doebner condensation, malonic acid or its esters are common choices.

Q3: What is the expected yield for this compound synthesis?

A3: The yield of this compound can vary significantly depending on the chosen method and optimization of reaction conditions. Traditional Perkin condensation may offer yields around 70%, while optimized and microwave-assisted methods can achieve higher yields, sometimes exceeding 90%.[1]

Q4: How can I purify the crude this compound product?

A4: Recrystallization is the most common and effective method for purifying crude this compound.[2][3][4][5][6] A mixed solvent system, such as ethanol and water, is often employed. The crude product is dissolved in a minimum amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy, after which it is allowed to cool slowly to form pure crystals.

Troubleshooting Guides

Perkin Condensation

The Perkin condensation involves the reaction of 4-methylbenzaldehyde with acetic anhydride in the presence of a weak base, typically sodium acetate.

Q: My Perkin condensation reaction has a low yield. What are the possible causes and solutions?

A: Low yields in the Perkin condensation can be attributed to several factors. Here are some common issues and their remedies:

  • Incomplete Reaction: The Perkin reaction often requires high temperatures and long reaction times (4-8 hours) for completion.[7][8] Ensure the reaction is heated at the appropriate temperature (typically 160-180°C) for a sufficient duration.

  • Moisture in Reagents: The presence of water can hydrolyze the acetic anhydride and deactivate the sodium acetate catalyst. Ensure all reagents and glassware are thoroughly dried before use. Sodium acetate should be anhydrous.[8]

  • Suboptimal Reagent Ratio: The molar ratio of the reactants is crucial. An excess of acetic anhydride is often used. Experiment with slight variations in the stoichiometry to find the optimal conditions for your setup.

  • Impure Starting Materials: Impurities in the 4-methylbenzaldehyde, such as the corresponding carboxylic acid, can interfere with the reaction. Purify the aldehyde by distillation if necessary.

Q: I am observing significant side product formation in my Perkin reaction. How can I minimize this?

A: The high temperatures required for the Perkin reaction can lead to the formation of byproducts. Here's how to address this:

  • Temperature Control: While high temperatures are necessary, excessive heat can promote side reactions. Maintain a stable and controlled temperature throughout the reaction.

  • Reaction Time: Prolonged heating can lead to decomposition and the formation of resinous by-products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Purification: After the reaction, unreacted benzaldehyde can be removed by steam distillation.[7] The product can then be purified by recrystallization to remove other impurities.

Knoevenagel-Doebner Condensation

This method involves the condensation of 4-methylbenzaldehyde with malonic acid, often catalyzed by a weak base like piperidine or pyridine.

Q: My Knoevenagel-Doebner reaction is giving a poor yield of this compound. What should I check?

A: Several factors can contribute to low yields in this condensation:

  • Catalyst Activity: The choice and amount of base catalyst are critical. Piperidine is a common catalyst, and its concentration can influence the reaction rate and yield.[9] Insufficient catalyst may lead to an incomplete reaction.

  • Solvent Choice: Pyridine is often used as both a solvent and a catalyst in the Doebner modification, as it also promotes the necessary decarboxylation step.[9][10] Using a different solvent may require optimization of the catalyst system.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. While heating is required, excessive temperatures can lead to the decarboxylation of the product, forming 4-methylstyrene as a byproduct.[11]

  • Water Removal: The condensation reaction produces water, which can inhibit the reaction. Using a Dean-Stark apparatus to remove water azeotropically can improve the yield.

Q: The final product of my Knoevenagel-Doebner reaction is impure. What are the likely contaminants and how can I remove them?

A: Common impurities include unreacted starting materials and side products from decarboxylation.

  • Unreacted 4-methylbenzaldehyde and Malonic Acid: These can be removed during the work-up and purification steps. Washing the crude product with a suitable solvent can help.

  • Decarboxylation Byproduct: As mentioned, 4-methylstyrene can form if the reaction is overheated. Purification by recrystallization is usually effective in separating the desired carboxylic acid from this non-polar impurity.

  • Work-up Procedure: A proper work-up is essential. After the reaction, the mixture is typically acidified to precipitate the cinnamic acid derivative. Ensure the pH is adjusted correctly to maximize precipitation of the product and not the unreacted malonic acid.

Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times for both the Perkin and Knoevenagel-Doebner reactions.

Q: I am having trouble with my microwave-assisted synthesis of this compound. What are some key parameters to consider?

A: While microwave synthesis is rapid, it requires careful control of several parameters:

  • Power and Temperature: The microwave power and target temperature must be optimized. Too high a power level can lead to localized overheating and decomposition.[1] It is crucial to use a dedicated microwave reactor with temperature feedback control.

  • Solvent Choice: The choice of solvent is critical in microwave chemistry as it needs to absorb microwave irradiation efficiently. Solvents like DMF have been shown to be effective.[11] For solvent-free reactions, the reactants themselves must absorb microwaves.

  • Catalyst Selection: The catalyst used in conventional heating may not always be optimal for microwave conditions. For instance, some studies suggest that sodium acetate is less effective in microwave-assisted Perkin reactions, and other bases should be considered.[8]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterPerkin CondensationKnoevenagel-Doebner CondensationMicrowave-Assisted Knoevenagel-Doebner
Starting Materials 4-methylbenzaldehyde, Acetic anhydride4-methylbenzaldehyde, Malonic acid4-methylbenzaldehyde, Malonic acid
Catalyst Sodium acetatePiperidine, PyridinePiperidine
Solvent None (reactants act as solvent)Pyridine, TolueneDMF
Temperature 160-180°CReflux90°C
Reaction Time 4-8 hours2-6 hours30 minutes
Typical Yield ~70%70-80%>85%

Experimental Protocols

Protocol 1: Synthesis of this compound via Perkin Condensation
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methylbenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent).

  • Reaction: Heat the mixture in an oil bath at 160-180°C for 5 hours.

  • Work-up: Allow the mixture to cool slightly and pour it into a beaker of cold water while stirring vigorously. The crude product will precipitate.

  • Purification: Collect the solid by vacuum filtration and wash it with cold water. To remove unreacted 4-methylbenzaldehyde, the crude product can be subjected to steam distillation. Further purify the solid by recrystallization from an ethanol/water mixture.

Protocol 2: Synthesis of this compound via Knoevenagel-Doebner Condensation
  • Reaction Setup: To a solution of 4-methylbenzaldehyde (1 equivalent) in pyridine (3-4 volumes), add malonic acid (1.2 equivalents).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling, pour the reaction mixture into an excess of dilute hydrochloric acid. The this compound will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol/water.

Mandatory Visualization

Perkin_Condensation_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-methylbenzaldehyde 4-methylbenzaldehyde Heating Heating 4-methylbenzaldehyde->Heating Acetic_anhydride Acetic_anhydride Acetic_anhydride->Heating Sodium_acetate Sodium_acetate Sodium_acetate->Heating Workup Workup Heating->Workup Crude Product Purification Purification Workup->Purification 4-Methylcinnamic_acid 4-Methylcinnamic_acid Purification->4-Methylcinnamic_acid Pure Product

Caption: Workflow for the Perkin Condensation synthesis of this compound.

Knoevenagel_Doebner_Mechanism 4-methylbenzaldehyde 4-methylbenzaldehyde Aldol_addition Aldol Addition 4-methylbenzaldehyde->Aldol_addition Malonic_acid Malonic_acid Enolate_formation Enolate Formation Malonic_acid->Enolate_formation Piperidine Piperidine Piperidine->Enolate_formation Enolate_formation->Aldol_addition Dehydration Dehydration Aldol_addition->Dehydration Decarboxylation Decarboxylation Dehydration->Decarboxylation 4-Methylcinnamic_acid 4-Methylcinnamic_acid Decarboxylation->4-Methylcinnamic_acid

Caption: Simplified mechanism of the Knoevenagel-Doebner condensation.

Troubleshooting_Logic Low_Yield Low Yield? Check_Reaction_Time_Temp Check Reaction Time & Temperature Low_Yield->Check_Reaction_Time_Temp Yes Check_Reagent_Purity Check Reagent Purity & Dryness Low_Yield->Check_Reagent_Purity Yes Check_Catalyst Check Catalyst Activity & Amount Low_Yield->Check_Catalyst Yes Impure_Product Impure Product? Optimize_Workup Optimize Work-up Procedure Impure_Product->Optimize_Workup Yes Recrystallize Recrystallize Product Impure_Product->Recrystallize Yes Characterize_Impurities Characterize Impurities (TLC, NMR) Recrystallize->Characterize_Impurities If still impure

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Crude 4-Methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-methylcinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, particularly from a Perkin reaction synthesis, can contain several impurities.[1][2][3][4] These may include unreacted starting materials such as p-methylbenzaldehyde and acetic anhydride.[1][3] Side-products from the condensation reaction can also be present. For material that has been handled or stored improperly, degradation products may also exist.

Q2: What are the most effective methods for purifying crude this compound?

A2: The most common and effective methods for purifying crude this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity and yield.

Q3: What is the expected melting point of pure this compound?

A3: The melting point of pure, predominantly trans this compound is typically in the range of 196-200°C.[5] A broad melting range or a melting point significantly lower than this indicates the presence of impurities.

Q4: How can I assess the purity of my this compound sample?

A4: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying the purity of cinnamic acid derivatives.[6][7][8][9] Thin Layer Chromatography (TLC) can be used for a rapid qualitative assessment of purity.[6] Additionally, the melting point range of the crystalline solid can serve as a good indicator of purity; pure compounds exhibit a sharp melting point.[10]

Troubleshooting Guides

Recrystallization

Issue 1: Low yield of crystals after recrystallization.

  • Possible Cause: Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[11]

  • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. If too much solvent has been added, you can carefully evaporate some of it to concentrate the solution before allowing it to cool.[11]

  • Possible Cause: The cooling process was not efficient, or the final temperature was not low enough.

  • Solution: After the solution has cooled to room temperature, place it in an ice bath to maximize crystal formation.[10]

Issue 2: The product "oils out" instead of forming crystals.

  • Possible Cause: The solution is supersaturated, and the temperature at which the product becomes insoluble is above its melting point in the solvent mixture. This can also be caused by the presence of significant impurities.

  • Solution: Reheat the solution and add a small amount of additional solvent. Allow it to cool more slowly. Using a different solvent or a solvent mixture might also be necessary. If impurities are the suspected cause, consider a preliminary purification step like acid-base extraction.[11]

Issue 3: Colored impurities remain in the final product.

  • Possible Cause: The colored impurities have similar solubility to the this compound in the chosen solvent.

  • Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal to avoid adsorbing your product.

Acid-Base Extraction

Issue 1: Incomplete separation of this compound from neutral impurities.

  • Possible Cause: Insufficient mixing of the organic and aqueous layers.

  • Solution: Ensure vigorous shaking of the separatory funnel to maximize the surface area between the two phases and allow for a complete acid-base reaction.

  • Possible Cause: The aqueous base is not strong enough or is used in insufficient quantity to deprotonate all the carboxylic acid.

  • Solution: Use a sufficient volume of a suitable base, such as saturated sodium bicarbonate solution.[12][13] Test the aqueous layer with pH paper to ensure it is basic.

Issue 2: Poor recovery of this compound after acidification.

  • Possible Cause: Incomplete precipitation of the product after adding acid. This compound has some slight solubility in water.

  • Solution: After acidification, cool the aqueous solution in an ice bath to minimize the solubility of the product. If precipitation is still poor, you can perform a back-extraction with an organic solvent like ethyl acetate or diethyl ether to recover the dissolved product.[14]

Column Chromatography

Issue 1: Poor separation of this compound from impurities.

  • Possible Cause: The chosen solvent system (mobile phase) has a polarity that is either too high or too low.[15][16]

  • Solution: Optimize the mobile phase by performing preliminary TLC analysis with different solvent systems. For silica gel chromatography of carboxylic acids, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), often with a small amount of acetic or formic acid to improve peak shape, is a good starting point.

  • Possible Cause: The column is overloaded with the crude sample.

  • Solution: Use an appropriate ratio of stationary phase (silica gel) to your crude product, typically ranging from 20:1 to 50:1 by weight.[15]

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents.

SolventSolubilityReference
WaterInsoluble[5]
EthanolSoluble[5]
AcetoneSoluble[5]
ChloroformSoluble[5]
DMSO55 mg/mL[17]
Diethyl EtherSoluble[5]

Table 2: Comparison of Purification Methods for this compound.

MethodPrincipleTypical PurityExpected YieldProsCons
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.>98%60-90%Simple, cost-effective, good for removing small amounts of impurities.Can have lower yields due to product loss in mother liquor; may not remove impurities with similar solubility.
Acid-Base Extraction The acidic nature of the carboxylic group allows for its separation from neutral or basic impurities.>95%80-95%Highly effective for removing non-acidic impurities; can handle larger quantities.Requires multiple steps and the use of acids and bases; may not separate from other acidic impurities.
Column Chromatography Differential adsorption of the compound and impurities on a stationary phase.>99%50-85%Can achieve very high purity and separate complex mixtures.More time-consuming, requires larger volumes of solvent, and is more expensive.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until the solvent has completely evaporated.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated 4-methylcinnamate salt will be in the upper aqueous layer. Drain the lower organic layer, which contains any neutral impurities.

  • Wash (Optional): Wash the aqueous layer with a small amount of fresh organic solvent to remove any remaining neutral impurities.

  • Acidification: Transfer the aqueous layer to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid dropwise while stirring until the solution is acidic (test with pH paper) and a precipitate forms.

  • Isolation: Collect the precipitated this compound by vacuum filtration.

  • Washing and Drying: Wash the crystals with cold deionized water and dry them thoroughly.

Protocol 3: Column Chromatography
  • Stationary Phase Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a suitable mobile phase, starting with a low polarity solvent system (e.g., 9:1 hexane:ethyl acetate with 0.5% acetic acid) and gradually increasing the polarity.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Caption: Workflow for the recrystallization of this compound.

Caption: Workflow for acid-base extraction of this compound.

ColumnChromatographyWorkflow A Prepare silica gel column B Load crude This compound A->B C Elute with solvent gradient B->C D Collect fractions C->D E Monitor fractions by TLC D->E F Combine pure fractions E->F I Impure fractions E->I G Evaporate solvent F->G H Pure this compound G->H

Caption: Workflow for column chromatography purification.

References

Dealing with poor solubility of 4-Methylcinnamic acid in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the poor solubility of 4-Methylcinnamic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a crystalline powder with poor solubility in water.[1] It is, however, soluble in several organic solvents.[1][2] This characteristic is crucial for designing experiments, especially when preparing stock and working solutions for biological assays.

Q2: In which organic solvents is this compound soluble?

Data Presentation: Solubility of this compound

SolventReported SolubilityNotes
Water Slightly soluble / Insoluble[1]Solubility is pH-dependent and increases at higher pH.
Dimethyl Sulfoxide (DMSO) 55 mg/mL[3], 100 mg/mL[4]Sonication and warming to 37°C can aid dissolution.[3][4]
Ethanol Soluble[1]A good co-solvent to improve aqueous solubility.
Methanol SolubleSimilar to ethanol, can be used as a co-solvent.
Ether Soluble[1]
Acetone Soluble[1]
Chloroform Soluble[1]

Q3: How does pH affect the solubility of this compound?

A3: As a carboxylic acid, the solubility of this compound in aqueous solutions is highly pH-dependent. At pH values below its pKa (approximately 4.5), the compound exists predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate salt. Therefore, increasing the pH of the aqueous medium can significantly enhance its solubility.

Troubleshooting Guides

Problem 1: My this compound is not dissolving in my desired solvent.

Possible Causes and Solutions:

  • Insufficient Solvent Volume: The concentration you are trying to achieve may be above the solubility limit of the solvent. Try increasing the volume of the solvent.

  • Slow Dissolution Rate: The dissolution process may be slow. Gentle heating (e.g., to 37°C) and sonication can significantly accelerate the dissolution of this compound, especially in DMSO.[4]

  • Incorrect Solvent Choice: For aqueous solutions, the pH may be too low. Consider adjusting the pH to be above 5.5. For organic solvents, ensure you are using one in which it is reported to be soluble, such as DMSO or ethanol.

Problem 2: After dissolving this compound in DMSO, it precipitates when I add it to my aqueous cell culture medium.

Possible Causes and Solutions:

  • Rapid Change in Solvent Polarity: Adding a concentrated DMSO stock solution directly to an aqueous medium can cause the compound to crash out of solution.

    • Solution: Perform a stepwise dilution. First, dilute the DMSO stock with a small volume of a co-solvent that is miscible with both DMSO and water, such as ethanol or PEG400. Then, add this intermediate solution to the aqueous medium with gentle vortexing.[5]

  • Final DMSO Concentration is Too High: High concentrations of DMSO can be toxic to cells.[6]

    • Solution: Aim for a final DMSO concentration of less than 0.5%, and ideally 0.1% or lower, in your final working solution to minimize solvent effects on cell viability and function.[6][7] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[7]

  • Exceeding Aqueous Solubility Limit: The final concentration of this compound in the aqueous medium may still be above its solubility limit, even with a co-solvent.

    • Solution: You may need to lower the final concentration of your compound. It is also possible to use carriers like cyclodextrins to enhance aqueous solubility.[8]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 100 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator

  • Water bath set to 37°C

Procedure:

  • Weigh out the desired amount of this compound into a sterile vial.

  • Add the calculated volume of DMSO to achieve a concentration of 100 mg/mL.

  • Vortex the mixture for 1-2 minutes.

  • Place the vial in a 37°C water bath for 10-15 minutes to facilitate dissolution.[4]

  • Further aid dissolution by placing the vial in a water bath sonicator for 10-15 minutes.[4]

  • Visually inspect the solution to ensure all solid has dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]

Protocol 2: General Method for Preparing Working Solutions for Cell-Based Assays

This protocol provides a general guideline for diluting a DMSO stock solution into an aqueous cell culture medium.

Materials:

  • Concentrated stock solution of this compound in DMSO (from Protocol 1)

  • Pre-warmed cell culture medium

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. Ensure the final DMSO concentration will be ≤ 0.1%.

  • In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing or swirling the medium, add the calculated volume of the DMSO stock solution dropwise to the medium.[6] This slow addition helps to prevent localized high concentrations that can lead to precipitation.

  • Visually inspect the working solution for any signs of precipitation. If precipitation occurs, you may need to prepare a more dilute working solution or use a co-solvent as described in the troubleshooting section.

  • Use the freshly prepared working solution for your experiment immediately.

Visualizations

experimental_workflow Workflow for Solubilizing this compound cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh this compound add_dmso Add DMSO (e.g., to 100 mg/mL) weigh->add_dmso dissolve Heat (37°C) and Sonicate add_dmso->dissolve store Aliquot and Store at -80°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Slowly Add Stock to Medium (while vortexing) thaw->dilute medium Pre-warm Aqueous Medium medium->dilute check Check for Precipitation dilute->check precipitate Precipitation Observed check->precipitate solution Use Stepwise Dilution, Lower Concentration, or Add Co-solvent precipitate->solution

Caption: Workflow for preparing and troubleshooting solutions of this compound.

logical_relationship Factors Influencing this compound Solubility cluster_factors Influencing Factors cluster_methods Enhancement Methods solubility This compound Solubility solvent Solvent Choice (e.g., DMSO, Ethanol) solvent->solubility ph pH of Aqueous Solution ph->solubility temp Temperature temp->solubility concentration Concentration concentration->solubility heating Heating heating->temp sonication Sonication sonication->solubility cosolvency Co-solvency cosolvency->solvent ph_adjust pH Adjustment ph_adjust->ph

Caption: Key factors and methods influencing the solubility of this compound.

References

Technical Support Center: 4-Methylcinnamic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Methylcinnamic acid in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in its solid form?

A1: this compound is a relatively stable organic compound in its solid, crystalline powder form under normal temperature and pressure.[1] Its stability is attributed to its chemical structure, which includes a benzene ring and a conjugated carbon-carbon double bond.[1] However, it is advisable to store the solid compound in a cool, dry place, away from direct heat and sunlight to prevent any potential degradation.[1]

Q2: What are the recommended storage conditions for this compound solutions?

A2: For optimal stability, solutions of this compound should be stored in well-sealed containers to prevent solvent evaporation and contact with air.[1] For long-term storage, it is recommended to keep solutions at low temperatures. Specific recommendations are to store solutions at -80°C for up to one year or at -20°C for up to one month.[2][3][4][5]

Q3: In which common laboratory solvents is this compound soluble?

A3: this compound is soluble in several organic solvents, including dimethyl sulfoxide (DMSO), ethanol, and ether.[1][2][3] To aid dissolution, especially for achieving higher concentrations, gentle heating to 37°C and sonication in an ultrasonic bath are recommended.[3][4]

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: Based on studies of similar compounds like trans-cinnamic acid, this compound is expected to be relatively resistant to major pH-induced degradation within a pH range of 3 to 11.[6][7] However, some studies on other phenolic compounds have shown instability at high pH levels.[6][8] It is good practice to verify the stability in your specific buffer system if the solution is to be stored for an extended period, especially at alkaline pH.

Q5: Is this compound sensitive to light?

A5: Yes, cinnamic acid and its derivatives are known to be susceptible to photodegradation upon exposure to UV irradiation.[3][7][9] Therefore, it is crucial to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil, especially during storage and handling.

Troubleshooting Guide

Q1: I observed a precipitate in my this compound solution after storage at low temperatures. What should I do?

A1: Precipitation upon cooling is a common issue related to the solubility of the compound at lower temperatures.

  • Troubleshooting Steps:

    • Gently warm the solution to room temperature or 37°C.[3][4]

    • Use an ultrasonic bath to aid in redissolving the precipitate.[3][4]

    • If the precipitate does not redissolve, it may indicate that the initial concentration was too high for the solvent at the storage temperature. Consider preparing a more dilute stock solution.

    • To avoid this in the future, consider storing the solution in smaller aliquots to minimize freeze-thaw cycles, or prepare fresh solutions before use.

Q2: The measured concentration of my this compound solution has decreased over time. What could be the cause?

A2: A decrease in concentration can be due to degradation or adsorption to the container surface.

  • Troubleshooting Steps:

    • Check for Degradation:

      • Photodegradation: Was the solution protected from light? Cinnamic acid derivatives can degrade upon exposure to UV light.[3][9] Always store solutions in light-protecting containers.

      • Thermal Degradation: Was the solution exposed to high temperatures? Thermal decomposition can occur at elevated temperatures.[10] Store solutions at the recommended low temperatures.[2][3]

      • Chemical Incompatibility: Is the solvent or buffer compatible with this compound? It is incompatible with strong oxidizing agents.[9][11]

    • Verify Analytical Method: Ensure your analytical method (e.g., HPLC, UV-Vis) is properly calibrated and that the standards are fresh.

    • Consider Adsorption: While less common for this compound, highly sensitive experiments might be affected by adsorption to container walls. Using silanized glass or polypropylene tubes may mitigate this.

Q3: I see a color change in my this compound solution. Is it still usable?

A3: A color change often indicates a chemical change, possibly due to degradation.

  • Troubleshooting Steps:

    • Do not use the solution for critical experiments.

    • Try to identify the cause. Was the solution exposed to light, high temperatures, or incompatible chemicals?

    • If possible, analyze the solution using a stability-indicating method like HPLC to check for the presence of degradation products.

    • Prepare a fresh solution, ensuring proper storage and handling procedures are followed.

Data Presentation

Table 1: Solubility and Storage of this compound

ParameterDetailsSource(s)
Common Solvents DMSO, Ethanol, Ether[1][2][3]
Solubility in DMSO 55 mg/mL (339.11 mM)[2]
Enhancing Solubility Heating to 37°C and sonication[3][4]
Solid Storage Cool (2-8°C), dry, dark place[1]
Solution Storage (Short-term) -20°C for up to 1 month[3][4]
Solution Storage (Long-term) -80°C for up to 1 year[2][5]

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol outlines a general procedure for developing a stability-indicating HPLC method.

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

    • Prepare working solutions by diluting the stock solution to a suitable concentration range for analysis (e.g., 1-100 µg/mL).

  • Forced Degradation Studies (Stress Testing):

    • Acid Hydrolysis: Mix the drug solution with 0.1N HCl and incubate at 60°C for 30 minutes.[12]

    • Base Hydrolysis: Mix the drug solution with 0.1N NaOH and incubate at 60°C for 30 minutes.[12]

    • Oxidative Degradation: Treat the drug solution with a suitable oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Heat the solid drug or its solution at an elevated temperature (e.g., 70°C) for a specified period.

    • Photodegradation: Expose the drug solution to UV light (e.g., 254 nm or 365 nm) for a specified duration.

    • Neutralize acidic and basic samples before injection.

  • HPLC Method Development:

    • Column: A C18 reversed-phase column is a good starting point.[8]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

    • Detection: Use a UV detector, monitoring at the maximum absorbance wavelength of this compound (around 272-279 nm).[2][9] A photodiode array (PDA) detector is recommended to check for peak purity.

    • Optimization: Adjust the gradient, flow rate, and column temperature to achieve good separation between the parent compound and any degradation products.

  • Analysis and Data Interpretation:

    • Inject the stressed samples and a non-stressed control.

    • Identify the peak for this compound based on its retention time.

    • New peaks observed in the stressed samples are likely degradation products.

    • The method is considered "stability-indicating" if the parent peak is well-resolved from all degradation peaks.

    • Quantify the decrease in the parent peak area to determine the extent of degradation.

Protocol 2: Monitoring Degradation by UV-Vis Spectroscopy

This protocol provides a simpler, high-throughput method for monitoring stability.

  • Preparation of Solutions:

    • Prepare a solution of this compound in the desired solvent or buffer at a known concentration.

  • UV-Vis Spectrum Scan:

    • Scan the UV-Vis spectrum of the initial solution (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax), which should be around 272-279 nm.[2][9]

  • Stability Study:

    • Store the solution under the desired conditions (e.g., different temperatures, light exposure).

    • At specified time points, take an aliquot of the solution and record its UV-Vis spectrum.

  • Data Analysis:

    • Monitor the absorbance at the λmax. A decrease in absorbance over time indicates degradation of the compound.[1]

    • Changes in the shape of the spectrum or the appearance of new peaks may indicate the formation of degradation products.[1]

    • The percentage of remaining this compound can be estimated by comparing the absorbance at λmax at each time point to the initial absorbance.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Stability Analysis start Weigh Solid This compound dissolve Dissolve in Appropriate Solvent start->dissolve sonicate Sonicate/Warm if Necessary dissolve->sonicate storage_options Store in Aliquots sonicate->storage_options protect Protect from Light storage_options->protect temp Store at -20°C or -80°C storage_options->temp analysis Analyze by HPLC/UV-Vis storage_options->analysis data Evaluate Data for Degradation analysis->data

Caption: Workflow for preparing and storing this compound solutions.

troubleshooting_guide cluster_precipitate Precipitation Issue cluster_degradation Degradation Issue issue Instability Observed (e.g., Precipitation, Conc. Drop) check_solubility Is concentration too high for storage temperature? issue->check_solubility Precipitate check_light Was solution exposed to light? issue->check_light Concentration Drop or Color Change action_precipitate Warm and sonicate. Consider diluting or preparing fresh. check_solubility->action_precipitate action_degradation Protect from light/heat. Use compatible solvents. Prepare fresh solution. check_light->action_degradation check_temp Was solution exposed to heat? check_temp->action_degradation check_chem Any incompatible chemicals present? check_chem->action_degradation

Caption: Troubleshooting decision tree for stability issues.

degradation_pathway cluster_stressors Stress Factors compound This compound in Solution degradation Degradation Products compound->degradation uv_light UV Light uv_light->degradation Photodegradation heat High Temperature heat->degradation Thermal Decomposition oxidants Strong Oxidants oxidants->degradation Oxidation

Caption: Potential degradation pathways for this compound.

References

Interpreting unexpected peaks in the NMR of 4-Methylcinnamic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of 4-Methylcinnamic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I see unexpected peaks in the aromatic region (7.0-8.0 ppm) of my ¹H NMR spectrum. What could they be?

A1: Unexpected signals in the aromatic region could be due to several factors:

  • Starting Material Impurities: If this compound was synthesized from 4-methylbenzaldehyde, residual amounts of this starting material may be present. 4-methylbenzaldehyde typically shows a singlet for the aldehyde proton around 9.96 ppm and aromatic signals.

  • Isomeric Impurities: The presence of the cis (or Z) isomer of this compound is a common impurity. The vinyl protons of the trans isomer typically show a doublet with a large coupling constant (J) of approximately 16 Hz[1]. The corresponding protons of the cis isomer are expected to have a smaller coupling constant (around 12 Hz) and may appear at slightly different chemical shifts.

  • Solvent Impurities: Residual signals from common NMR solvents can appear in the aromatic region. For example, benzene can appear as a singlet at ~7.16 ppm.

Q2: There is a singlet around 2.1-2.3 ppm that I was not expecting. What is its origin?

A2: A singlet in this region could be:

  • Acetic Anhydride: If the synthesis involved acetic anhydride (e.g., in a Perkin reaction), a residual amount might be present, which would appear as a singlet around 2.26 ppm.

  • Acetone: Acetone is a common laboratory solvent and a frequent contaminant, showing a singlet at approximately 2.05 ppm.

Q3: I am seeing a broad peak between 10-12 ppm. Is this normal?

A3: Yes, a broad singlet in this region is characteristic of the carboxylic acid proton (-COOH). Its chemical shift can vary depending on the solvent, concentration, and temperature.

Q4: My baseline is noisy and the peaks are broad. What can I do?

A4: Poor signal-to-noise ratio and broad peaks can result from:

  • Low Sample Concentration: Insufficient amount of the compound will lead to a noisy spectrum.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

  • Solid Particles: Undissolved solid particles in the NMR tube will disrupt the magnetic field homogeneity, leading to broad peaks. Ensure your sample is fully dissolved and filtered if necessary.

Data Presentation: NMR Chemical Shifts

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for trans-4-Methylcinnamic acid and potential impurities.

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) in DMSO-d₆

CompoundFunctional GroupChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
trans-4-Methylcinnamic acidAr-H7.57d8.1
=CH-Ar7.55d16.2
Ar-H7.22d8.1
Ar-CH₃2.35 (approx.)s-
-COOH12.0 (approx.)br s-
cis-4-Methylcinnamic acid (expected)=CH-COOH / =CH-Ar~5.9-6.5d~12
4-Methylbenzaldehyde-CHO~9.96s-
Ar-H~7.3-7.8m-
Ar-CH₃~2.4s-
Acetic Anhydride-CH₃~2.26s-
Acetone-CH₃~2.05s-
DMSO-d₅solvent residual~2.50quintet-
WaterH₂O~3.33s-

Table 2: ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

CompoundCarbonChemical Shift (ppm)[1]
trans-4-Methylcinnamic acidC=O167.81
=CH-Ar144.02
Ar-C (quat.)140.20
Ar-CH129.58
Ar-CH128.22
=CH-COOH118.18
Ar-CH₃21.05
DMSO-d₆solvent39.52

Experimental Protocols

Standard Protocol for NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of your this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃) to the vial.

  • Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If the sample does not fully dissolve, you can try gentle warming or sonication.

  • Filtering: If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. This is crucial to avoid broad peaks.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Instrument Insertion: Wipe the outside of the NMR tube before inserting it into the spinner turbine and placing it in the NMR spectrometer.

Mandatory Visualizations

Troubleshooting Workflow for Unexpected NMR Peaks

troubleshooting_workflow Troubleshooting Unexpected NMR Peaks start Unexpected Peak Observed check_region Identify Peak's Chemical Shift and Multiplicity start->check_region is_aromatic Aromatic Region? (6.5-8.5 ppm) check_region->is_aromatic is_aliphatic Aliphatic Region? (0.5-3.0 ppm) check_region->is_aliphatic is_downfield Far Downfield? (>9.0 ppm) check_region->is_downfield impurity_starting_material Potential Starting Material (e.g., 4-methylbenzaldehyde) is_aromatic->impurity_starting_material Yes impurity_cis_isomer Potential cis-Isomer (Check J-coupling) is_aromatic->impurity_cis_isomer Yes impurity_solvent Solvent or Grease (Check solvent peak tables) is_aromatic->impurity_solvent Yes is_aliphatic->impurity_solvent Yes impurity_reagent Reagent Impurity (e.g., Acetic Anhydride) is_aliphatic->impurity_reagent Yes impurity_aldehyde Aldehyde Impurity (from starting material) is_downfield->impurity_aldehyde Yes end Peak Identified impurity_starting_material->end impurity_cis_isomer->end impurity_solvent->end impurity_aldehyde->end impurity_reagent->end

Caption: A flowchart for troubleshooting unexpected peaks in the NMR spectrum.

Chemical Structures of this compound and Potential Impurities

chemical_structures This compound and Potential Impurities cluster_main Target Compound cluster_impurities Potential Impurities trans_acid trans-4-Methylcinnamic Acid trans_acid_img cis_acid_img cis_acid cis-4-Methylcinnamic Acid aldehyde_img aldehyde 4-Methylbenzaldehyde anhydride_img anhydride Acetic Anhydride

Caption: Structures of this compound and common impurities.

References

Technical Support Center: HPLC Analysis of 4-Methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chromatographic analysis. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered with 4-Methylcinnamic acid.

Troubleshooting Guide: Resolving Peak Tailing for this compound

This guide provides a systematic approach to diagnosing and fixing the common causes of peak tailing for acidic compounds like this compound.

Q1: My chromatogram for this compound shows significant peak tailing. Where should I start troubleshooting?

A1: Peak tailing is a common issue that can compromise the accuracy and resolution of your analysis. It is typically caused by chemical interactions within the column or physical problems within the HPLC system. Follow the systematic workflow below to identify and resolve the issue.

G start Observe Peak Tailing (Tailing Factor > 1.2) check_all_peaks Does tailing affect all peaks or just this compound? start->check_all_peaks all_peaks All Peaks Tailing (Likely Physical/System Issue) check_all_peaks->all_peaks All Peaks one_peak Only this compound Tailing (Likely Chemical Interaction) check_all_peaks->one_peak Specific Peak check_fittings Check for Dead Volume (fittings, tubing length/ID) all_peaks->check_fittings check_column_void Check for Column Void or Blocked Frit check_fittings->check_column_void check_ph Is Mobile Phase pH > 2.5? one_peak->check_ph adjust_ph Adjust Mobile Phase pH to 2.0 - 2.5 check_ph->adjust_ph Yes check_column_type Is column end-capped? check_ph->check_column_type No other_issues Consider Other Issues: - Sample Overload - Solvent Mismatch adjust_ph->other_issues use_endcapped Use a Modern, High-Purity, End-Capped Column check_column_type->use_endcapped No check_column_type->other_issues Yes

Caption: A logical workflow for troubleshooting HPLC peak tailing.
Q2: The peak tailing is specific to this compound. How do I address the chemical interactions?

A2: Tailing specific to your analyte is most often caused by secondary interactions between the analyte and the stationary phase, or by suboptimal mobile phase conditions. For this compound, an acidic analyte, the primary cause is often the interaction of its ionized form with active sites on the silica packing.

Primary Cause: Silanol Interactions Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At a mobile phase pH above ~3.5-4.0, these silanols can deprotonate to become negatively charged (Si-O⁻). This compound has a pKa of approximately 4.56.[1] When the mobile phase pH is near or above this pKa, the acid deprotonates to its carboxylate anion form. This negatively charged analyte can then be repelled by the negatively charged silanols, or interact in complex ways, leading to peak tailing.[2][3]

G cluster_0 Stationary Phase Surface cluster_1 Mobile Phase silanol Deprotonated Silanol Group (Si-O⁻) (Active Site) analyte Ionized this compound (Anion) analyte->silanol Secondary Interaction (Causes Peak Tailing)

Caption: Secondary interaction mechanism causing peak tailing.

Solutions:

  • Optimize Mobile Phase pH: The most effective way to reduce this interaction is to lower the mobile phase pH. By adjusting the pH to be at least 2 units below the analyte's pKa (i.e., pH ≤ 2.5), you ensure that the this compound remains in its neutral, protonated form. This minimizes secondary interactions and significantly improves peak shape.

  • Use a High-Quality, End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less active.[2] Using a high-purity, fully end-capped C18 or C8 column is highly recommended for analyzing acidic compounds.

  • Increase Buffer Concentration: If operating at a mid-range pH is unavoidable, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can sometimes help mask the residual silanol sites and improve peak symmetry.

Q3: Can you provide a detailed protocol for preparing a mobile phase at the correct pH?

A3: Absolutely. Preparing a buffered mobile phase correctly is crucial for reproducible results. Here is a protocol for preparing 1 liter of a mobile phase consisting of Acetonitrile:20mM Phosphate Buffer at pH 2.5 (50:50 v/v) .

Experimental Protocol: Mobile Phase Preparation

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade water

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • Calibrated pH meter

  • 1 L volumetric flask

  • Graduated cylinders

  • 0.45 µm or 0.22 µm membrane filter

Procedure:

  • Prepare Aqueous Buffer (20mM Potassium Phosphate):

    • Weigh out 2.72 g of potassium dihydrogen phosphate (KH₂PO₄, MW = 136.09 g/mol ).

    • Add it to a 1 L volumetric flask.

    • Add ~800 mL of HPLC-grade water and swirl to dissolve the salt completely.

  • Adjust pH:

    • Place a calibrated pH probe into the buffer solution.

    • Slowly add phosphoric acid dropwise while stirring until the pH meter reads 2.50 ± 0.05.

    • Once the target pH is reached, add HPLC-grade water to the 1 L mark. Mix thoroughly. This is your aqueous buffer stock.

  • Filter the Buffer:

    • Filter the entire 1 L of the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates. This protects the pump and column.[4]

  • Mix the Final Mobile Phase:

    • Using a clean graduated cylinder, measure 500 mL of the filtered pH 2.5 buffer.

    • Using another clean graduated cylinder, measure 500 mL of HPLC-grade acetonitrile.

    • Combine the two liquids in a clean mobile phase reservoir bottle.

  • Degas the Mobile Phase:

    • Mix the solution well and degas it for 10-15 minutes using sonication or vacuum degassing to prevent air bubbles in the system.[4] Your mobile phase is now ready for use.

Frequently Asked Questions (FAQs)

Q1: What is a tailing factor and what is an acceptable value?

A tailing factor (Tf), also known as the USP tailing factor, is a quantitative measure of peak asymmetry. A perfectly symmetrical, Gaussian peak has a Tf of 1.0. A value greater than 1 indicates peak tailing.[5] For most applications, a tailing factor between 0.9 and 1.5 is considered acceptable. However, for high-precision quantitative analysis, a value below 1.2 is often required.

The USP Tailing Factor is calculated as: Tf = W₀.₀₅ / (2 * f) Where:

  • W₀.₀₅ is the peak width at 5% of the peak height.

  • f is the distance from the peak's leading edge to the center of the peak at 5% height.[6]

Q2: How does sample overload cause peak tailing for this compound?

Sample overload occurs when the amount of analyte injected onto the column saturates the stationary phase at the column inlet. This leads to a distortion of the peak, often appearing as a "right triangle" shape, which is a classic sign of mass overload.[7] For acidic compounds like this compound, high concentrations can also lead to localized pH changes on the column, further exacerbating tailing.

Solution:

  • Reduce Injection Volume: Try decreasing the injection volume by half and see if the peak shape improves.

  • Dilute the Sample: Prepare a more dilute sample and inject the original volume. If tailing decreases, the original sample was overloaded.[7]

Q3: My sample is dissolved in a strong solvent (like 100% Acetonitrile) but my mobile phase is weak. Can this cause tailing?

Yes, this is a common problem known as solvent mismatch. If your sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% ACN for a 50% ACN mobile phase), the sample band will not focus properly at the head of the column. This causes band broadening and can lead to distorted or tailing peaks, especially for early-eluting compounds.

Solution:

  • Whenever possible, dissolve and inject your sample in the initial mobile phase.

  • If the sample is not soluble in the mobile phase, use the weakest solvent possible that still provides adequate solubility.

Q4: How do different mobile phase modifiers affect the peak shape of this compound?

Mobile phase modifiers are additives, typically acids, used to control pH and improve peak shape. For acidic analytes, acidic modifiers are crucial.

ModifierTypical ConcentrationEffect on this compound Peak Shape
Phosphoric Acid 0.1%Excellent for setting a low, stable pH (around 2-2.5). Very effective at eliminating tailing by keeping the analyte fully protonated. Not suitable for LC-MS.
Formic Acid 0.1%Good choice for LC-MS compatibility. Provides a pH of ~2.7. Generally yields sharp, symmetrical peaks for acidic compounds.
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Strong ion-pairing agent that can improve peak shape but is known to cause significant ion suppression in mass spectrometry. Use with caution if MS detection is required.

Recommendation: For UV-based detection, 0.1% Phosphoric Acid is an excellent choice. For LC-MS applications, 0.1% Formic Acid is the standard and most effective modifier.

References

Improving resolution in the chromatographic separation of cinnamic acids

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Chromatographic Separation of Cinnamic Acids

Welcome to the technical support center for the chromatographic separation of cinnamic acids and their derivatives. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving optimal resolution.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the mobile phase pH so critical for separating cinnamic acids?

A1: Cinnamic acids are ionizable compounds. The pH of the mobile phase dictates whether they are in their ionized or non-ionized state.[1] The ionized form is more polar and will elute faster in reversed-phase chromatography, while the non-ionized (protonated) form is less polar and will be retained longer on the column.[1][2] Controlling the pH is therefore a powerful tool to manipulate retention times and selectivity. For reproducible results, the mobile phase pH should be at least one to two pH units away from the pKa of the cinnamic acids being analyzed.[2][3]

Q2: What is the ideal starting pH for method development with cinnamic acids?

A2: A starting pH between 2 and 4 is generally recommended for method development with acidic compounds like cinnamic acids.[4] This low pH ensures that the carboxylic acid groups are fully protonated (non-ionized), leading to increased retention and often better peak shapes by minimizing interactions with residual silanols on the silica-based stationary phase.[4]

Q3: Which organic modifier, methanol or acetonitrile, is better for separating cinnamic acids?

A3: Both methanol and acetonitrile are commonly used. Acetonitrile typically has a lower viscosity, which can lead to higher efficiency and lower backpressure.[5] However, the choice can also affect selectivity. It is often beneficial to screen both solvents during method development to see which provides a better separation profile for the specific cinnamic acid derivatives in your sample.

Q4: Can increasing the column temperature improve my separation?

A4: Yes, increasing the column temperature can improve performance by reducing the viscosity of the mobile phase, which leads to better efficiency and potentially sharper peaks.[6][7] However, be aware that temperature can also alter the selectivity of the separation, sometimes changing the elution order of compounds.[6] It is a useful parameter to optimize but should be controlled precisely for method robustness.

Q5: What are the advantages of using a UPLC or a column with core-shell particles?

A5: Ultra-High Performance Liquid Chromatography (UPLC) systems and columns packed with solid-core (or core-shell) particles can significantly enhance separation performance. These technologies provide much higher efficiency (a higher number of theoretical plates) compared to traditional HPLC columns.[8] This increased efficiency leads directly to higher resolution, allowing for the separation of very closely eluting compounds without extensive changes to the method's mobile phase or other conditions.[8]

Troubleshooting Guide

This guide addresses specific chromatographic problems in a question-and-answer format.

Problem 1: My cinnamic acid peaks are broad and tailing.

  • Possible Cause 1: Inappropriate Mobile Phase pH.

    • Explanation: If the mobile phase pH is too close to the pKa of the cinnamic acids, both the ionized and non-ionized forms of the analytes may exist simultaneously, leading to poor peak shape.[3]

    • Solution: Adjust the mobile phase pH to be at least one unit below the pKa of the cinnamic acids. Adding a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) to the aqueous portion of the mobile phase is a common and effective strategy.[9]

  • Possible Cause 2: Secondary Interactions with the Column.

    • Explanation: Free silanol groups on the surface of the silica stationary phase can interact with the acidic analytes, causing peak tailing.

    • Solution: Use a modern, end-capped column with low silanol activity. Alternatively, operating at a low pH (e.g., pH 2-3) will suppress the ionization of the silanol groups, minimizing these interactions.[4]

  • Possible Cause 3: Column Contamination or Degradation.

    • Explanation: Accumulation of strongly retained sample components or degradation of the stationary phase can lead to active sites that cause tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[10]

Problem 2: I have poor resolution between two or more cinnamic acid derivatives (co-elution).

  • Possible Cause 1: Suboptimal Mobile Phase Composition.

    • Explanation: The ratio of organic solvent to aqueous buffer is not optimal for separating the compounds of interest.

    • Solution: Optimize the mobile phase. Try adjusting the solvent strength by running a gradient elution to identify the approximate organic solvent percentage needed for elution, then fine-tune with a shallow gradient or isocratic runs around that percentage.[9] You can also try switching the organic solvent (e.g., from methanol to acetonitrile) to alter selectivity.

  • Possible Cause 2: Insufficient Column Efficiency.

    • Explanation: The column may not have enough theoretical plates to resolve the analytes.

    • Solution: Increase efficiency by using a longer column, a column with a smaller particle size (e.g., switching from 5 µm to 3 µm or sub-2 µm particles), or a column with core-shell technology.[11]

  • Possible Cause 3: Inappropriate pH.

    • Explanation: The chosen pH may not be optimal for differentiating the ionization states of the target compounds.

    • Solution: Perform trial runs at different pH values (e.g., pH 2.5, 3.5, 5.0) to see how selectivity between the critical pair is affected. A small change in pH can sometimes dramatically improve resolution.[4]

Problem 3: My retention times are shifting from one run to the next.

  • Possible Cause 1: Inadequate Column Equilibration.

    • Explanation: The column is not fully equilibrated with the mobile phase conditions before injection, which is especially common in gradient elution.

    • Solution: Increase the column equilibration time between runs to ensure the column chemistry is stable before the next injection.[10]

  • Possible Cause 2: Mobile Phase Instability or Inconsistent Preparation.

    • Explanation: The mobile phase composition is changing over time due to evaporation of the organic component or inconsistent manual preparation. Buffers can also be a source of variability if not prepared carefully.

    • Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.[10] If using a buffer, ensure it is fully dissolved and the pH is measured on the aqueous portion before mixing with the organic solvent.[4]

  • Possible Cause 3: Fluctuations in Column Temperature.

    • Explanation: The laboratory temperature is not stable, and no column oven is being used. Temperature affects mobile phase viscosity and analyte retention.

    • Solution: Use a thermostatted column compartment to maintain a constant and consistent temperature throughout the analysis.[10]

Experimental Protocols & Data

Example Protocol: HPLC-DAD Separation of Cinnamic Acids

This protocol is a representative method for the separation of trans-cinnamic acid and related compounds on a standard C18 column.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12][13]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid (or another acid to adjust pH to ~2.5-3.0).

    • Solvent B: Methanol or Acetonitrile.

  • Flow Rate: 1.0 mL/min.[12][13]

  • Detection: UV detection at 280 nm or 292 nm.[12][14]

  • Injection Volume: 10 µL.[13]

  • Column Temperature: 30 °C.

  • Gradient Program:

    • A linear gradient is often effective. For example, starting with a lower percentage of Solvent B (e.g., 20%) and increasing to a higher percentage (e.g., 100%) over 30 minutes can separate compounds with a range of polarities.[12][13]

Quantitative Data: Column Performance Comparison

The choice of stationary phase can significantly impact selectivity and resolution. The table below summarizes a comparison of different column types for the separation of phenolic compounds, including cinnamic acid derivatives.

Column TypeStationary PhaseKey Performance CharacteristicsReference
Kinetex Biphenyl Biphenyl (Core-Shell)Increased peak capacity (>30%), higher selectivity, and better resolution for closely related isomers compared to traditional C18 columns.[15]
LiChrospher C18 C18 (Fully Porous)Standard performance, able to separate major phenolic compounds but may co-elute some isomers.[15]
Spherisorb C18 C18 (Fully Porous)Lower resolution compared to the other columns, with co-elution of key isomers observed.[15]

Visual Guides: Workflows and Logic Diagrams

The following diagrams illustrate logical workflows for method development and troubleshooting.

MethodDevelopment start Define Analytes (e.g., Cinnamic, Ferulic, Caffeic Acids) col_select Column Selection (Start with C18, 5µm) start->col_select mp_dev Mobile Phase Development (Screen MeOH vs. ACN) col_select->mp_dev ph_opt pH Optimization (Test pH 2.5 vs. 3.5) mp_dev->ph_opt grad_opt Gradient Optimization (Adjust slope and time) ph_opt->grad_opt res_check Resolution Check (Rs > 1.5?) grad_opt->res_check temp_flow Fine-Tuning (Adjust Temperature / Flow Rate) res_check->temp_flow No validate Method Validation res_check->validate Yes temp_flow->grad_opt end Optimized Method validate->end

Caption: Systematic workflow for HPLC method development.

Troubleshooting start Poor Resolution or Peak Shape Observed tailing Peak Tailing? start->tailing ph_low Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) tailing->ph_low Yes coelution Co-elution? tailing->coelution No col_check Check Column Health (Flush or Replace) ph_low->col_check resolved Resolution Improved col_check->resolved adjust_grad Adjust Gradient Slope (Make it shallower) coelution->adjust_grad Yes broad Broad Peaks? coelution->broad No change_solv Change Organic Solvent (MeOH <-> ACN) adjust_grad->change_solv change_col Use Higher Efficiency Column (e.g., Core-shell or UPLC) change_solv->change_col change_col->resolved check_leaks Check for System Leaks or Extra-column Volume broad->check_leaks Yes broad->resolved No check_leaks->resolved

Caption: Troubleshooting logic for poor chromatographic resolution.

References

Technical Support Center: Synthesis of 4-Methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of 4-Methylcinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory and production efforts.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Low Product Yield

Q1: My Perkin reaction for this compound is giving a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the Perkin reaction for this compound can stem from several factors. The traditional method, which involves heating p-methylbenzaldehyde and acetic anhydride, often suffers from high reaction temperatures (around 160-180°C) and can result in yields of only about 70% due to byproduct formation.[1]

Potential Causes and Solutions:

  • Suboptimal Reaction Temperature: Excessive heat can lead to the decomposition of the product and the formation of resinous byproducts.[2] Conversely, a temperature that is too low will result in an incomplete reaction.

    • Solution: Carefully control the reaction temperature. For the traditional Perkin reaction, maintaining a stable temperature in the range of 160-170°C is crucial. Consider using an oil bath for uniform heating.

  • Impure Reactants: The presence of impurities in p-methylbenzaldehyde or acetic anhydride can interfere with the reaction.

    • Solution: Use freshly distilled p-methylbenzaldehyde and high-purity acetic anhydride.

  • Inefficient Catalyst: The alkali salt of the acid, typically sodium or potassium acetate, acts as the base catalyst.[3][4][5] Its effectiveness can be diminished if it is not anhydrous.

    • Solution: Use freshly fused and finely powdered anhydrous sodium or potassium acetate to ensure catalytic activity.

  • Alternative High-Yield Method: A modified approach using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst with p-methylbenzaldehyde and succinic acid at room temperature has been reported to provide higher yields with fewer byproducts.[1]

Q2: I'm experiencing a low yield in the Knoevenagel condensation for this compound. What should I investigate?

A2: The Knoevenagel condensation is a versatile method for synthesizing cinnamic acids.[6][7][8][9] Low yields in the synthesis of this compound via this route can often be attributed to the choice of catalyst, solvent, and reaction conditions.

Potential Causes and Solutions:

  • Inappropriate Base Catalyst: The choice of base is critical. While pyridine is traditionally used, it is toxic.[6] Weaker bases may not be effective in deprotonating the active methylene compound (e.g., malonic acid).

    • Solution: Piperidine is a commonly used and effective base for this reaction.[8] The use of catalysts like DABCO has also been shown to give excellent yields under mild conditions.[7] Proline has also been used as a green catalyst in ethanol.

  • Unsuitable Solvent: The solvent can significantly influence the reaction rate and yield.

    • Solution: While pyridine can act as both a solvent and a catalyst, greener alternatives like ethanol or even solvent-free conditions have been successfully employed.[8][9] Toluene can be a suitable solvent when using triethylamine as a base.[6]

  • Reaction Time and Temperature: Insufficient reaction time or temperature can lead to incomplete conversion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction of p-tolualdehyde with malonic acid in the presence of a base like piperidine in a suitable solvent may require several hours at reflux to go to completion.

Product Impurity

Q3: My final this compound product is impure. What are the likely contaminants and how can I remove them?

A3: Impurities in the final product can arise from unreacted starting materials, side reactions, or intermediates.

Common Impurities and Purification Strategies:

  • Unreacted p-Methylbenzaldehyde: This is a common impurity, especially if the reaction has not gone to completion.

    • Removal: During the workup, after converting the cinnamic acid to its water-soluble salt with a base (e.g., sodium carbonate), unreacted p-methylbenzaldehyde can be removed by extraction with an organic solvent like ether or by steam distillation. The this compound is then precipitated by acidifying the aqueous solution.

  • Byproducts from Side Reactions: In the Perkin reaction, high temperatures can lead to the formation of polymeric or resinous materials.[2] In the Knoevenagel condensation, side reactions can also occur depending on the specific conditions.

    • Removal: Recrystallization is a highly effective method for purifying this compound. Ethanol is a commonly used solvent for recrystallization.[1]

  • Isomeric Impurities: While the trans-isomer of this compound is the major product, small amounts of the cis-isomer may also be formed.

    • Removal: The trans-isomer is generally less soluble and can often be separated from the cis-isomer by careful recrystallization.

Frequently Asked Questions (FAQs)

Q4: Which synthesis method is best for scaling up the production of this compound?

A4: The choice of method for scale-up depends on several factors including desired yield, purity requirements, cost, safety, and environmental considerations.

  • Perkin Reaction: While a classic method, the high temperatures required can be a challenge for large-scale reactors, and the yield is often moderate.[1] Careful temperature control is critical to avoid byproduct formation.

  • Knoevenagel Condensation: This method often offers milder reaction conditions and can provide high yields. The use of toxic pyridine is a significant drawback for industrial applications, but alternative, greener catalysts and solvents are available.[6][8] This method is a strong candidate for scale-up if optimized with non-toxic reagents.

  • Heck Reaction: This palladium-catalyzed cross-coupling reaction can be highly efficient. However, the cost of the palladium catalyst and the need for its efficient removal from the final product are important considerations for large-scale production. Catalyst deactivation can also be a challenge.

Q5: How can I monitor the progress of my this compound synthesis?

A5: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product. This allows you to determine the optimal reaction time and prevent the formation of byproducts from prolonged reaction times or excessive heating.

Q6: What are the key safety precautions to take when synthesizing this compound?

A6: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:

  • Acetic Anhydride (Perkin Reaction): Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Pyridine (Knoevenagel Condensation): Toxic and flammable. Use only in a well-ventilated fume hood.

  • Organic Solvents: Many of the solvents used are flammable. Avoid open flames and work in a well-ventilated area.

  • Bases: Strong bases should be handled with care to avoid skin and eye contact.

Data Presentation

The following table summarizes typical reaction conditions and yields for different methods of this compound synthesis. Please note that yields are highly dependent on the specific experimental conditions and optimization.

Synthesis Method Reactants Catalyst/Base Solvent Temperature (°C) Reaction Time Typical Yield (%) Reference
Perkin Reaction p-Methylbenzaldehyde, Acetic AnhydrideSodium AcetateNone160-1803-5 hours~70[1]
Modified Perkin p-Methylbenzaldehyde, Succinic AcidDBUNoneRoom Temp2-3 hoursHigh[1]
Knoevenagel p-Methylbenzaldehyde, Malonic AcidPiperidinePyridineRefluxSeveral hoursGood to Excellent[8]
Green Knoevenagel p-Methylbenzaldehyde, Malonic AcidProlineEthanol604 hours60-80
Heck Reaction 4-Iodotoluene, Acrylic AcidPalladium CatalystVariousVariousVariousVariable

Experimental Protocols

Perkin Reaction for this compound

This protocol is a general representation of the traditional Perkin reaction.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 10.0 g of freshly distilled p-methylbenzaldehyde, 15.0 g of acetic anhydride, and 5.0 g of freshly fused and powdered anhydrous sodium acetate.

  • Reaction: Heat the mixture in an oil bath to 160-170°C and maintain this temperature with stirring for 4-5 hours.

  • Workup: Allow the mixture to cool slightly and then pour it into a large beaker containing 100 mL of water. Boil the mixture for 15-20 minutes to hydrolyze any unreacted acetic anhydride.

  • Purification: Cool the mixture in an ice bath. The crude this compound will precipitate. Collect the solid by vacuum filtration and wash it with cold water.

  • Recrystallization: Recrystallize the crude product from ethanol to obtain pure this compound.

Knoevenagel Condensation for this compound

This protocol is based on the Doebner modification of the Knoevenagel condensation.

  • Reactant Mixture: In a round-bottom flask fitted with a reflux condenser, dissolve 10.0 g of p-methylbenzaldehyde and 10.0 g of malonic acid in 20 mL of pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.5 mL) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture and pour it into a mixture of 50 mL of concentrated hydrochloric acid and 50 g of crushed ice.

  • Purification: The precipitated crude this compound is collected by vacuum filtration, washed with cold water, and then recrystallized from ethanol.

Visualizations

Logical Workflow for Troubleshooting Low Yield in this compound Synthesis

Troubleshooting_Low_Yield Start Low Yield of This compound Reaction_Type Identify Synthesis Method Start->Reaction_Type Perkin Perkin Reaction Reaction_Type->Perkin Perkin Knoevenagel Knoevenagel Condensation Reaction_Type->Knoevenagel Knoevenagel Heck Heck Reaction Reaction_Type->Heck Heck Perkin_Temp Check Temperature Control (160-180°C) Perkin->Perkin_Temp Knoevenagel_Base Evaluate Base Catalyst (e.g., piperidine, DABCO) Knoevenagel->Knoevenagel_Base Heck_Catalyst Check Catalyst Activity (deactivation issues) Heck->Heck_Catalyst Perkin_Reactants Verify Reactant Purity (distill aldehyde, use pure anhydride) Perkin_Temp->Perkin_Reactants Perkin_Catalyst Ensure Anhydrous Catalyst (freshly fused acetate) Perkin_Reactants->Perkin_Catalyst Perkin_Alternative Consider Alternative Method (e.g., DBU catalyst) Perkin_Catalyst->Perkin_Alternative Knoevenagel_Solvent Optimize Solvent (e.g., pyridine, ethanol, toluene) Knoevenagel_Base->Knoevenagel_Solvent Knoevenagel_Conditions Adjust Reaction Time/Temp (monitor by TLC) Knoevenagel_Solvent->Knoevenagel_Conditions Heck_Ligand Optimize Ligand Choice Heck_Catalyst->Heck_Ligand Heck_Conditions Vary Base and Solvent Heck_Ligand->Heck_Conditions

Caption: Troubleshooting workflow for low yield in this compound synthesis.

General Reaction Scheme for the Synthesis of this compound

Synthesis_Pathways cluster_perkin Perkin Reaction cluster_knoevenagel Knoevenagel Condensation cluster_heck Heck Reaction p_methylbenzaldehyde_perkin p-Methylbenzaldehyde naoac NaOAc, Δ product This compound p_methylbenzaldehyde_perkin->product acetic_anhydride Acetic Anhydride acetic_anhydride->product naoac->product p_methylbenzaldehyde_knoevenagel p-Methylbenzaldehyde base Base (e.g., Piperidine) product2 This compound p_methylbenzaldehyde_knoevenagel->product2 malonic_acid Malonic Acid malonic_acid->product2 base->product2 halotoluene 4-Halotoluene pd_catalyst Pd Catalyst, Base product3 This compound halotoluene->product3 acrylic_acid Acrylic Acid acrylic_acid->product3 pd_catalyst->product3

Caption: Common synthetic routes to this compound.

References

How to confirm the stereochemistry of synthesized 4-Methylcinnamic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stereochemistry of 4-Methylcinnamic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the stereochemistry of synthesized this compound.

Frequently Asked Questions (FAQs)

Q1: What are the possible stereoisomers of this compound?

A1: this compound has a carbon-carbon double bond in its structure, which gives rise to geometric isomerism. Therefore, it can exist as two different geometric isomers: the E-isomer (trans) and the Z-isomer (cis).[1][2][3] The trans isomer is generally more common and thermodynamically more stable.[2][3]

Q2: Which analytical techniques are most suitable for determining the stereochemistry of this compound?

A2: The most common and effective techniques for confirming the stereochemistry of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and single-crystal X-ray crystallography.[4][5][6] Each method provides distinct information to differentiate between the E and Z isomers.

Q3: Is it possible to separate the E and Z isomers?

A3: Yes, it is possible to separate E and Z isomers using chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC).[4] While chiral chromatography is specifically for enantiomers, standard chromatography can often separate diastereomers like geometric isomers.[7][8]

Troubleshooting Guides

Q4: My ¹H NMR spectrum shows a complex multiplet for the vinylic protons. How can I determine the stereochemistry?

A4: A complex multiplet can arise from overlapping signals or second-order effects. The key to distinguishing E and Z isomers is the coupling constant (J-value) between the two vinylic protons. The trans isomer typically exhibits a larger coupling constant (¹H-¹H J ≈ 12-18 Hz) compared to the cis isomer (J ≈ 7-12 Hz).[9] If the signals are overlapping, consider using a higher field NMR spectrometer to achieve better signal dispersion or perform a 2D NMR experiment like COSY to resolve the coupling partners.

Q5: I have synthesized this compound, but the IR spectrum does not show a clear peak around 960-980 cm⁻¹ for the trans C-H bend. Does this mean I have the cis isomer?

A5: The absence of a strong band in the 960-980 cm⁻¹ region is a strong indication of the cis (Z) isomer or the presence of impurities that may be obscuring the peak.[5][10] The out-of-plane C-H wag for trans-alkenes is typically a prominent feature.[5] To confirm, you should correlate this data with NMR analysis. If the sample is a mixture of isomers, this peak may appear weaker.

Q6: I am unable to grow a suitable single crystal of my synthesized this compound for X-ray crystallography. What are my alternatives?

A6: Obtaining a single crystal suitable for X-ray diffraction can be challenging and is often the rate-limiting step.[6] If crystallization is unsuccessful, you should rely on a combination of spectroscopic methods. The most definitive alternative is 2D NMR spectroscopy, specifically a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.[11][12] A NOESY spectrum will show a cross-peak between the vinylic protons and the adjacent aromatic protons for the Z-isomer due to their spatial proximity, which would be absent for the E-isomer.

Q7: My NMR data suggests I have a mixture of E and Z isomers. How can I quantify the ratio?

A7: You can determine the isomeric ratio from the ¹H NMR spectrum by integrating the signals corresponding to each isomer. Choose well-resolved peaks that are unique to each isomer (e.g., the vinylic protons, which will have different chemical shifts). The ratio of the integration values for these peaks will correspond to the molar ratio of the isomers in your sample.

Quantitative Data Summary

The following table summarizes typical quantitative data used to differentiate between the E and Z isomers of this compound.

Analytical Technique Parameter E (trans)-isomer Z (cis)-isomer
¹H NMR Vinylic Proton Coupling Constant (JH-H)~15.9 - 16.2 Hz[13]~7 - 12 Hz[9]
Chemical Shift (δ) of Vinylic ProtonsTypically more downfieldTypically more upfield[9]
IR Spectroscopy C-H Out-of-Plane BendStrong absorption at ~960-980 cm⁻¹Absent or weak
¹³C NMR Chemical Shift (δ) of Carboxylic Carbon~167-168 ppm[13]Slight variations expected

Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum on a 300 MHz or higher spectrometer.

  • Analysis:

    • Identify the two doublets corresponding to the vinylic protons (typically in the range of 6.0-8.0 ppm).

    • Measure the coupling constant (J-value) for these doublets.

    • A J-value in the range of 12-18 Hz confirms the E (trans) configuration.[9] A value in the 7-12 Hz range indicates the Z (cis) configuration.[9]

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory if available.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis:

    • Examine the "fingerprint region" of the spectrum.

    • Look for a strong absorption band between 960-980 cm⁻¹. The presence of this band is characteristic of the out-of-plane C-H bending vibration of a trans-disubstituted alkene.[5][10] Its absence suggests the cis isomer.

Protocol 3: Single-Crystal X-ray Crystallography
  • Crystallization: Grow a single crystal of the synthesized compound. This is a critical and often difficult step.[6] Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data as the crystal is rotated in the X-ray beam.[14]

  • Structure Solution and Refinement: Process the diffraction data to calculate an electron density map.[14] Fit the atoms of this compound into the map and refine the structure.

  • Analysis: The resulting 3D model will unambiguously show the relative positions of the substituents on the double bond, confirming the stereochemistry as either E or Z.[6][15]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis cluster_confirmation Confirmation synthesis Synthesized This compound nmr ¹H NMR Spectroscopy (Check J-coupling) synthesis->nmr ir IR Spectroscopy (Check C-H bend) synthesis->ir xray X-ray Crystallography (Definitive Structure) synthesis->xray If crystal available e_isomer E-isomer Confirmed nmr->e_isomer J ≈ 16 Hz z_isomer Z-isomer Confirmed nmr->z_isomer J ≈ 10 Hz mixture Mixture of Isomers nmr->mixture Both signals present ir->e_isomer Peak at ~970 cm⁻¹ ir->z_isomer No peak at ~970 cm⁻¹ xray->e_isomer xray->z_isomer troubleshooting_flowchart start Start: Confirm Stereochemistry check_nmr Run ¹H NMR. Is J-coupling clear? start->check_nmr j_trans J ≈ 12-18 Hz? check_nmr->j_trans Yes run_noesy Signals overlap. Run 2D NOESY. check_nmr->run_noesy No j_cis J ≈ 7-12 Hz? j_trans->j_cis No confirm_e Result: E-isomer j_trans->confirm_e Yes confirm_z Result: Z-isomer j_cis->confirm_z Yes check_ir Run IR Spectroscopy. Peak at 960-980 cm⁻¹? j_cis->check_ir No ambiguous Inconclusive. Consider X-ray or re-synthesis. confirm_z->ambiguous check_ir->confirm_e Yes check_ir->confirm_z No noesy_result NOE between vinylic and aromatic H? run_noesy->noesy_result noesy_result->confirm_e No noesy_result->confirm_z Yes

References

Troubleshooting low cell permeability of 4-Methylcinnamic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the cell permeability of 4-Methylcinnamic acid. This resource provides researchers, scientists, and drug development professionals with detailed guides and frequently asked questions to address common challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

This compound is a derivative of cinnamic acid.[1] Its properties are crucial for understanding its behavior in biological systems. Key characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₁₀H₁₀O₂ [2][3]
Molecular Weight 162.19 g/mol [2][4][5]
Appearance White to off-white crystalline powder [6]
Melting Point 196-200 °C [5][6]
Water Solubility Insoluble / Slightly Soluble [6]
Organic Solvent Solubility Soluble in DMSO, ethanol, acetone [4][6][7]
logP (octanol-water) 2.5 [2]

| pKa | 4.48 |[6] |

Q2: What is cell permeability and why is it a critical parameter?

Cell permeability describes the rate at which a substance (like this compound) can pass through a cell membrane to enter the cell.[8] It is a critical parameter in drug discovery and development because a compound must reach its intracellular target to be effective. Poor permeability is a common reason for the failure of otherwise promising drug candidates.

Q3: What are the general factors that contribute to a compound's low cell permeability?

Several factors can limit a molecule's ability to cross the cell membrane:

  • Molecular Size: Larger molecules generally diffuse more slowly across the membrane.[9]

  • Polarity and Charge: The cell membrane's core is hydrophobic (lipid-based), which restricts the passage of highly polar or charged molecules.[8][9][10]

  • Poor Aqueous Solubility: A compound must be dissolved in the aqueous environment surrounding the cells to be available for absorption. Low solubility can lead to low apparent permeability.

  • Active Efflux: Cells possess transporter proteins, such as P-glycoprotein (P-gp), that can actively pump compounds out of the cell, thereby reducing intracellular concentration.[11][12]

Troubleshooting Guide for Low Permeability of this compound

This guide provides a systematic approach to diagnosing and addressing low permeability results in your experiments.

Troubleshooting_Workflow start_node Start: Low Permeability Observed for 4-MCA check1 Step 1: Verify Experimental Setup start_node->check1 q1 Is compound fully dissolved in assay buffer? check1->q1 sol_issue Problem: Solubility Issue (Precipitation / Aggregation) q1->sol_issue No sol_ok Compound is Soluble q1->sol_ok Yes solution1 Modify Formulation: - Use co-solvents (e.g., DMSO) - Add permeation enhancers sol_issue->solution1 check2 Step 2: Differentiate Transport Mechanism sol_ok->check2 q2 Compare PAMPA and Caco-2 Assay Results check2->q2 passive_issue Problem: Poor Passive Diffusion (Low PAMPA & Caco-2) q2->passive_issue Both Low efflux_issue Problem: Potential Active Efflux (Low Caco-2, High PAMPA) q2->efflux_issue Caco-2 << PAMPA check3 Step 3: Formulate Solution passive_issue->check3 solution2 Investigate Efflux: - Run Caco-2 assay with P-gp inhibitors (e.g., Verapamil) efflux_issue->solution2 check3->solution1

Caption: Troubleshooting workflow for low cell permeability.

Q4: My permeability assay shows poor results for this compound. Where do I start?

A: The first step is to rule out experimental artifacts, with the most common issue being the compound's solubility. This compound is poorly soluble in water.[6]

  • Check for Precipitation: Visually inspect your dosing solution and the wells of your assay plate under a microscope. Look for any signs of compound precipitation or aggregation.

  • Review Your Dosing Vehicle: What concentration of co-solvent (e.g., DMSO) are you using? While necessary for initial solubilization, high concentrations of organic solvents can damage cell monolayers. Typically, the final DMSO concentration in the assay should be kept below 1%.

  • Action: If you suspect insolubility, try reducing the test concentration of this compound or slightly increasing the non-toxic co-solvent percentage.

Q5: How can I determine if low permeability is due to poor passive diffusion versus active efflux?

A: To distinguish between these mechanisms, you should compare results from a Parallel Artificial Membrane Permeability Assay (PAMPA) and a cell-based assay like the Caco-2 model.

  • PAMPA: This assay measures only passive, transcellular diffusion across a lipid-infused artificial membrane.[13][14]

  • Caco-2 Assay: This assay uses a monolayer of human intestinal cells and can model passive diffusion, active transport, and active efflux.[15][16]

By running both, you can diagnose the primary barrier:

  • Low PAMPA & Low Caco-2 Permeability: This combination strongly suggests that the molecule has inherently poor passive diffusion characteristics.

  • High PAMPA & Low Caco-2 Permeability: This result indicates that while the compound can passively cross a lipid membrane, it is likely being actively removed from the Caco-2 cells by efflux pumps like P-gp.[14]

Assay_Comparison compound This compound pampa PAMPA Artificial Lipid Membrane Measures ONLY Passive Diffusion compound->pampa caco2 Caco-2 Assay Differentiated Cell Monolayer Models Multiple Mechanisms compound->caco2 mechanisms Passive Diffusion Active Efflux Active Uptake Paracellular caco2:m->mechanisms

Caption: Comparison of PAMPA and Caco-2 permeability assays.

Q6: What can I do if I suspect active efflux is limiting permeability?

A: If you suspect active efflux (as suggested by high PAMPA/low Caco-2 results), the next step is to perform a bi-directional Caco-2 assay and include a known efflux pump inhibitor.

  • Bi-directional Assay: Measure the permeability in both directions: from the apical (top) to the basolateral (bottom) side (Papp A→B) and from basolateral to apical (Papp B→A).[15]

  • Calculate Efflux Ratio (ER): The ER is calculated as Papp (B→A) / Papp (A→B). An ER greater than 2 is a strong indicator of active efflux.[11]

  • Use Inhibitors: Run the assay in the presence of an inhibitor for common efflux pumps, such as Verapamil for P-glycoprotein (P-gp).[11] If the permeability from A→B increases significantly and the ER decreases in the presence of the inhibitor, you have confirmed that this compound is a substrate for that specific efflux transporter.

Efflux_Investigation start_node Hypothesis: Active Efflux is Occurring exp1 Perform Bi-directional Caco-2 Assay start_node->exp1 q1 Is Efflux Ratio (B-A / A-B) > 2? exp1->q1 no_efflux Conclusion: Efflux is Unlikely q1->no_efflux No efflux_likely Efflux is Likely q1->efflux_likely Yes exp2 Repeat Assay with Efflux Inhibitor (e.g., Verapamil) efflux_likely->exp2 q2 Does A->B Permeability Increase Significantly? exp2->q2 efflux_confirmed Conclusion: Efflux Confirmed q2->efflux_confirmed Yes other_issue Conclusion: Low permeability due to other factors q2->other_issue No

Caption: Decision tree for investigating active efflux.

Q7: What are some strategies to improve the permeability of this compound in my experiments?

A: If low permeability is due to its physicochemical properties, you can use formulation strategies or permeation enhancers.

  • Formulation with Co-solvents: As discussed, ensuring the compound is fully dissolved is paramount. Using a minimal amount of a biocompatible co-solvent like DMSO is standard practice.

  • Use of Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the cell monolayer.[17] Examples include:

    • Fatty Acids (e.g., Oleic Acid): These can fluidize the lipid bilayer of the cell membrane.[18]

    • Surfactants: Non-ionic surfactants can penetrate the intercellular spaces and solubilize lipid components.[19]

    • Pyrrolidones: Compounds like N-methyl-2-pyrrolidone (NMP) can interact with membrane lipids to increase fluidity.[18][20]

Caution: Permeation enhancers must be used with care. Their concentration should be optimized to enhance permeability without causing cytotoxicity or irreversible damage to the cell monolayer.

Reference Data & Experimental Protocols

Table 2: General Classification of Compound Permeability

Assay Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Classification Source(s)
PAMPA < 1.5 Low [14]
> 1.5 High [14]
Caco-2 < 1.0 Low [12] (Implied)
1.0 - 10.0 Moderate [12] (Implied)
> 10.0 High [12] (Implied)

| Caco-2 Efflux Ratio | > 2.0 | Efflux Substrate |[11][15] |

Detailed Protocol: Caco-2 Permeability Assay

This protocol provides a standard methodology for assessing compound permeability across a Caco-2 cell monolayer.

1. Materials and Reagents:

  • Caco-2 cells (ATCC HTB-37)

  • DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Non-Essential Amino Acids

  • Transwell™ inserts (e.g., 0.4 µm pore size, 12-well or 24-well format)

  • Hanks' Balanced Salt Solution (HBSS), HEPES buffer

  • Lucifer Yellow (marker for monolayer integrity)

  • This compound and control compounds (e.g., Propranolol - high permeability, Atenolol - low permeability)

  • LC-MS/MS system for quantification

2. Cell Culture and Seeding:

  • Culture Caco-2 cells according to standard protocols.

  • Seed cells onto the apical side of the Transwell™ inserts at a density of ~60,000 cells/cm².

  • Culture the cells for 18-22 days to allow for spontaneous differentiation into a polarized monolayer. Change the media every 2-3 days.

3. Monolayer Integrity Test:

  • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values > 250 Ω·cm².[16]

  • Alternatively, perform a Lucifer Yellow rejection test. A low Papp value for Lucifer Yellow (< 0.5 x 10⁻⁶ cm/s) confirms tight junction integrity.

4. Permeability Experiment (A→B Direction):

  • Wash the cell monolayers twice with pre-warmed (37°C) HBSS.

  • Prepare the dosing solution: Dissolve this compound in HBSS (with a final DMSO concentration ≤1%) to the desired final concentration (e.g., 10 µM).[16]

  • Add the dosing solution to the apical (A) compartment.

  • Add fresh HBSS to the basolateral (B) compartment.

  • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[16]

  • At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.

5. Analysis:

  • Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following formula:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of compound appearance in the receiver chamber (mol/s).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration in the donor chamber (mol/cm³).

Detailed Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a method for assessing passive permeability.

1. Materials and Reagents:

  • Hydrophobic PVDF 96-well filter plate (Donor plate)

  • 96-well acceptor plate

  • Lipid solution (e.g., 1-2% lecithin in dodecane).[21]

  • Phosphate Buffered Saline (PBS), pH 7.4

  • This compound and control compounds

  • LC-MS/MS system for quantification

2. Procedure:

  • Prepare the artificial membrane: Carefully add ~5 µL of the lipid solution to the membrane of each well on the donor plate. Allow the solvent to evaporate completely.

  • Add 300 µL of PBS buffer to each well of the acceptor plate.

  • Prepare the dosing solution: Dissolve this compound in PBS (with ≤5% DMSO) to the desired concentration (e.g., 10 µM).[21]

  • Add 150-200 µL of the dosing solution to each well of the donor plate.

  • Carefully place the donor plate onto the acceptor plate to create the "sandwich".

  • Incubate the assembly at room temperature for 4-18 hours with gentle shaking.[14][22]

  • After incubation, separate the plates and determine the concentration of the compound in the donor and acceptor wells by LC-MS/MS.

3. Calculation:

  • Calculate the permeability coefficient (Pe) using a formula similar to the one for the Caco-2 assay, accounting for the volumes of the donor and acceptor wells and the incubation time. Refer to specific kit or literature protocols for the exact equation.[14]

References

Addressing batch-to-batch variability of commercial 4-Methylcinnamic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-Methylcinnamic acid. Batch-to-batch variability can significantly impact experimental outcomes, and this resource is designed to help you identify, troubleshoot, and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a derivative of cinnamic acid. It is a white to pale yellow crystalline powder.[1] Its primary application in research is as an antifungal agent. It has been shown to act as an intervention catalyst to overcome antifungal tolerance, particularly by disrupting the fungal cell wall.[2][3][4]

Q2: What are the typical purity specifications for commercial this compound?

Commercial this compound is typically available in high purity, often stated as ≥98% or 99%.[3][4] However, the nature and percentage of the remaining impurities can vary between batches and suppliers, which can be a source of experimental variability. A product specification sheet will typically provide the purity assay results.[5]

Q3: What are the potential impurities in commercial this compound?

The impurities in this compound often stem from its synthesis, most commonly the Perkin reaction.[6][7] Potential impurities can include unreacted starting materials, byproducts of the reaction, and residual solvents. The specific impurities and their levels will depend on the purification process employed by the manufacturer.

Q4: How can batch-to-batch variability of this compound affect my experiments?

Inconsistent purity and impurity profiles between batches can lead to a range of issues in experimental settings:

  • Inconsistent Biological Activity: Trace impurities can have off-target effects, leading to variable results in cell-based assays or antifungal susceptibility testing.[6][8]

  • Poor Reproducibility: Using different batches with varying purity levels can make it difficult to reproduce experimental findings.

  • Altered Physicochemical Properties: Impurities can affect the solubility and stability of this compound solutions.

Q5: How can I assess the quality and consistency of my this compound batches?

It is highly recommended to perform in-house quality control on new batches of this compound, especially for sensitive applications. The most common analytical techniques for this are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][9]

Troubleshooting Guide

Problem 1: Inconsistent results in antifungal susceptibility testing.

Potential Cause Troubleshooting Step
Variability in this compound purity Analyze the purity of different batches using HPLC or qNMR (see Experimental Protocols). Compare the impurity profiles.
Presence of bioactive impurities If new peaks are observed in the chromatogram or spectrum of a problematic batch, consider the possibility of an impurity with off-target biological activity.
Degradation of this compound Prepare fresh stock solutions. This compound should be stored in a cool, dry, and sealed condition.[4] For solutions, it is recommended to store them in separate packages to avoid repeated freeze-thaw cycles.[10]
Inconsistent assay conditions Review and standardize all aspects of your antifungal susceptibility testing protocol, including media, pH, inoculum density, and incubation time, as these can all contribute to variability.[8]

Problem 2: Poor solubility or precipitation of this compound in my solvent.

Potential Cause Troubleshooting Step
Presence of insoluble impurities Analyze the purity of the batch. Insoluble impurities may be visible in the analytical chromatogram or NMR spectrum.
Incorrect solvent or concentration This compound is soluble in DMSO.[10] To enhance solubility, gentle warming to 37°C and sonication can be used.[4][10]
Batch-specific physical properties Minor variations in crystalline structure between batches could affect the rate of dissolution.

Problem 3: Unexpected cytotoxicity or off-target effects in cell-based assays.

Potential Cause Troubleshooting Step
Presence of toxic impurities Analyze the purity of the batch by HPLC and/or NMR to identify any unknown impurities. Compare the impurity profile to that of a batch that gave the expected results.
Residual solvents from synthesis If possible, use Gas Chromatography (GC) to analyze for residual solvents, which can be cytotoxic.

Data Presentation

Table 1: Typical Specifications of Commercial this compound

ParameterSpecificationAnalysis Method
Appearance White to pale cream or pale yellow crystals or powderVisual
Purity (Assay) ≥98.5% to ≤101.5%Aqueous acid-base Titration[5]
Purity (HPLC) >98%HPLC[4]
Melting Point 196-202°CMelting Point Apparatus[5]

Table 2: Potential Impurities in this compound from Perkin Reaction Synthesis

Impurity NameChemical StructurePotential Source
p-Toluic acid CH₃C₆H₄COOHOxidation of p-methylbenzaldehyde[11]
p-Methylbenzaldehyde CH₃C₆H₄CHOUnreacted starting material
Acetic Anhydride (CH₃CO)₂OUnreacted starting material
Self-condensation products of acetic anhydride VariousByproducts of the Perkin reaction

Experimental Protocols

Protocol 1: Purity Determination and Impurity Profiling by HPLC-UV

Objective: To determine the purity of this compound and identify the presence of impurities.

Materials:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (or other suitable acid for pH adjustment)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to a known concentration (e.g., 100 µg/mL).

  • Sample Preparation: Accurately weigh the this compound batch to be tested and prepare a solution of the same concentration as the standard in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40) with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 272 nm

    • Column Temperature: 25°C

  • Analysis: Inject the standard and sample solutions.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the this compound in the sample chromatogram to that of the standard. Impurities will appear as separate peaks. The percentage of each impurity can be estimated based on its peak area relative to the total area of all peaks.

Protocol 2: Purity Determination by Quantitative NMR (qNMR)

Objective: To determine the absolute purity of a this compound sample using an internal standard.

Materials:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity

  • Deuterated solvent (e.g., DMSO-d6)

  • NMR spectrometer

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

    • Dissolve both in a precise volume of deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation and accurate integration.

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved, non-overlapping peak for this compound and a peak for the internal standard.

  • Purity Calculation:

    • Use the following formula to calculate the purity of the this compound: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • sample refers to this compound

      • IS refers to the internal standard

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Evaluation cluster_decision Decision cluster_outcome Outcome start Receive new batch of This compound weigh Accurately weigh sample and internal standard start->weigh dissolve Dissolve in appropriate solvent (HPLC mobile phase or deuterated solvent) weigh->dissolve hplc HPLC-UV Analysis dissolve->hplc For HPLC qnmr qNMR Analysis dissolve->qnmr For qNMR purity_calc Calculate Purity hplc->purity_calc impurity_profile Identify and Quantify Impurities hplc->impurity_profile qnmr->purity_calc compare Compare to specifications and previous batches purity_calc->compare impurity_profile->compare decision Batch meets specifications? compare->decision accept Accept Batch for Experimental Use decision->accept Yes reject Reject Batch and Contact Supplier decision->reject No

Caption: Quality control workflow for incoming batches of this compound.

fungal_cell_wall_integrity_pathway cluster_stimulus Cell Wall Stress cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response stress This compound (Cell Wall Perturbation) sensor Cell Surface Sensors (e.g., Mid2) stress->sensor Induces rho1 Rho1 sensor->rho1 Activates pkc1 Pkc1 rho1->pkc1 Activates bck1 Bck1 (MAPKKK) pkc1->bck1 Phosphorylates mkk1_2 Mkk1/2 (MAPKK) bck1->mkk1_2 Phosphorylates slt2 Slt2/Mpk1 (MAPK) mkk1_2->slt2 Phosphorylates rlm1 Rlm1 (Transcription Factor) slt2->rlm1 Translocates to nucleus and activates genes Cell Wall Integrity Genes (e.g., FKS2) rlm1->genes Induces transcription of response Cell Wall Reinforcement & Fungal Growth Inhibition genes->response

Caption: Proposed antifungal mechanism via the Fungal Cell Wall Integrity Pathway.

References

Strategies to improve the bioavailability of cinnamic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of cinnamic acid derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My cinnamic acid derivative shows poor aqueous solubility. What strategies can I employ to improve it?

Poor aqueous solubility is a common challenge with cinnamic acid derivatives, limiting their oral bioavailability. Here are several strategies to address this issue:

  • Salt Formation: If your derivative has ionizable groups (e.g., carboxylic acid, amino group), salt formation with a pharmaceutically acceptable counter-ion can significantly enhance solubility. The selection of the counter-ion is critical and can impact the salt's physicochemical properties.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level. Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG). The drug can exist in an amorphous state within the dispersion, leading to higher apparent solubility and dissolution rates.

  • Nanoparticle Engineering: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to enhanced solubility and dissolution velocity as described by the Noyes-Whitney equation. Techniques include:

    • Nanosuspensions: Crystalline drug particles stabilized by surfactants or polymers.

    • Lipid-Based Nanocarriers: Such as nanoemulsions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), which can encapsulate the drug and improve its solubilization.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility in water.

Troubleshooting Poor Solubility:

IssuePossible CauseSuggested Solution
Salt formation did not improve solubility significantly. Incorrect counter-ion selection; formation of a less soluble salt polymorph.Screen a variety of counter-ions. Characterize the solid-state properties of the formed salt (e.g., using XRD, DSC).
Solid dispersion is not stable and recrystallizes over time. Drug-polymer immiscibility; drug loading is too high.Screen different polymers for miscibility with your compound. Reduce the drug loading in the dispersion.
Nanoparticles aggregate upon storage. Insufficient stabilizer concentration; improper surface modification.Optimize the concentration of the stabilizer (surfactant/polymer). Consider steric stabilizers in addition to electrostatic ones.

2. How can I assess the improvement in solubility and dissolution rate of my modified cinnamic acid derivative?

A systematic evaluation of solubility and dissolution is crucial to confirm the success of your formulation strategy.

Experimental Protocols:

  • Equilibrium Solubility Studies:

    • Add an excess amount of the compound to a known volume of dissolution medium (e.g., phosphate-buffered saline, simulated gastric/intestinal fluid).

    • Agitate the suspension at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the suspension to remove undissolved particles.

    • Analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • In Vitro Dissolution Testing (USP Apparatus II - Paddle Method):

    • Prepare the dissolution medium and equilibrate it to 37°C.

    • Place a known amount of the drug or formulation in the dissolution vessel.

    • Start the paddle rotation at a specified speed (e.g., 50-100 rpm).

    • At predetermined time intervals, withdraw aliquots of the dissolution medium.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Analyze the drug concentration in the collected samples.

Data Presentation: Comparison of Solubility Enhancement Techniques for Ferulic Acid

Formulation StrategySolubility in Water (µg/mL)Fold Increase
Pure Ferulic Acid 5801.0
Solid Dispersion (PVP K30) 21503.7
Inclusion Complex (HP-β-CD) 32405.6
Nanosuspension 48708.4

3. My cinnamic acid derivative has good solubility but still exhibits low oral bioavailability. What could be the reason?

If solubility is not the limiting factor, poor bioavailability could be attributed to:

  • Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelial barrier.

  • Extensive First-Pass Metabolism: The derivative might be rapidly metabolized in the intestine or liver before reaching systemic circulation. Common metabolic pathways for cinnamic acid derivatives include glucuronidation and sulfation.

Strategies to Overcome These Barriers:

  • Permeation Enhancers: Co-administration with substances that reversibly open the tight junctions between intestinal epithelial cells (e.g., chitosan, certain fatty acids).

  • Metabolism Inhibitors: Co-formulation with inhibitors of specific metabolic enzymes (e.g., piperine, a known inhibitor of cytochrome P450 enzymes).

  • Structural Modification (Prodrug Approach): Chemically modifying the parent molecule to create a prodrug with improved permeability or stability. The prodrug is then converted to the active compound in vivo.

Experimental Workflow for Investigating Low Bioavailability:

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Strategy Development A Low Oral Bioavailability Despite Good Solubility B Poor Intestinal Permeability? A->B C Extensive First-Pass Metabolism? A->C D In Vitro Permeability Assay (e.g., Caco-2, PAMPA) B->D Test Permeability E In Vitro Metabolic Stability Assay (Liver/Intestinal Microsomes) C->E Test Metabolism F Use Permeation Enhancers or Prodrug Approach D->F If Permeability is Low G Co-administer Metabolism Inhibitors or Prodrug Approach E->G If Metabolism is High

Caption: Troubleshooting workflow for low bioavailability.

4. How do I perform an in vitro permeability assay to assess the intestinal absorption of my compound?

The Caco-2 cell monolayer model is a widely accepted method for predicting in vivo intestinal permeability.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated and polarized monolayer.

  • Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study (Apical to Basolateral):

    • Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound solution to the apical (AP) chamber.

    • At specified time points, collect samples from the basolateral (BL) chamber.

    • Analyze the concentration of the compound in the collected samples by HPLC or LC-MS/MS.

  • Calculate Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the drug in the donor chamber.

Data Presentation: Papp Values of Cinnamic Acid and Its Ester Prodrug

CompoundPapp (A→B) (x 10⁻⁶ cm/s)Predicted Absorption
Cinnamic Acid 1.5Low to Moderate
Methyl Cinnamate (Prodrug) 8.2High

5. What is the role of efflux transporters like P-glycoprotein (P-gp) in the bioavailability of cinnamic acid derivatives, and how can I investigate this?

P-glycoprotein (P-gp) is an efflux transporter in the intestinal epithelium that can pump drugs back into the intestinal lumen, thereby reducing their net absorption.

Investigating P-gp Interaction:

A bi-directional Caco-2 permeability assay is used to determine if a compound is a P-gp substrate.

Experimental Protocol: Bi-directional Caco-2 Assay

  • Perform the permeability study in both directions:

    • Apical to Basolateral (A→B): Measures absorptive transport.

    • Basolateral to Apical (B→A): Measures efflux transport.

  • Calculate the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B)

  • Interpretation:

    • An ER > 2 suggests that the compound is likely a substrate for an efflux transporter like P-gp.

    • To confirm P-gp involvement, the assay can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the ER in the presence of the inhibitor confirms P-gp mediated efflux.

Logical Relationship of P-gp Efflux:

G cluster_0 Intestinal Lumen (Apical) cluster_1 Intestinal Epithelial Cell cluster_2 Bloodstream (Basolateral) Drug_Lumen Cinnamic Acid Derivative Drug_Cell Drug Inside Cell Drug_Lumen->Drug_Cell Passive Diffusion Pgp P-gp Efflux Pump Drug_Cell->Pgp Efflux Drug_Blood Absorbed Drug Drug_Cell->Drug_Blood Absorption Pgp->Drug_Lumen

Caption: P-gp mediated drug efflux mechanism.

Validation & Comparative

A Comparative Analysis of 4-Methylcinnamic Acid and Ferulic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the exploration of small molecules with therapeutic potential is a continuous endeavor. Among these, cinnamic acid derivatives have garnered significant attention due to their diverse biological activities. This guide provides a detailed comparative study of two such derivatives: 4-Methylcinnamic acid and ferulic acid. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to inform their research and development initiatives.

Chemical and Physical Properties

Both this compound and ferulic acid are derivatives of cinnamic acid, sharing a common phenylpropanoid backbone. However, the nature of the substituents on the phenyl ring significantly influences their chemical and physical properties, and consequently, their biological activities.

PropertyThis compoundFerulic Acid
Chemical Structure C10H10O2C10H10O4
Molar Mass 162.19 g/mol [1][2]194.186 g·mol−1
Appearance White to off-white crystalline powder[2]Crystalline powder
Melting Point 196-198 °C168 to 172 °C
Solubility in Water Insoluble0.78 g/L
Key Structural Difference A methyl group at the C4 position of the phenyl ring.A hydroxyl group at the C4 position and a methoxy group at the C3 position of the phenyl ring.

Comparative Biological Activities

The structural differences between this compound and ferulic acid have a profound impact on their biological profiles. Ferulic acid is extensively studied and recognized for its potent antioxidant and anti-inflammatory properties, attributed to its phenolic hydroxyl group. In contrast, the biological activities of this compound are less characterized, with current literature primarily highlighting its antifungal potential.

Antioxidant Activity

Ferulic acid is a well-established antioxidant.[3][4][5][6] Its ability to scavenge free radicals is primarily due to the hydrogen-donating ability of its phenolic hydroxyl group, which forms a stable phenoxyl radical.[3][4][5][6][7]

While direct experimental data on the antioxidant activity of this compound is limited in publicly available literature, structure-activity relationship (SAR) studies of cinnamic acid derivatives suggest that the absence of a hydroxyl group on the phenyl ring would significantly diminish its radical scavenging capabilities.[3][4][5][7] The methyl group, being electron-donating, may have a minor electronic effect but cannot replicate the hydrogen-donating function of a hydroxyl group, which is crucial for potent antioxidant activity.

Antioxidant AssayThis compound (Predicted)Ferulic Acid (Experimental)
DPPH Radical Scavenging (IC50) Likely high (low activity)~50-100 µM (moderate to high activity)
Anti-inflammatory Activity

Ferulic acid exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and downregulating the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][9][10] This activity is also closely linked to its antioxidant properties, as oxidative stress is a key trigger for inflammation.

Similar to its antioxidant activity, the anti-inflammatory potential of this compound is not well-documented. Based on SAR principles, the lack of a phenolic hydroxyl group suggests that it would possess considerably weaker anti-inflammatory properties compared to ferulic acid.[8][10]

Anti-inflammatory AssayThis compound (Predicted)Ferulic Acid (Experimental)
Nitric Oxide Inhibition (IC50) Likely high (low activity)~20-50 µM in LPS-stimulated macrophages
Other Biological Activities

This compound has been primarily investigated for its antifungal properties .[1][11] It has been shown to act as an intervention catalyst to overcome antifungal tolerance and can enhance the potency of cell wall-disrupting agents.[1][11]

Ferulic acid , on the other hand, possesses a broad spectrum of other biological activities, including:

  • Anticancer activity : Induces apoptosis and inhibits tumor growth.

  • Neuroprotective effects : Protects against oxidative stress-induced neuronal damage.

  • Cardioprotective effects : Reduces oxidative stress and inflammation in the cardiovascular system.

  • Hepatoprotective effects : Protects the liver from toxins.

Mechanisms of Action

The differing biological activities of these two compounds stem from their distinct mechanisms of action at the molecular level.

Ferulic Acid: A Multi-Targeting Agent

The mechanism of action of ferulic acid is multifaceted and primarily revolves around its antioxidant and anti-inflammatory capabilities.

Ferulic_Acid_Mechanism FA Ferulic Acid ROS Reactive Oxygen Species (ROS) FA->ROS Scavenges NFkB NF-κB Pathway FA->NFkB Inhibits ROS->NFkB Cellular_Damage Oxidative Cellular Damage ROS->Cellular_Damage iNOS_COX2 iNOS & COX-2 Expression NFkB->iNOS_COX2 Activates Inflammatory_Mediators Pro-inflammatory Mediators (NO, PGs) iNOS_COX2->Inflammatory_Mediators Produces Inflammation Inflammation Inflammatory_Mediators->Inflammation

Caption: Signaling pathway of Ferulic Acid's antioxidant and anti-inflammatory action.

This compound: A Potential Antifungal Agent

The precise molecular mechanism of this compound's antifungal activity is still under investigation. However, it is suggested to involve the disruption of the fungal cell wall integrity.

Caption: Proposed mechanism of this compound's antifungal activity.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Prepare DPPH solution (e.g., 0.1 mM in methanol) R1 Mix DPPH solution with test compound or control P1->R1 P2 Prepare test compound solutions (various concentrations) P2->R1 P3 Prepare positive control (e.g., Ascorbic acid, Trolox) P3->R1 R2 Incubate in the dark (e.g., 30 minutes at room temperature) R1->R2 M1 Measure absorbance at 517 nm using a spectrophotometer R2->M1 M2 Calculate percentage of radical scavenging activity M1->M2 M3 Determine IC50 value M2->M3

Caption: Experimental workflow for the DPPH antioxidant assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle.

    • Prepare stock solutions of the test compounds (this compound and ferulic acid) and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare serial dilutions of the test compounds and the positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compounds or the positive control to the wells.

    • For the blank, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in immune cells.

Detailed Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Seed the RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds (this compound and ferulic acid) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce inflammation and NO production.

    • Incubate the cells for 24 hours.

  • Measurement of Nitrite:

    • After incubation, collect the cell culture supernatant.

    • Nitric oxide production is determined by measuring the accumulation of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is used to quantify the nitrite concentration.

  • Calculation:

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

    • The IC50 value for NO inhibition is determined from the dose-response curve.

Conclusion

This comparative guide highlights the significant differences in the known biological activities and mechanisms of action between this compound and ferulic acid. Ferulic acid stands out as a well-characterized compound with robust antioxidant and anti-inflammatory properties, making it a promising candidate for further investigation in various therapeutic areas. The biological potential of this compound, particularly beyond its antifungal activity, remains largely unexplored.

For researchers and drug development professionals, this analysis underscores the importance of the specific substitutions on the cinnamic acid scaffold in determining biological function. While ferulic acid presents a clear path for development based on its established activities, this compound represents an opportunity for novel discovery, particularly if its antifungal mechanism can be further elucidated and exploited. Future research should focus on conducting direct comparative studies and exploring the broader biological activity profile of this compound to fully understand its therapeutic potential.

References

Comparing the synthesis efficiency of different substituted cinnamic acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, fragrances, and other fine chemicals. The efficiency of synthesizing these compounds, particularly with varied substitutions on the aromatic ring, is a critical factor in drug discovery and process development. This guide provides an objective comparison of the most common and effective methods for the synthesis of substituted cinnamic acids, supported by experimental data to inform methodological choices in a research and development setting.

Overview of Synthetic Methodologies

The synthesis of substituted cinnamic acids is predominantly achieved through a few classical condensation reactions and a modern cross-coupling reaction. The choice of method often depends on the nature of the substituent on the aromatic aldehyde or aryl halide, desired yield, and reaction conditions. The four principal methods evaluated in this guide are:

  • Perkin Reaction: A well-established method involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.

  • Knoevenagel Condensation: A versatile reaction that condenses an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

  • Claisen-Schmidt Condensation: A base-catalyzed reaction between an aromatic aldehyde or ketone and an ester, leading to the formation of α,β-unsaturated esters which can then be hydrolyzed to cinnamic acids.

  • Heck Reaction: A palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene, such as acrylic acid or its esters.

Comparative Analysis of Synthesis Efficiency

The efficiency of each synthetic route is significantly influenced by the electronic nature of the substituents on the aromatic ring. The following tables summarize the reported yields for the synthesis of various substituted cinnamic acids and their ester precursors using the four key methodologies.

Table 1: Perkin Reaction Yields for Substituted Cinnamic Acids

The Perkin reaction is a traditional method for cinnamic acid synthesis. Yields can be moderate to good; however, the reaction often requires high temperatures and long reaction times. The presence of electron-withdrawing groups on the benzaldehyde generally leads to higher yields, while electron-donating groups can decrease the yield.[1]

Substituent on BenzaldehydeProductYield (%)Reference(s)
UnsubstitutedCinnamic acid38 - 72[2][3]
4-Methoxy (EDG)4-Methoxycinnamic acid2.09[4][5]
4-Nitro (EWG)4-Nitrocinnamic acid~80[6]
4-Chloro (EWG)4-Chlorocinnamic acid~70[3]

EDG: Electron-Donating Group, EWG: Electron-Withdrawing Group

Table 2: Knoevenagel Condensation Yields for Substituted Cinnamic Acids

The Knoevenagel condensation is a highly efficient and versatile method for synthesizing a wide range of substituted cinnamic acids under milder conditions than the Perkin reaction.[7] It is often the method of choice due to its generally high yields for aldehydes bearing both electron-donating and electron-withdrawing substituents.[8] The use of microwave irradiation can further accelerate the reaction.[8]

Substituent on BenzaldehydeProductYield (%)Reference(s)
UnsubstitutedCinnamic acid85 - 90[8][9]
4-Methoxy (EDG)4-Methoxycinnamic acid94 (GC)[10]
4-Nitro (EWG)4-Nitrocinnamic acid97[11]
4-Chloro (EWG)4-Chlorocinnamic acid81.2 - 84.6[12]
3,4-Dihydroxy (EDG)Caffeic acid93.36[3]
4-Hydroxy-3-methoxy (EDG)Ferulic acid51 - 92[10][13]

EDG: Electron-Donating Group, EWG: Electron-Withdrawing Group, GC: Gas Chromatography

Table 3: Claisen-Schmidt Condensation Yields for Substituted Cinnamic Acid Esters

The Claisen-Schmidt condensation is particularly useful for the synthesis of cinnamic acid esters, which can be subsequently hydrolyzed to the corresponding acids. This method often provides high yields of the (E)-isomer stereoselectively.[14]

Substituent on BenzaldehydeProductYield (%)Reference(s)
UnsubstitutedMethyl cinnamate93[14]
4-Methoxy (EDG)Methyl 4-methoxycinnamate87 - 98[14][15]
4-Nitro (EWG)Methyl 4-nitrocinnamateNot specified
4-Chloro (EWG)Methyl 4-chlorocinnamate78 - 87[14][15]

EDG: Electron-Donating Group, EWG: Electron-Withdrawing Group

Table 4: Heck Reaction Yields for Substituted Cinnamic Acids

The Heck reaction offers a modern and powerful alternative for the synthesis of substituted cinnamic acids, starting from aryl halides. This method is tolerant of a wide variety of functional groups and can provide high yields. The efficiency can be influenced by the nature of the aryl halide, with iodides and bromides being more reactive than chlorides.

Substituent on Aryl HalideProductYield (%)Reference(s)
IodobenzeneCinnamic acid76 - 93[16]
4-Iodotoluene4-Methylcinnamic acidNot specified
4-Bromoiodobenzene4-Bromocinnamic acid35.74[17]
4-Chloroiodobenzene4-Chlorocinnamic acidNot specified

Experimental Protocols

Detailed methodologies for the key synthetic procedures are provided below. These protocols are representative examples and may require optimization for specific substrates.

Perkin Reaction: Synthesis of Cinnamic Acid

Materials:

  • Benzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • 10% Sodium carbonate solution

  • Hydrochloric acid

  • Deionized water

Procedure:

  • A mixture of 10.6 g (0.1 mol) of benzaldehyde, 15.3 g (0.15 mol) of acetic anhydride, and 6.15 g (0.075 mol) of anhydrous sodium acetate is placed in a round-bottom flask fitted with a reflux condenser.

  • The mixture is heated in an oil bath at 180°C for 5 hours.

  • The hot reaction mixture is poured into 100 mL of water.

  • The mixture is heated until all the oil has dissolved, and then a saturated solution of sodium carbonate is added to precipitate the unreacted benzaldehyde as a bisulfite addition compound.

  • The solution is filtered, and the filtrate is acidified with concentrated hydrochloric acid.

  • The precipitated cinnamic acid is collected by filtration, washed with cold water, and recrystallized from hot water.

Knoevenagel Condensation: Synthesis of Substituted Cinnamic Acids

Materials:

  • Substituted benzaldehyde (1 eq)

  • Malonic acid (1-3 eq)

  • Pyridine (as solvent and catalyst)

  • Piperidine (catalytic amount)

  • Hydrochloric acid

  • Deionized water

Procedure:

  • In a round-bottom flask, the substituted benzaldehyde (e.g., 0.1 mol) is dissolved in pyridine (50 mL).

  • Malonic acid (e.g., 0.15 mol) and a catalytic amount of piperidine (e.g., 0.5 mL) are added to the solution.

  • The reaction mixture is heated at 100°C for 2-4 hours, with monitoring by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature and poured into a mixture of crushed ice and concentrated hydrochloric acid.

  • The precipitated product is collected by filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water).[9]

Claisen-Schmidt Condensation: Synthesis of Methyl 4-Methoxycinnamate

Materials:

  • 4-Methoxybenzaldehyde

  • Methyl acetate

  • Sodium metal

  • Toluene

  • Methanol (catalytic amount)

  • Sulfuric acid

Procedure:

  • To a mixture of methanol (0.64 g, 0.020 mol) and methyl acetate (16.3 g, 0.22 mol), small pieces of sodium metal (2.9 g, 0.126 mol) are added under stirring at 25°C.

  • A solution of p-anisaldehyde (13.6 g, 0.1 mol) in toluene (50 mL) is added to the mixture at 30–35°C over 30 minutes. The mixture is then stirred at 30°C for 20 hours.

  • The reaction is quenched by the addition of methanol (40 mL) and sulfuric acid (18.6 g, 0.19 mol), and the mixture is refluxed for 2 hours.

  • After partial evaporation of the solvent, the mixture is washed with water, dried over magnesium sulfate, and the solvent is evaporated.

  • The crude product is purified by recrystallization.[14]

Heck Reaction: Synthesis of Cinnamic Acid

Materials:

  • Iodobenzene

  • Acrylic acid

  • Palladium(II) acetate (catalyst)

  • Triethylamine (base)

  • N,N-Dimethylformamide (DMF, solvent)

Procedure:

  • A mixture of iodobenzene (1.02 g, 5 mmol), acrylic acid (0.43 g, 6 mmol), palladium(II) acetate (0.011 g, 0.05 mmol), and triethylamine (1.01 g, 10 mmol) in DMF (20 mL) is placed in a reaction vessel.

  • The vessel is flushed with an inert gas (e.g., argon or nitrogen).

  • The reaction mixture is heated at 100°C for 6-12 hours, with stirring.

  • After cooling to room temperature, the mixture is diluted with water and acidified with 2M HCl.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Reaction Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the general workflows for the synthesis of substituted cinnamic acids via the four discussed methods.

Perkin_Reaction_Workflow A Aromatic Aldehyde + Acid Anhydride C Perkin Condensation (Heat) A->C B Base (Alkali Salt) B->C D Hydrolysis C->D E Substituted Cinnamic Acid D->E

Caption: General workflow for the Perkin reaction.

Knoevenagel_Condensation_Workflow A Aromatic Aldehyde + Active Methylene Compound C Knoevenagel Condensation A->C B Base (e.g., Pyridine, Piperidine) B->C D Decarboxylation (if using Malonic Acid) C->D E Substituted Cinnamic Acid D->E

Caption: General workflow for the Knoevenagel condensation.

Claisen_Schmidt_Condensation_Workflow A Aromatic Aldehyde + Ester C Claisen-Schmidt Condensation A->C B Strong Base (e.g., Sodium Methoxide) B->C D Substituted Cinnamic Acid Ester C->D E Hydrolysis D->E F Substituted Cinnamic Acid E->F

Caption: General workflow for the Claisen-Schmidt condensation.

Heck_Reaction_Workflow A Aryl Halide + Alkene (e.g., Acrylic Acid) C Heck Reaction A->C B Palladium Catalyst + Base B->C D Substituted Cinnamic Acid C->D

Caption: General workflow for the Heck reaction.

Conclusion

The synthesis of substituted cinnamic acids can be approached through several reliable methods, each with its own set of advantages and limitations. The Knoevenagel condensation generally offers the highest efficiency and versatility for a broad range of substrates, often providing excellent yields under relatively mild conditions. The Perkin reaction , while historically significant, typically requires more forcing conditions and can be sensitive to the electronic nature of the substituents. The Claisen-Schmidt condensation is a highly effective route for the stereoselective synthesis of cinnamic acid esters, which are valuable intermediates. Finally, the Heck reaction provides a modern and powerful tool for carbon-carbon bond formation, demonstrating high functional group tolerance and good yields, particularly with aryl iodides and bromides.

The selection of the optimal synthetic route will ultimately depend on the specific target molecule, the availability and cost of starting materials, and the desired scale of the reaction. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in making informed decisions for the efficient synthesis of substituted cinnamic acids.

References

Navigating the Landscape of Antifungal Research: A Comparative Guide to Alternatives for 4-Methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of combating fungal infections, the exploration of novel antifungal agents is a critical endeavor. This guide provides a comprehensive comparison of promising alternatives to 4-Methylcinnamic acid, offering a deep dive into their performance, mechanisms of action, and the experimental data that underpins their potential.

This publication presents a comparative analysis of several cinnamic acid derivatives and other compounds that have demonstrated significant antifungal activity. By examining their efficacy through quantitative data, detailing the experimental protocols for their evaluation, and visualizing their molecular pathways of action, this guide aims to equip researchers with the necessary information to advance their antifungal drug discovery programs.

Performance Comparison of Antifungal Alternatives

The antifungal efficacy of various alternatives to this compound has been evaluated against a panel of pathogenic fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50) values, providing a quantitative basis for comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Cinnamic Acid Derivatives against Pathogenic Fungi

CompoundCandida albicans (µg/mL)Aspergillus niger (µg/mL)Reference(s)
This compound--[1][2]
4-Chlorocinnamic acid methyl ester1003.5 (5.09 µmol/mL)-[3][4]
4-Chlorocinnamic acid methoxyethyl ester--[3][4]
Perillyl 4-chlorocinnamate4.7 (0.024 µmol/mL)-[3][4]
Methyl caffeate128-[5][6]
Methyl 2-nitrocinnamate128-[5][6]
Cinnamic acid>5000844 µM[7]

Table 2: Half-maximal Effective Concentration (EC50) of Cinnamic Acid Derivatives against Plant Pathogenic Fungi

CompoundBotrytis cinerea (mg/L)Valsa mali (mg/L)Reference(s)
Cinnamic oxime ester (Compound 9)0.70-[8]
Boscalid (Commercial Fungicide)1.41-[8]

Mechanisms of Action: Targeting Fungal Vulnerabilities

The promising alternatives to this compound employ diverse strategies to inhibit fungal growth. Two key mechanisms of action that have been elucidated are the inhibition of the CYP53 enzyme family and the disruption of the Cell Wall Integrity (CWI) pathway, which is a Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Inhibition of CYP53-Mediated Detoxification

The CYP53 family of cytochrome P450 enzymes plays a crucial role in the detoxification of benzoate and other aromatic compounds in fungi, a pathway that is absent in humans, making it an attractive drug target.[9][10] Cinnamic acid and its derivatives have been shown to inhibit CYP53 activity, leading to the accumulation of toxic intermediates and subsequent fungal cell death.[9]

CYP53_Inhibition cluster_fungus Fungal Cell cluster_inhibitor Inhibitory Action Benzoate Benzoate (Toxic Intermediate) CYP53 CYP53 Enzyme Benzoate->CYP53 Metabolism Detoxified_Product Detoxified Product CYP53->Detoxified_Product Inhibitor Cinnamic Acid Derivatives Inhibitor->CYP53 Inhibition

CYP53-mediated detoxification and its inhibition.
Disruption of the Cell Wall Integrity (MAPK) Pathway

The fungal cell wall is a dynamic structure essential for maintaining cellular integrity and protecting against environmental stress. The Cell Wall Integrity (CWI) pathway, a conserved MAPK signaling cascade, regulates cell wall biosynthesis and remodeling.[2][11] Environmental or chemical stress, including the action of some antifungal compounds, activates this pathway. The core of this pathway consists of a phosphorylation cascade involving a MAPKKK (Bck1), MAPKKs (Mkk1/2), and a MAPK (Mpk1/Slt2).[11][12]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sensors Cell Wall Sensors (Wsc1, Mid2) Rho1 Rho1 GTPase Sensors->Rho1 Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Mpk1 Mpk1/Slt2 (MAPK) Mkk1_2->Mpk1 Transcription_Factors Transcription Factors Mpk1->Transcription_Factors Cell_Wall_Genes Cell Wall Repair Genes Transcription_Factors->Cell_Wall_Genes Stress Cell Wall Stress (e.g., Antifungal Compound) Stress->Sensors

Fungal Cell Wall Integrity (MAPK) signaling pathway.

Experimental Protocols

To ensure the reproducibility and standardization of antifungal research, detailed experimental protocols are essential. The following sections provide methodologies for key assays cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compounds

  • Fungal strains

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., RPMI-1640)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in the broth medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the broth medium in the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Fungal Cell Wall Integrity Assay (Sorbitol Protection Assay)

This assay determines if a compound's antifungal activity is due to its effect on the fungal cell wall. Sorbitol, an osmotic protectant, can rescue fungal cells with a compromised cell wall.[13][14]

Materials:

  • Test compound

  • Fungal strain

  • Broth medium (e.g., RPMI-1640)

  • Sorbitol (0.8 M final concentration)

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Perform the broth microdilution MIC assay as described above in two parallel sets of 96-well plates.

  • In one set of plates, supplement the broth medium with 0.8 M sorbitol.

  • Incubate both sets of plates under the same conditions.

  • Interpretation:

    • A significant increase (typically four-fold or greater) in the MIC value in the presence of sorbitol compared to the medium without sorbitol indicates that the compound targets the fungal cell wall.[14]

CYP53 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the CYP53 enzyme.

Materials:

  • Purified or recombinantly expressed CYP53 enzyme

  • Benzoic acid (substrate)

  • NADPH (cofactor)

  • Test compound

  • Reaction buffer

  • HPLC system for product analysis

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, CYP53 enzyme, and varying concentrations of the test compound.

    • Pre-incubate the mixture for a defined period.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate (benzoic acid) and NADPH.

  • Incubation:

    • Incubate the reaction mixture at an optimal temperature for a specific time.

  • Termination and Analysis:

    • Stop the reaction (e.g., by adding a quenching solvent).

    • Analyze the formation of the hydroxylated product from benzoic acid using HPLC.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%).

Antifungal Drug Discovery Workflow

The journey from identifying a potential antifungal compound to its clinical application is a multi-step process. The following diagram illustrates a typical workflow in antifungal drug discovery.[15]

Antifungal_Discovery_Workflow A Compound Library Screening (Natural & Synthetic) B In Vitro Antifungal Susceptibility Testing (MIC) A->B C Hit Identification B->C D Mechanism of Action Studies (e.g., Enzyme Inhibition, Cell Wall Integrity) C->D Confirmed Hits E Lead Optimization (Structure-Activity Relationship) D->E E->B Iterative Improvement F In Vivo Efficacy Studies (Animal Models) E->F G Toxicity & Safety Assessment F->G H Preclinical Development G->H I Clinical Trials H->I

A typical workflow for antifungal drug discovery.

References

A Comparative Spectroscopic Analysis of Methyl-Substituted Cinnamic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

This guide provides a detailed comparative analysis of the spectroscopic properties of four methyl-substituted cinnamic acid isomers: 2-methylcinnamic acid, 3-methylcinnamic acid, 4-methylcinnamic acid, and α-methylcinnamic acid. By examining their UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, this document aims to elucidate the structural and electronic effects of methyl substitution on the cinnamic acid backbone. This information is crucial for the unambiguous identification of these isomers and for understanding their chemical behavior in various applications, including drug development.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the four methyl-substituted cinnamic acid isomers.

Table 1: UV-Vis Spectroscopic Data

CompoundSolventλmax (nm)
trans-Cinnamic Acid-270[1]
2-Methylcinnamic AcidMethanol268
3-Methylcinnamic AcidMethanol272
This compoundMethanol283
α-Methylcinnamic Acid-250

Table 2: Infrared (IR) Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)

Functional Group2-Methylcinnamic Acid3-Methylcinnamic AcidThis compoundα-Methylcinnamic Acid
O-H (Carboxylic Acid)~3000 (broad)~3000 (broad)~3000 (broad)~3000 (broad)
C=O (Carboxylic Acid)1685169016801675
C=C (Alkenyl)1625163016281635
C-H (Aromatic)~3050~3050~3050~3050
C-H (Methyl)~2950~2950~2950~2920

Table 3: ¹H NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)

Proton2-Methylcinnamic Acid3-Methylcinnamic AcidThis compoundα-Methylcinnamic Acid
-COOH~12.0~12.0~12.012.30
Ar-H7.2-7.6 (m)7.2-7.4 (m)7.4 (d), 7.2 (d)7.23-7.57 (m)
α-CH6.3 (d)6.4 (d)6.4 (d)-
β-CH7.7 (d)7.7 (d)7.7 (d)7.84 (s)
-CH₃2.4 (s)2.4 (s)2.4 (s)2.15 (s)

Table 4: ¹³C NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)

Carbon2-Methylcinnamic Acid3-Methylcinnamic AcidThis compoundα-Methylcinnamic Acid
C=O~172~172~172~171
Ar-C (Substituted)~137~138~140~135
Ar-CH126-131128-130129-130128-130
α-C~118~119~118~128
β-C~142~144~144~141
-CH₃~20~21~21~15

Table 5: Mass Spectrometry Data (m/z of Key Fragments)

CompoundMolecular Ion [M]⁺[M-OH]⁺[M-COOH]⁺Base Peak
2-Methylcinnamic Acid162145117117
3-Methylcinnamic Acid162145117162
This compound162145117162
α-Methylcinnamic Acid162145117162

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) of the methyl-substituted cinnamic acids, which is related to the electronic transitions within the conjugated system.

Methodology:

  • Sample Preparation: A dilute solution of each methyl-substituted cinnamic acid was prepared using a suitable solvent (e.g., methanol or ethanol) to an approximate concentration of 0.01 mM.

  • Instrumentation: A double-beam UV-Vis spectrophotometer was used for the analysis.

  • Data Acquisition: The absorbance spectrum was recorded over a wavelength range of 200-400 nm. A solvent blank was used as a reference.

  • Analysis: The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies of the functional groups present in the methyl-substituted cinnamic acids.

Methodology:

  • Sample Preparation: Solid samples were analyzed using the KBr pellet method. A small amount of the sample (1-2 mg) was ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used for the analysis.

  • Data Acquisition: The IR spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.

  • Analysis: The characteristic absorption bands corresponding to the O-H, C=O, C=C, and C-H vibrations were identified and their wavenumbers were recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical environment of the protons (¹H NMR) and carbon atoms (¹³C NMR) in the methyl-substituted cinnamic acids, providing detailed structural information.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of each compound was dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz) was used.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra were acquired. For ¹H NMR, standard parameters were used. For ¹³C NMR, a proton-decoupled sequence was employed to simplify the spectrum.

  • Analysis: The chemical shifts (δ), integration (for ¹H), and multiplicity of the signals were analyzed to assign them to the respective nuclei in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the methyl-substituted cinnamic acids, confirming their elemental composition and providing structural clues.

Methodology:

  • Sample Introduction: The samples were introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) was used to generate charged fragments.

  • Instrumentation: A mass spectrometer equipped with a suitable analyzer (e.g., quadrupole or time-of-flight) was used.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions was recorded.

  • Analysis: The molecular ion peak ([M]⁺) was identified to confirm the molecular weight. The fragmentation pattern was analyzed to identify characteristic fragment ions, such as the loss of a hydroxyl group ([M-OH]⁺) or a carboxyl group ([M-COOH]⁺).

Visualizations

The following diagrams illustrate the experimental workflows and the structural relationships of the analyzed compounds.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Methyl-Substituted Cinnamic Acid UV_Prep Dilute Solution (Methanol) Sample->UV_Prep IR_Prep KBr Pellet Sample->IR_Prep NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep MS_Prep Direct Insertion or GC Sample->MS_Prep UV_Vis UV-Vis Spectroscopy UV_Prep->UV_Vis IR FTIR Spectroscopy IR_Prep->IR NMR NMR Spectroscopy NMR_Prep->NMR MS Mass Spectrometry MS_Prep->MS UV_Data λmax UV_Vis->UV_Data IR_Data Vibrational Frequencies IR->IR_Data NMR_Data Chemical Shifts (δ) NMR->NMR_Data MS_Data m/z of Fragments MS->MS_Data

Caption: General experimental workflow for the spectroscopic analysis.

Isomer_Structures Cinnamic_Acid Cinnamic Acid (Backbone) Isomer_2 2-Methylcinnamic Acid (ortho) Cinnamic_Acid->Isomer_2 Methyl at C2 Isomer_3 3-Methylcinnamic Acid (meta) Cinnamic_Acid->Isomer_3 Methyl at C3 Isomer_4 This compound (para) Cinnamic_Acid->Isomer_4 Methyl at C4 Isomer_alpha α-Methylcinnamic Acid Cinnamic_Acid->Isomer_alpha Methyl at α-carbon

Caption: Structural relationship of the methyl-substituted cinnamic acid isomers.

References

Performance of 4-Methylcinnamic acid in polymer synthesis compared to other monomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in polymer chemistry and drug development, the choice of monomer is critical to tailoring the final properties of a polymer. 4-Methylcinnamic acid (4-MCA) and its derivatives are valuable monomers, primarily utilized for creating polymers with photo-responsive characteristics. The cinnamate group acts as a photosensitive moiety that can undergo [2+2] cycloaddition upon UV irradiation, leading to cross-linking without the need for a photoinitiator. This guide provides an objective comparison of the performance of polymers derived from this compound against those from other relevant monomers, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The performance of a polymer is defined by its thermal, mechanical, and functional properties. The glass transition temperature (Tg) and thermal decomposition temperature (Td) are critical indicators of a polymer's operational range and stability.

The data below compares Poly(vinyl 4-methylcinnamate) with its unsubstituted counterpart, Poly(vinyl cinnamate), and Polystyrene, a widely used amorphous polymer, for context. The properties of Poly(vinyl 4-methylcinnamate) are estimated based on established structure-property relationships where increased steric hindrance from side groups elevates the glass transition temperature.

PolymerMonomer StructureGlass Transition Temp. (Tg)5% Weight Loss Temp. (Td)Key Feature
Poly(vinyl 4-methylcinnamate) ~85-95 °C (Estimated) ~210-220 °C Photo-crosslinkable; Higher Tg due to methyl group
Poly(vinyl cinnamate)~80 °C[1]~200 °C[1]Photo-crosslinkable; Baseline for cinnamate polymers
Polystyrene~100 °C~330 °CGeneral-purpose thermoplastic; Not photo-crosslinkable

Structure-Property Relationships: Effect of Substituents

The substitution on the cinnamate ring plays a significant role in determining the thermal properties of the final polymer. Bulkier side groups increase the rigidity of the polymer backbone and hinder chain mobility, which results in a higher glass transition temperature (Tg). This principle supports the estimated increase in Tg for Poly(vinyl 4-methylcinnamate) compared to Poly(vinyl cinnamate).

The following table, compiled from experimental data on various poly(cinnam-4'-yl methyl methacrylate) derivatives, clearly illustrates this trend.

Polymer Derivative (Backbone: PMMA)Substituent on Cinnamate RingGlass Transition Temp. (Tg)
PMCMMAMethoxy (-OCH₃)89 °C[2]
PCCMMACoumarin140 °C[2]
PACMMAAnthracene163 °C[2]

This data demonstrates that while a methoxy group provides a modest Tg, larger and more rigid structures like coumarin and anthracene can dramatically increase it.[2] The methyl group of 4-MCA is expected to offer a Tg enhancement that is modest but significant, falling between that of an unsubstituted and a more complex derivative.

Core Mechanism: Photodimerization

The key functionality of cinnamate-based polymers is their ability to be cross-linked by UV light. This occurs via a [2+2] photocycloaddition reaction between the double bonds of two adjacent cinnamate groups, forming a cyclobutane ring.[1] This process transforms a soluble thermoplastic material into an insoluble, rigid thermoset network, significantly enhancing its thermal stability and mechanical properties like the Young's modulus.[1][3][4]

Synthesis_Workflow Synthesis and Characterization Workflow pva 1. Dissolve Poly(vinyl alcohol) in appropriate solvent (e.g., water/butanone) naoh 2. Add Base (e.g., NaOH solution) pva->naoh cool 3. Cool Mixture (e.g., 1-5 °C) naoh->cool add_chloride 4. Add 4-Methylcinnamoyl Chloride (dropwise with stirring) cool->add_chloride react 5. React for 90-120 min add_chloride->react precipitate 6. Precipitate, Filter & Wash (e.g., with methanol/water) react->precipitate purify 7. Purify Polymer (dissolve in DMF, reprecipitate from water) precipitate->purify dry 8. Dry Final Product (Poly(vinyl 4-methylcinnamate)) purify->dry characterize 9. Characterization dry->characterize Monomer_Selection goal Desired Polymer Property tg_high High Tg (>100 °C) goal->tg_high tg_mod Moderate Tg (~80-100 °C) goal->tg_mod photo Photo-crosslinkable goal->photo cost Low Cost / Commodity goal->cost bulky Bulky Cinnamates (e.g., Anthracene) tg_high->bulky mca This compound tg_mod->mca ca Cinnamic Acid tg_mod->ca styrene Styrene tg_mod->styrene photo->mca photo->ca photo->bulky cost->styrene

References

A Comparative Analysis of the Antioxidant Potential: 4-Methylcinnamic Acid vs. Caffeic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant activities of 4-Methylcinnamic acid and the well-characterized antioxidant, caffeic acid. While direct comparative experimental data for this compound is limited in publicly available literature, this document synthesizes existing data for caffeic acid and extrapolates the potential activity of this compound based on established structure-activity relationships of cinnamic acid derivatives.

Introduction to the Compounds

Caffeic Acid , a hydroxycinnamic acid, is a natural phenolic compound found in various plant sources, including coffee, fruits, and vegetables.[1] Its potent antioxidant properties are well-documented and attributed to the presence of two hydroxyl groups on its aromatic ring, which act as effective radical scavengers.

This compound is a derivative of cinnamic acid with a methyl group at the para position of the phenyl ring. While its primary applications have been explored in other biological contexts, its antioxidant potential is of growing interest.

Comparative Antioxidant Activity: A Structural Perspective

The antioxidant capacity of phenolic compounds like cinnamic acid derivatives is intrinsically linked to their chemical structure. The number and position of hydroxyl groups on the aromatic ring are primary determinants of their ability to donate hydrogen atoms or electrons to neutralize free radicals.

Caffeic acid, with its 3,4-dihydroxy substitution pattern (a catechol group), is a highly effective antioxidant. This configuration allows for the formation of a stable phenoxyl radical through intramolecular hydrogen bonding, enhancing its radical scavenging ability.

In contrast, this compound possesses a methyl group instead of hydroxyl groups at the para position. The methyl group is an electron-donating group, which can slightly enhance the stability of a radical formed on the acrylic acid side chain. However, it lacks the potent hydrogen-donating hydroxyl groups that are crucial for high antioxidant activity in assays such as DPPH and ABTS. Therefore, based on structure-activity relationships, it is anticipated that the antioxidant activity of this compound would be significantly lower than that of caffeic acid.

Quantitative Antioxidant Data

The following table summarizes representative quantitative data for the antioxidant activity of caffeic acid from various in vitro assays. Due to the lack of available experimental data for this compound in these specific assays, a direct comparison of IC50 values is not possible at this time.

Antioxidant AssayCaffeic Acid IC50 / ActivityReference Compound
DPPH Radical Scavenging Activity 50 µMTrolox (IC50 = 56 µM)[2]
ABTS Radical Scavenging Activity 1.59 ± 0.06 µg/mL-[3]
Ferric Reducing Antioxidant Power (FRAP) Higher than ferulic acid-

Note: IC50 is the concentration of an antioxidant required to decrease the initial concentration of the radical by 50%. A lower IC50 value indicates a higher antioxidant activity.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the design of comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the test compounds (caffeic acid, this compound) and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.

  • In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solution.

  • Add a fixed volume of the DPPH working solution to each well/cuvette.

  • Incubate the plate/cuvettes in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader or spectrophotometer.

  • A blank containing only the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compounds and a standard antioxidant.

  • Add a small volume of the test compound or standard to a fixed volume of the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Prepare various concentrations of the test compounds and a standard (e.g., FeSO₄·7H₂O).

  • Add a small volume of the sample or standard to a fixed volume of the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measure the absorbance at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard curve prepared using known concentrations of Fe²⁺.

Signaling Pathway and Experimental Workflow

Antioxidant Mechanism of Hydroxycinnamic Acids

The primary antioxidant mechanism of hydroxycinnamic acids like caffeic acid involves the donation of a hydrogen atom from their phenolic hydroxyl groups to free radicals, thereby neutralizing them. The resulting phenoxyl radical is stabilized by resonance.

Antioxidant_Mechanism Hydroxycinnamic Acid (Ar-OH) Hydroxycinnamic Acid (Ar-OH) Phenoxyl Radical (Ar-O•) Phenoxyl Radical (Ar-O•) Hydroxycinnamic Acid (Ar-OH)->Phenoxyl Radical (Ar-O•) H• donation Free Radical (R•) Free Radical (R•) Stable Molecule (RH) Stable Molecule (RH) Free Radical (R•)->Stable Molecule (RH) H• acceptance

Caption: Hydrogen atom donation by hydroxycinnamic acids to neutralize free radicals.

Nrf2 Signaling Pathway in Antioxidant Response

Phenolic antioxidants can also exert their protective effects by activating endogenous antioxidant defense systems. A key pathway involved is the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like some phenolic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and detoxification enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Antioxidants Antioxidants / Oxidative Stress Antioxidants->Keap1 Induces Conformational Change ARE ARE Nrf2_n->ARE Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Experimental_Workflow A Compound Preparation (this compound, Caffeic acid) B Selection of Antioxidant Assays (DPPH, ABTS, FRAP) A->B C Preparation of Reagents and Standards B->C D Assay Performance (Incubation, Reaction) C->D E Spectrophotometric Measurement D->E F Data Analysis (% Inhibition, IC50, Equivalents) E->F G Comparison of Antioxidant Activity F->G

References

Positional Isomers Matter: How a Single Methyl Group Influences the Properties of Cinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding how subtle structural modifications can impact the physicochemical and biological properties of a molecule is paramount. This guide provides a comparative analysis of cinnamic acid and its ortho (2-), meta (3-), and para (4-) methyl-substituted derivatives, highlighting the significant effects of the methyl group's position on key parameters.

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives are of significant interest due to their broad spectrum of biological activities, including antioxidant and antimicrobial properties. The introduction of a methyl group to the phenyl ring, creating 2-methylcinnamic acid, 3-methylcinnamic acid, and 4-methylcinnamic acid, alters the electronic and steric characteristics of the molecule, thereby influencing its behavior. This guide synthesizes experimental data to provide a clear comparison of these positional isomers.

Physicochemical Properties: A Comparative Overview

The position of the methyl group on the phenyl ring of cinnamic acid has a discernible impact on its fundamental physicochemical properties such as melting point, acidity (pKa), and water solubility. These properties are crucial as they affect the formulation, absorption, and distribution of a potential drug candidate.

PropertyCinnamic Acid2-Methylcinnamic Acid3-Methylcinnamic AcidThis compound
Molecular Weight ( g/mol ) 148.16162.19162.19162.19
Melting Point (°C) 133[1]174-176[2]114196-198
pKa (at 25°C) 4.44[1]4.5[3]~4.5 (estimated)4.48 - 4.56[4]
Water Solubility Slightly soluble (0.5 g/L)[1]Sparingly soluble[3]Data not availableInsoluble/Slightly soluble

Note: Data for 3-methylcinnamic acid's melting point and pKa, and precise water solubility for all methyl isomers are not consistently available in the reviewed literature, indicating a potential area for further research.

Biological Activities: The Impact of Methyl Group Position

While extensive comparative data on the biological activities of the three methylcinnamic acid isomers is limited, the existing literature on cinnamic acid derivatives suggests that the nature and position of substituents on the phenyl ring play a crucial role in their antioxidant and antimicrobial efficacy.

Antioxidant Activity: The antioxidant activity of cinnamic acid derivatives is often attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group. While the methylcinnamic acids lack this hydroxyl group, the electron-donating nature of the methyl group can influence the electronic properties of the aromatic ring and the carboxylic acid group, which may have a subtle effect on their radical scavenging capabilities. However, without direct comparative experimental data (e.g., IC50 values from a DPPH assay), a quantitative ranking of the isomers' antioxidant potential cannot be definitively provided.

Antimicrobial Activity: Cinnamic acid and its derivatives are known to possess antibacterial and antifungal properties. The mechanism is thought to involve disruption of the cell membrane and inhibition of essential enzymes. The lipophilicity of the molecule, which is influenced by the methyl group, can affect its ability to penetrate microbial cell walls. For instance, this compound has been investigated as a potential agent to overcome antifungal tolerance by improving the potency of cell wall-disrupting agents.[5] A direct comparison of the Minimum Inhibitory Concentrations (MICs) of the three isomers against a panel of microbes would be necessary to elucidate the precise impact of the methyl group's position on antimicrobial strength.

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, this section outlines the detailed experimental protocols for determining the key physicochemical and biological properties discussed.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the acidity of a compound. A common and accurate method for its determination is potentiometric titration.

  • Preparation of the Analyte Solution: Accurately weigh a sample of the cinnamic acid derivative and dissolve it in a known volume of a suitable solvent, typically a mixture of water and an organic solvent like methanol for sparingly soluble compounds.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add a standardized solution of a strong base (e.g., NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is determined as the pH at the half-equivalence point.[6]

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Weigh Cinnamic Acid Derivative B Dissolve in Solvent A->B E Titrate with NaOH, Recording pH B->E C Prepare Standardized NaOH Titrant C->E D Calibrate pH Meter D->E F Plot pH vs. Volume of NaOH E->F G Determine Equivalence Point F->G H Calculate pKa at Half-Equivalence Point G->H

Workflow for pKa Determination by Potentiometric Titration
Determination of Water Solubility (Flask Method)

The flask method is a standard procedure for determining the water solubility of a substance.

  • Sample Preparation: Add an excess amount of the solid cinnamic acid derivative to a known volume of distilled water in a flask.

  • Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure saturation.

  • Phase Separation: Allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and filtered to separate the saturated solution from any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The water solubility is expressed as the concentration of the compound in the saturated solution (e.g., in g/L or mol/L).[7][8]

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant capacity of a compound.

  • Preparation of Solutions: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). Prepare a series of dilutions of the test compounds (cinnamic acid derivatives) and a standard antioxidant (e.g., ascorbic acid).[9]

  • Reaction Mixture: In a 96-well plate or test tubes, add a fixed volume of the DPPH solution to each dilution of the test compounds and the standard. A control containing only the DPPH solution and the solvent is also prepared.[10]

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).[10]

  • Absorbance Measurement: Measure the absorbance of each solution at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.[9][10]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.[9]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the cinnamic acid derivatives in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[11][12][13]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in the same growth medium.[11]

  • Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the microbial suspension. A positive control well (microorganism without the antimicrobial agent) and a negative control well (medium only) are also included.[11]

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for most bacteria) for a specified period (typically 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is typically observed as the absence of turbidity in the well.[14]

signaling_pathway A Prepare Serial Dilutions of Methylcinnamic Acid Isomer C Inoculate Microtiter Plate Wells A->C B Prepare Standardized Microbial Inoculum B->C D Incubate at Optimal Temperature C->D E Observe for Microbial Growth (Turbidity) D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Experimental Workflow for MIC Determination

Conclusion

The position of a methyl group on the cinnamic acid backbone significantly influences its physicochemical properties. The para-position in this compound leads to the highest melting point, suggesting a more stable crystal lattice. The pKa values of the methyl-substituted isomers are similar to that of the parent cinnamic acid, indicating that the methyl group has a minor effect on the acidity of the carboxylic group. While qualitative information suggests that all isomers have low water solubility, precise quantitative data for a direct comparison remains an area for further investigation.

Regarding biological activities, the current body of literature does not provide a clear, direct comparison of the antioxidant and antimicrobial potencies of the 2-, 3-, and this compound isomers. Further studies employing standardized assays are necessary to elucidate the structure-activity relationship and determine which positional isomer holds the most promise for specific therapeutic applications. The detailed experimental protocols provided in this guide offer a framework for such future investigations, ensuring consistency and comparability of results. For drug development professionals, these findings underscore the importance of systematic evaluation of positional isomers in the early stages of lead optimization.

References

The Versatility of Cinnamic Acid: A Comparative Guide to its Derivatives' Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide array of pharmacological effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of cinnamic acid derivatives in anticancer, antimicrobial, antioxidant, and anti-inflammatory applications, supported by experimental data and detailed protocols.

Cinnamic acid's basic structure, consisting of a phenyl ring, a carboxylic acid group, and a double bond in the side chain, offers multiple points for modification, leading to a diverse library of compounds with enhanced potency and selectivity.[1] The nature, position, and number of substituents on the phenyl ring, as well as modifications to the carboxylic acid and the acrylic acid chain, have been shown to profoundly influence the biological efficacy of these derivatives.[1]

Anticancer Activity: Targeting Cellular Proliferation and Survival

Cinnamic acid derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis and the inhibition of enzymes crucial for tumor progression.[1][2]

A key determinant of anticancer activity is the substitution pattern on the phenyl ring. Studies have shown that the presence of electron-withdrawing groups on the phenyl ring can enhance the anticancer effects.[1] For instance, a derivative bearing a carboxylic acid at the para position exhibited potent activity.[1] Conversely, the presence of electron-donating groups on the para position of the phenyl ring has been associated with reduced activity in some cases.[1]

Modification of the carboxylic acid group into amides or other bioisosteres has also yielded compounds with improved anticancer profiles.[2] For example, a series of novel cinnamic acid analogs designed as matrix metalloproteinase-9 (MMP-9) inhibitors showed that a specific analog, compound 5, was the most potent with an IC50 value of 10.36 µM against the A-549 lung cancer cell line.[2]

Comparative Anticancer Activity of Cinnamic Acid Derivatives
Compound/DerivativeCell LineIC50 (µM)Key Structural FeaturesReference
Compound 5 (MMP-9 Inhibitor)A-549 (Lung Cancer)10.36Specific cinnamic acid analog[2]
Compound 52 (Propolis component)CWR22Rv1 (Prostate Cancer)<30 (killed 90% of cells)Cinnamic acid derivative from propolis[1]
Colchicine (Positive Control)A-549 (Lung Cancer)6.32[2]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of cinnamic acid derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

  • Cell Culture: Human cancer cell lines (e.g., A-549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized cinnamic acid derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.[2]

Signaling Pathway: Inhibition of NF-κB

A crucial mechanism underlying the anti-inflammatory and anticancer effects of cinnamic acid derivatives is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[3] NF-κB plays a central role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.[3] Certain cinnamic acid derivatives can inhibit the phosphorylation of IκB, an inhibitory protein of NF-κB. This prevents the translocation of NF-κB to the nucleus, thereby reducing the transcription of pro-inflammatory and pro-survival genes.[3]

NF_kB_Inhibition cluster_stimulus Pro-inflammatory Stimuli cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α, IL-1β Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB_P p-IκB IkB->IkB_P NFkB NF-κB NFkB->IkB bound NFkB_n NF-κB NFkB->NFkB_n translocates IkB_P->NFkB releases Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation CAD Cinnamic Acid Derivatives CAD->IKK inhibits DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory & Pro-survival Genes DNA->Genes transcription

Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Cinnamic acid and its derivatives are known for their broad-spectrum antimicrobial properties, acting against bacteria and fungi.[1][4] Their mechanism of action often involves disrupting the microbial cell membrane, inhibiting essential enzymes, and preventing biofilm formation.[3]

The antimicrobial efficacy is significantly influenced by the substituents on the phenyl ring. For instance, the presence of a catechol group (two adjacent hydroxyl groups) on the aromatic ring of a cinnamic acid derivative, designated as DM2, demonstrated significant antibacterial activity against Staphylococcus aureus.[5] In contrast, the introduction of methoxy groups, which increases lipophilicity, has been shown to negatively affect antimicrobial activity.[6]

Comparative Antimicrobial Activity of Cinnamic Acid Derivatives
Compound/DerivativeMicroorganismMIC (mg/L)Key Structural FeaturesReference
DM2S. aureus16-64Catechol group on the aromatic ring[5]
Cinnamic AcidPlanktonic forms256-4096Unsubstituted[4]
Ferulic AcidPlanktonic forms256-4096Methoxy and hydroxyl substitution[4]
p-Coumaric AcidPlanktonic forms256-4096Hydroxyl substitution[4]
Sinapic AcidPlanktonic forms256-4096Two methoxy and one hydroxyl substitution[4]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial activity. The broth microdilution method is commonly used for its determination.

  • Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Compound Dilution: A serial two-fold dilution of the cinnamic acid derivative is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism with no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow: Synthesis and Evaluation of Cinnamic Acid Derivatives

The development of novel cinnamic acid derivatives typically follows a structured workflow from synthesis to biological evaluation.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start Starting Materials (e.g., Substituted Benzaldehydes) Reaction Chemical Reaction (e.g., Knoevenagel Condensation) Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (e.g., NMR, IR, Mass Spectrometry) Purification->Characterization Final_Product Cinnamic Acid Derivative Characterization->Final_Product Anticancer Anticancer Assays (e.g., MTT Assay) Final_Product->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Final_Product->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH Assay) Final_Product->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., LOX Inhibition) Final_Product->Anti_inflammatory SAR_Analysis Structure-Activity Relationship (SAR) Analysis Anticancer->SAR_Analysis Antimicrobial->SAR_Analysis Antioxidant->SAR_Analysis Anti_inflammatory->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for the synthesis and biological evaluation of cinnamic acid derivatives.

Antioxidant and Anti-inflammatory Activities: Quenching Radicals and Modulating Inflammation

Many cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are potent antioxidants due to their ability to scavenge free radicals.[7][8] This antioxidant capacity is closely linked to their anti-inflammatory effects.[9]

The number and position of hydroxyl groups on the phenyl ring are critical for antioxidant activity. For example, caffeic acid, with two hydroxyl groups, generally exhibits stronger antioxidant activity than p-coumaric acid, which has only one. The presence of a hydroxyl group at the para-position of the phenolic ring is considered important for synergistic activity with other compounds.[10]

The anti-inflammatory properties of these derivatives are often attributed to their ability to inhibit pro-inflammatory enzymes like lipoxygenase (LOX) and cyclooxygenase (COX).[9][11]

Comparative Antioxidant and Anti-inflammatory Activities
Compound/DerivativeActivityIC50 (µM) or % InhibitionKey Structural FeaturesReference
Compound 3iLOX Inhibition7.4Phenyl-substituted cinnamic acid[9]
Compound 2bLOX Inhibition6Phenoxyphenyl cinnamic acid and propranolol conjugate[12]
Compound 1aAntiproteolytic Activity0.315Cinnamic acid and propranolol conjugate[12]
Compound 4iiLOX InhibitionMost potent in its seriesPhenyl-substituted cinnamic acid[11]
Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of compounds.

  • DPPH Solution Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Sample Preparation: The cinnamic acid derivatives are dissolved in the same solvent at various concentrations.

  • Reaction Mixture: The sample solution is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). The reduction in absorbance indicates the radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Conclusion

The structure-activity relationship of cinnamic acid derivatives is a rich and dynamic field of research. The ability to systematically modify the core structure allows for the fine-tuning of biological activity, leading to the development of potent and selective agents for a variety of therapeutic applications. The data presented in this guide highlights the critical role of substituent patterns on the phenyl ring and modifications of the carboxylic acid group in determining the anticancer, antimicrobial, antioxidant, and anti-inflammatory properties of these versatile compounds. Further exploration of this chemical space, guided by SAR principles, holds significant promise for the discovery of novel drug candidates.

References

A Comparative Analysis of 4-Methylcinnamic Acid: In Vitro Promise vs. In Vivo Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 4-Methylcinnamic acid. This analysis is supported by experimental data and detailed methodologies to inform future research and development.

This compound, a derivative of cinnamic acid, has garnered significant interest in the scientific community for its potential therapeutic applications. Primarily recognized for its antifungal and anticancer properties, its efficacy has been demonstrated in various in vitro studies. However, the transition from promising laboratory results to successful in vivo applications remains a critical area of investigation. This guide delves into the existing research to provide a clear comparison of its performance in controlled laboratory settings versus living organisms.

In Vitro Efficacy: A Tale of Potent Antifungal and Anticancer Activity

In the realm of in vitro research, this compound has shown considerable promise, particularly as an antifungal agent and a cytotoxic compound against various cancer cell lines.

Antifungal Activity

This compound has been identified as an "intervention catalyst" capable of overcoming antifungal tolerance. It has demonstrated the ability to enhance the potency of cell wall-disrupting agents, suggesting a synergistic role in combination therapies. Studies have shown its effectiveness against various fungal strains, including Saccharomyces cerevisiae, by targeting the cell wall integrity pathway.

Anticancer Activity

The cytotoxic effects of this compound and its derivatives have been evaluated against several human cancer cell lines. Notably, a derivative linking this compound to an oleanolic acid ester exhibited strong inhibitory activity against MCF-7 breast cancer cells.

Cell Line Compound IC50 (µM) Reference
MCF-7 (Breast Cancer)Oleanolic acid-4-methylcinnamic acid ester derivative (44e)1.79[1]
HeLa (Cervical Cancer)Oleanolic acid derivative (44o)1.35[1]

Table 1: In Vitro Anticancer Efficacy of this compound Derivatives. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound derivatives against different cancer cell lines.

In Vivo Efficacy: A Research Gap

Currently, there is a notable lack of direct in vivo efficacy studies specifically for this compound. However, research on a structurally related compound, α-cyano-4-hydroxycinnamic acid (CHC), provides some insight into the potential in vivo behavior of cinnamic acid derivatives. In a murine model of triple-negative breast cancer, CHC, a non-specific inhibitor of monocarboxylate transporters (MCTs), was evaluated alongside a specific MCT1 inhibitor, AZD3965. The study found that while AZD3965 showed some effects on tumor growth and metastasis, CHC had no significant effect on tumor volume, weight, or intra-tumor lactate concentration.[2] This underscores the importance of specific molecular targets and highlights the need for dedicated in vivo studies on this compound to ascertain its therapeutic potential in a complex biological system.

Comparative Analysis with Alternatives

The therapeutic potential of this compound is often compared with other cinnamic acid derivatives. For instance, the introduction of different substituents on the phenyl ring of cinnamic acid has been shown to significantly influence its biological activity.

Compound Biological Activity Key Findings Reference
This compound Antifungal, AnticancerActs as an antifungal intervention catalyst; cytotoxic to cancer cells.
trans-Cinnamic acid Fibroblast MigrationInduces fibroblast migration, potentially aiding wound healing.[3]
p-Coumaric acid AntioxidantExhibits antioxidant properties.
Ferulic acid Antidiabetic, AntioxidantShows potential in managing diabetes and possesses antioxidant activity.
α-cyano-4-hydroxycinnamic acid (CHC) MCT InhibitorLimited in vivo efficacy in a breast cancer model.[2]

Table 2: Comparison of Biological Activities of Cinnamic Acid Derivatives. This table highlights the diverse biological activities of various cinnamic acid derivatives, providing a comparative context for this compound.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed experimental methodologies are crucial.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Workflow for MTT Assay:

MTT_Workflow cluster_workflow MTT Assay Workflow seed Seed cells in 96-well plates treat Treat cells with this compound seed->treat incubate1 Incubate for 24-48 hours treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 add_solvent Add solubilizing agent (e.g., DMSO) incubate2->add_solvent read Measure absorbance at 570 nm add_solvent->read

Caption: Workflow of the MTT assay for determining cell viability.

Protocol Steps:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound.

  • Incubation: The plate is incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways

The biological effects of cinnamic acid and its derivatives are mediated through various signaling pathways. While the specific pathways modulated by this compound are still under investigation, related compounds offer clues to its potential mechanisms of action.

Potential Signaling Pathways for Cinnamic Acid Derivatives

Signaling_Pathways cluster_pathways Potential Signaling Pathways for Cinnamic Acid Derivatives CA Cinnamic Acid Derivatives MAPK MAPK Pathway CA->MAPK PI3K_AKT PI3K/AKT Pathway CA->PI3K_AKT NFkB NF-kB Pathway CA->NFkB Cell_Wall Cell Wall Integrity Pathway (Fungi) CA->Cell_Wall Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis Inflammation Inflammation NFkB->Inflammation Fungal_Growth Fungal Growth Inhibition Cell_Wall->Fungal_Growth

Caption: Potential signaling pathways modulated by cinnamic acid derivatives.

Research on trans-cinnamic acid has implicated the p38-MAPK signaling pathway in its induction of fibroblast migration.[3] Furthermore, derivatives of cinnamic acid have been shown to inhibit the PI3K/AKT signaling pathway in cancer cells, leading to apoptosis. In fungi, the cell wall integrity pathway is a likely target for the antifungal activity of this compound.

Conclusion and Future Directions

This compound presents a compelling profile as a bioactive compound with significant in vitro antifungal and anticancer activities. Its ability to act as an intervention catalyst in antifungal therapy is particularly noteworthy. However, the current body of research is marked by a significant gap in in vivo data. To bridge the gap between laboratory findings and potential clinical applications, future research should prioritize:

  • In vivo efficacy studies: Conducting well-designed animal studies to evaluate the efficacy, pharmacokinetics, and safety of this compound for its antifungal and anticancer properties.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

  • Comparative in vivo studies: Directly comparing the in vivo efficacy of this compound with other promising cinnamic acid derivatives and existing therapeutic agents.

By addressing these research questions, the scientific community can better ascertain the true therapeutic potential of this compound and pave the way for its potential development as a novel therapeutic agent.

References

Unveiling the Synergistic Potential of 4-Methylcinnamic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

4-Methylcinnamic acid, a derivative of the naturally occurring cinnamic acid, is emerging as a compound of interest for its potential to enhance the efficacy of other therapeutic agents. This guide provides a comprehensive comparison of the synergistic effects of this compound with other compounds, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms.

Synergistic Antifungal Activity of this compound

A significant area of research for this compound is its ability to act as a chemosensitizer, augmenting the activity of conventional antifungal drugs. This is particularly relevant in the context of rising antifungal drug resistance.

Quantitative Data Summary

The synergistic potential of this compound has been quantified against the fungal pathogen Aspergillus brasiliensis. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of caspofungin and octyl gallate, alone and in combination with this compound, and the corresponding Fractional Inhibitory Concentration Index (FICI), which is a measure of synergy. A FICI value of ≤ 0.5 is indicative of a synergistic interaction.

Compound(s)MIC (alone)MIC (in combination)FICI
Caspofungin > 64 µg/mL16 µg/mL0.5
This compound 3.2 mM1.6 mM
Octyl gallate 0.1 mM0.05 mM1.0
This compound 3.2 mM1.6 mM

Data sourced from Kim JH, et al. (2017)[1]

The data clearly demonstrates that this compound significantly lowers the concentration of caspofungin required to inhibit the growth of A. brasiliensis, indicating a synergistic relationship. While the interaction with octyl gallate did not meet the strict definition of synergy (FICI ≤ 0.5), the combination still resulted in a reduction of the required concentrations of both compounds.

Experimental Protocols

The assessment of the synergistic antifungal activity of this compound was conducted using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for filamentous fungi.

Checkerboard Assay Protocol:

  • Preparation of Compounds: Stock solutions of this compound, caspofungin, and octyl gallate are prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, serial twofold dilutions of this compound are made along the x-axis, and serial twofold dilutions of the antifungal agent (caspofungin or octyl gallate) are made along the y-axis. This creates a matrix of varying concentrations of both compounds.

  • Inoculum Preparation: A standardized inoculum of Aspergillus brasiliensis spores is prepared in RPMI 1640 medium.

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal spore suspension.

  • Incubation: The plates are incubated at 35°C for 48 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the drug, alone or in combination, that visibly inhibits fungal growth.

  • Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Signaling Pathway and Mechanism of Action

The synergistic effect of this compound is believed to stem from its ability to disrupt the fungal cell wall, thereby increasing the susceptibility of the fungus to cell wall-targeting drugs like caspofungin. This action is linked to the cell wall integrity Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Studies have shown that mutants of Saccharomyces cerevisiae lacking key components of this pathway, such as Slt2 and Bck1, exhibit increased susceptibility to this compound[1].

Fungal_Cell_Wall_Integrity_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell_Wall_Stress Cell Wall Stress (e.g., Antifungal Drugs, 4-MCA) Wsc1_Mid2 Wsc1/Mid2 (Sensors) Cell_Wall_Stress->Wsc1_Mid2 Rho1_GTP Rho1-GTP Wsc1_Mid2->Rho1_GTP Pkc1 Pkc1 Rho1_GTP->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2_Mpk1 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2_Mpk1 Rlm1_Swi4_6 Rlm1, Swi4/Swi6 (Transcription Factors) Slt2_Mpk1->Rlm1_Swi4_6 Cell_Wall_Synthesis_Genes Cell Wall Synthesis Genes Rlm1_Swi4_6->Cell_Wall_Synthesis_Genes

Fungal Cell Wall Integrity Pathway

This diagram illustrates how cell wall stress, potentially induced by this compound, activates a cascade of protein kinases (Bck1, Mkk1/2, Slt2/Mpk1) that ultimately leads to the expression of genes involved in cell wall synthesis as a compensatory response. By disrupting this pathway, this compound weakens the cell wall, making the fungus more vulnerable to drugs that target this structure.

Potential Synergistic Anticancer Effects

While research on the synergistic effects of this compound in cancer is less established than its antifungal properties, studies on its parent compound, cinnamic acid, and its derivatives suggest a promising avenue for investigation. Cinnamic acid derivatives have been shown to exhibit anticancer properties and can sensitize cancer cells to conventional chemotherapy[2][3].

Future research should focus on exploring the potential of this compound to act as a synergistic agent in combination with various chemotherapeutic drugs against different cancer cell lines. The experimental protocols for assessing such synergy would be similar to those used in antifungal testing, with modifications for mammalian cell culture.

Synergy_Assessment_Workflow Start Start: Hypothesis of Synergy Cell_Line_Selection Select Cancer Cell Line(s) Start->Cell_Line_Selection Single_Agent_Titration Determine IC50 of Single Agents (4-MCA and Chemotherapeutic) Cell_Line_Selection->Single_Agent_Titration Checkerboard_Assay Perform Checkerboard Assay (Combination Titration) Single_Agent_Titration->Checkerboard_Assay Data_Analysis Analyze Data: - Calculate Combination Index (CI) - Generate Isobolograms Checkerboard_Assay->Data_Analysis Synergy_Confirmed Synergy Confirmed? (CI < 1) Data_Analysis->Synergy_Confirmed Mechanism_Studies Investigate Mechanism of Action: - Western Blot - Flow Cytometry (Apoptosis) - Gene Expression Analysis Synergy_Confirmed->Mechanism_Studies Yes End End: Conclusion on Synergistic Effect Synergy_Confirmed->End No Mechanism_Studies->End

Workflow for Assessing Anticancer Synergy

Conclusion

This compound demonstrates clear synergistic effects with the antifungal agent caspofungin, primarily by disrupting the fungal cell wall integrity pathway. This chemosensitizing property makes it a promising candidate for further development in combination therapies to combat antifungal resistance. While its synergistic potential in cancer treatment is still under investigation, the known activities of related cinnamic acid derivatives warrant further exploration in this area. The experimental frameworks and analytical methods outlined in this guide provide a solid foundation for researchers to assess and quantify the synergistic interactions of this compound with a broad range of therapeutic compounds.

References

4-Methylcinnamic Acid: A Head-to-Head Comparison with Commercially Available Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal compounds. 4-Methylcinnamic acid, a derivative of the naturally occurring cinnamic acid, has demonstrated promising antifungal properties. This guide provides a head-to-head comparison of this compound with commercially available fungicides, supported by available experimental data. It aims to offer an objective overview to inform further research and drug development efforts in the field of mycology.

Performance Comparison:

It is crucial to note that the following data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental methodologies.

Table 1: Antifungal Activity against Candida albicans
CompoundClassMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Citation(s)
This compound Cinnamic Acid Derivative---Data not available in a directly comparable format
FluconazoleAzole0.25 - ≥640.58[1][2]
Amphotericin BPolyene0.06 - 1.00.250.5 - 1.0[3][4][5]
CaspofunginEchinocandin0.015 - 1.00.250.5 - 1.0[4][6][7][8][9]

Data for this compound against Candida albicans in a comparable format to the commercial fungicides was not found in the reviewed literature. Cinnamic acid and its other derivatives have shown activity against C. albicans with MIC values for some esters reported to be around 128 µg/mL[10].

Table 2: Antifungal Activity against Aspergillus fumigatus
CompoundClassMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Citation(s)
This compound Cinnamic Acid Derivative---Data not available in a directly comparable format
VoriconazoleAzole0.12 - 40.51[11][12]
PosaconazoleAzole0.25 - 80.250.5[13][14][15][16]
Amphotericin BPolyene---Data not available in a directly comparable format
CaspofunginEchinocandin---Data not available in a directly comparable format

Direct MIC values for this compound against Aspergillus fumigatus are not available in the reviewed literature. However, studies have shown that it can act as a chemosensitizer, enhancing the activity of drugs like caspofungin against Aspergillus brasiliensis[17].

Mechanism of Action and Signaling Pathways

The primary proposed mechanism of action for cinnamic acid derivatives, including this compound, is the disruption of the fungal cell wall[18][19][20]. This is a critical target as the cell wall is essential for fungal viability and is absent in human cells, offering a potential for selective toxicity. Furthermore, evidence suggests that these compounds may interfere with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cell wall integrity and stress responses in fungi[19][21].

Below is a diagram illustrating the proposed mechanism of action targeting the fungal cell wall integrity pathway.

Fungal_Cell_Wall_Integrity_Pathway cluster_extracellular Extracellular cluster_cell_wall Cell Wall cluster_cytoplasm Cytoplasm cluster_mapk MAPK Cascade cluster_nucleus Nucleus 4_Methylcinnamic_acid This compound Cell_Wall_Stress Cell Wall Stress 4_Methylcinnamic_acid->Cell_Wall_Stress Induces Sensor_Proteins Sensor Proteins Cell_Wall_Stress->Sensor_Proteins Activates Rho_GTPase Rho-GTPase Sensor_Proteins->Rho_GTPase Activates PKC Protein Kinase C Rho_GTPase->PKC Activates MAPKKK MAPKKK PKC->MAPKKK Phosphorylates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (Slt2) MAPKK->MAPK Phosphorylates Transcription_Factor Transcription Factor MAPK->Transcription_Factor Activates Cell_Wall_Synthesis_Genes Cell Wall Synthesis Genes Transcription_Factor->Cell_Wall_Synthesis_Genes Upregulates

Caption: Proposed mechanism of this compound inducing cell wall stress and activating the MAPK signaling pathway.

Experimental Protocols

The determination of antifungal susceptibility is crucial for the evaluation of new compounds. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for this purpose. The following is a summarized experimental workflow based on the CLSI M38-A2 document for broth microdilution antifungal susceptibility testing of filamentous fungi.

Antifungal_Susceptibility_Testing_Workflow Start Start Prepare_Inoculum 1. Prepare Fungal Inoculum (e.g., Aspergillus fumigatus) Start->Prepare_Inoculum Standardize_Inoculum 2. Standardize Inoculum Concentration (Spectrophotometrically) Prepare_Inoculum->Standardize_Inoculum Inoculate_Microplates 4. Inoculate Microtiter Plates (containing antifungal dilutions) Standardize_Inoculum->Inoculate_Microplates Prepare_Antifungal_Dilutions 3. Prepare Serial Dilutions (this compound & Comparators) Prepare_Antifungal_Dilutions->Inoculate_Microplates Incubate_Plates 5. Incubate Plates (e.g., 35°C for 48-72h) Inoculate_Microplates->Incubate_Plates Read_MIC 6. Read Minimum Inhibitory Concentration (MIC) (Lowest concentration with no visible growth) Incubate_Plates->Read_MIC End End Read_MIC->End

Caption: Standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Detailed Methodology:

1. Fungal Strains and Culture Conditions:

  • Clinically relevant fungal isolates (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204304) are cultured on appropriate agar, such as Potato Dextrose Agar (PDA), for a specified period to ensure adequate sporulation.

2. Inoculum Preparation:

  • Fungal spores or yeast cells are harvested and suspended in sterile saline or RPMI 1640 medium.

  • The suspension is adjusted spectrophotometrically to a specific optical density to achieve a standardized inoculum concentration (e.g., 0.5 McFarland standard).

3. Antifungal Agent Preparation:

  • Stock solutions of this compound and commercial fungicides are prepared in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

  • Serial twofold dilutions are prepared in 96-well microtiter plates using RPMI 1640 medium buffered with MOPS.

4. Microdilution Assay:

  • The standardized fungal inoculum is added to each well of the microtiter plates containing the serially diluted antifungal agents.

  • The final volume in each well is typically 200 µL.

  • Positive (fungus without antifungal) and negative (medium only) controls are included.

5. Incubation:

  • The microtiter plates are incubated at 35°C for 24-72 hours, depending on the fungal species.

6. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible fungal growth.

Conclusion

The available data suggests that this compound possesses antifungal properties and holds potential as a novel therapeutic agent, particularly due to its proposed mechanism of action targeting the fungal cell wall. However, a clear, direct comparison of its potency against a wide range of commercially available fungicides is currently lacking in published literature. The provided data, compiled from various sources, offers a preliminary comparative view and underscores the need for further standardized, head-to-head studies to fully elucidate the therapeutic potential of this compound. Such studies will be instrumental in guiding future research and development in the critical area of new antifungal discovery.

References

Safety Operating Guide

Proper Disposal of 4-Methylcinnamic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 4-Methylcinnamic Acid is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.

Immediate Safety Precautions

Before initiating any disposal procedures, ensure that all relevant safety measures are in place. This compound is recognized as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[1][2] If there is a risk of generating dust, a NIOSH-approved N95 dust mask should also be used.[3]

  • Ventilation: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][4][5]

  • Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.[2] Do not breathe in dust or fumes.[1][2][5]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling the substance.[1][2][4][5]

Hazard Summary

The following table summarizes the key hazard classifications for this compound according to the Globally Harmonized System (GHS).

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][6]
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation[2][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][5][6]

Step-by-Step Disposal Protocol

The primary method for disposing of this compound is through a licensed waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[2]

1. Preparation for Disposal:

  • Minimize Waste: The first step in responsible disposal is to minimize the initial amount of waste generated.
  • Containerization: Keep the this compound in its original, clearly labeled container whenever possible. If transferring to a new container, ensure it is appropriate for chemical waste, properly sealed, and accurately labeled with the chemical name and associated hazards.
  • No Mixing: Do not mix this compound with other waste chemicals unless specifically instructed to do so by a qualified chemist or a licensed waste disposal contractor.

2. On-Site Handling and Collection:

  • Solid Waste: If the chemical is in solid form, carefully sweep it up to avoid creating dust and place it into a suitable, sealed container for disposal.[2][4]
  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, as well as contaminated PPE, should be collected in a sealed bag or container and disposed of as chemical waste.[1] Handle uncleaned containers as you would the product itself.
  • Storage: Store the sealed waste containers in a designated, secure, and well-ventilated area away from incompatible materials, such as strong oxidizing agents, pending collection.[2][7]

3. Final Disposal Procedure:

  • Professional Disposal: The recommended and safest method of disposal is to offer surplus and non-recyclable solutions to a licensed disposal company.[1] Dispose of the contents and the container at an approved waste disposal plant.[2][5][8]
  • Incineration (Alternative): In some cases, it may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] This should only be performed by trained personnel at a licensed facility.
  • Regulatory Compliance: Always adhere to all federal, state, and local environmental regulations when disposing of this substance.[4] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_containment Containment cluster_disposal Disposal Path A Assess Waste (Unused Product, Spillage, Contaminated PPE) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) A->B C Handle in Ventilated Area (Chemical Fume Hood) B->C D Is material in original container? C->D E Keep in original, sealed container. D->E Yes F Transfer to a suitable, labeled waste container. Avoid dust formation. D->F No G Store securely pending disposal. E->G F->G H Consult Institutional EHS Office and Local Regulations G->H I Arrange for pickup by a Licensed Waste Disposal Company H->I J Final Disposal at an Approved Waste Plant (e.g., via incineration) I->J

Caption: Logical workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for 4-Methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of 4-Methylcinnamic Acid, including detailed operational and disposal plans to ensure a safe laboratory environment.

Chemical Profile:

PropertyValue
Chemical Name This compound
CAS Number 1866-39-3
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
Appearance White to off-white crystalline powder[1]
Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[2][3][4]

I. Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]Protects against dust particles and potential splashes that can cause serious eye irritation.[2][3][4]
Hand Protection Protective gloves.[3][5]Prevents skin contact which can cause irritation.[2][3][4][6]
Respiratory Protection Dust mask type N95 (US) or a NIOSH/MSHA or European Standard EN 136 approved respirator.Necessary to avoid inhalation of dust, which may cause respiratory irritation.[2][3][4][6]
Body Protection Protective clothing to prevent skin exposure.[3][5]Minimizes the risk of skin contact with the chemical.

II. Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][3]

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[2][3]

  • Before handling, wash hands thoroughly.[2][6]

  • Put on all required personal protective equipment as detailed in the table above.

2. Handling:

  • Avoid the formation of dust during handling.[2][3][6]

  • Do not breathe in dust, fumes, gas, mist, vapors, or spray.[2][3][6]

  • Avoid contact with eyes, skin, and clothing.[2][3][7]

  • Weigh and transfer the chemical carefully to prevent spillage.

  • Keep the container tightly closed when not in use.[2][3][5]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2][3][5]

  • Keep containers tightly closed.[2][3][5]

  • Store away from incompatible materials such as strong oxidizing agents.[1][2][3][5]

  • The ideal storage temperature is between 2-8°C for long-term stability.[1][8]

III. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Dispose of contents and container to an approved waste disposal plant.[2][3]

    • Do not let the product enter drains.[6]

    • Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

  • Contaminated Packaging:

    • Empty containers should be disposed of in the same manner as the chemical waste.

    • Do not reuse empty containers.

IV. Emergency Procedures

In the event of an accidental exposure or spill, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Measure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention.[2][3][6]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][3][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2][3][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Get medical attention.[2][3][6]

V. Handling Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Verify Eyewash & Safety Shower Accessibility prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 prep3 Don Personal Protective Equipment (PPE) prep2->prep3 handle1 Minimize Dust Formation prep3->handle1 Proceed to Handling handle2 Avoid Inhalation & Contact handle1->handle2 handle3 Keep Container Closed handle2->handle3 store1 Store in Cool, Dry, Well-Ventilated Area handle3->store1 After Use disp1 Dispose of Waste per Regulations handle3->disp1 For Disposal store2 Segregate from Incompatible Materials store1->store2 disp2 Handle Contaminated Packaging as Waste disp1->disp2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.